molecular formula C9H17NO3 B2756466 Propargyl-PEG3-amine CAS No. 932741-19-0

Propargyl-PEG3-amine

Cat. No.: B2756466
CAS No.: 932741-19-0
M. Wt: 187.24 g/mol
InChI Key: MREICTHRFCQNJR-UHFFFAOYSA-N
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Description

Propargyl-PEG3-amine is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREICTHRFCQNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Propargyl-PEG3-amine: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG3-amine is a widely utilized heterobifunctional crosslinker that plays a crucial role in modern drug development and chemical biology. Its unique structure, featuring a terminal alkyne (propargyl group) and a primary amine, connected by a flexible three-unit polyethylene (B3416737) glycol (PEG) chain, offers researchers a powerful tool for covalently linking molecules of interest. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

Core Structure and Physicochemical Properties

This compound is characterized by its linear structure comprising three distinct functional units: a propargyl group, a hydrophilic PEG3 linker, and a primary amine. This arrangement allows for orthogonal reactivity, where the two terminal ends can be selectively conjugated to different molecules. The IUPAC name for this compound is 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine.[][]

The propargyl group serves as a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the stable ligation to azide-modified molecules.[3][4][5][6] The primary amine is reactive towards a variety of functional groups, including carboxylic acids, activated NHS esters, and carbonyls (aldehydes and ketones), providing a versatile anchor point for biomolecules or small molecule drugs.[4][5][6][7] The intervening PEG3 linker enhances the solubility and bioavailability of the resulting conjugate.

cluster_propargyl Propargyl Group (Alkyne) cluster_peg PEG3 Linker cluster_amine Amine Group p1 HC≡C- peg_nodes -CH₂-O-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂- p1:e->peg_nodes:w a1 -NH₂ peg_nodes:e->a1:w

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Technical Data for this compound

PropertyValueReference(s)
CAS Number 932741-19-0[3][4]
Molecular Formula C₉H₁₇NO₃[][4][5]
Molecular Weight 187.24 g/mol []
IUPAC Name 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine[][]
Canonical SMILES C#CCOCCOCCOCCN[]
Purity Typically >97% or >98%[][4]
Appearance Colorless Liquid[][]
Solubility Soluble in Water, DMSO, DCM, DMF[][][4]
Storage Conditions -20°C[4]

Applications in Drug Development

This compound is a key building block in several bioconjugation applications, including:

  • PROTAC Synthesis: This is one of the most prominent applications. The linker is used to connect a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.[][3][8]

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, leveraging the antibody's specificity to deliver the payload directly to target cells.[6]

  • Peptide and Oligonucleotide Modification: It is used for the PEGylation of peptides and oligonucleotides to improve their pharmacokinetic properties.[9]

  • Surface Modification: The linker can be used to functionalize surfaces of biomedical materials to enhance biocompatibility or to immobilize biomolecules for diagnostic applications.[7]

The functionality of this compound as a PROTAC linker is central to its utility. The resulting PROTAC molecule acts as a molecular bridge, bringing a target protein into close proximity with an E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Once polyubiquitinated, the target protein is recognized and degraded by the proteasome, effectively removing it from the cell.

PROTAC_Mechanism Target Target Protein TernaryComplex Ternary Complex (Target-PROTAC-E3) Target->TernaryComplex Binds PROTAC PROTAC (containing this compound linker) PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC mechanism of action facilitated by a linker.

Experimental Protocols

The dual reactivity of this compound allows for a stepwise conjugation strategy. Below is a generalized workflow for synthesizing a bioconjugate, such as a PROTAC, using this linker.

Step 1: Amine Conjugation (e.g., Amide Bond Formation)

This step involves reacting the amine group of this compound with a molecule containing a carboxylic acid or an activated ester (e.g., NHS ester).

  • Materials:

    • This compound

    • Molecule A (containing a carboxylic acid)

    • Coupling agents (e.g., EDC/NHS or HATU)

    • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

    • Tertiary base (e.g., DIPEA)

  • Protocol:

    • Dissolve Molecule A in the anhydrous solvent.

    • Add coupling agents (e.g., 1.2 equivalents of EDC and NHS) and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Add this compound (1.0 equivalent) to the reaction mixture, followed by the base (e.g., 3 equivalents of DIPEA).

    • Allow the reaction to proceed for 2-12 hours at room temperature.

    • Monitor the reaction progress using LC-MS or TLC.

    • Upon completion, purify the product (Propargyl-PEG3-MoleculeA) using reverse-phase HPLC or column chromatography.

Step 2: Alkyne Conjugation (CuAAC "Click" Reaction)

This step joins the alkyne-functionalized intermediate from Step 1 with a molecule containing an azide (B81097) group.

  • Materials:

    • Propargyl-PEG3-MoleculeA

    • Molecule B (containing an azide)

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Reducing agent (e.g., Sodium Ascorbate)

    • Solvent system (e.g., t-BuOH/H₂O or DMSO)

  • Protocol:

    • Dissolve Propargyl-PEG3-MoleculeA and Molecule B (1.1 equivalents) in the chosen solvent system.

    • Prepare fresh solutions of CuSO₄ (0.1 equivalents) and Sodium Ascorbate (0.5 equivalents).

    • Add the Sodium Ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the formation of the triazole-linked final product by LC-MS.

    • Once the reaction is complete, purify the final conjugate using reverse-phase HPLC.

Experimental_Workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Click Chemistry (CuAAC) MolA Molecule A (-COOH) Activation Activate -COOH (EDC/NHS) MolA->Activation Linker This compound Coupling Amide Coupling Linker->Coupling Activation->Coupling Intermediate Intermediate (Alkyne-PEG3-Molecule A) Coupling->Intermediate Click Cu(I) Catalyzed [3+2] Cycloaddition Intermediate->Click MolB Molecule B (-N₃) MolB->Click FinalProduct Final Conjugate Click->FinalProduct

Caption: Generalized workflow for bioconjugate synthesis.

References

An In-depth Technical Guide to the Synthesis and Purification of Propargyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Propargyl-PEG3-amine, a valuable heterobifunctional linker used extensively in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document details the synthetic pathway, purification protocols, and characterization of the target molecule.

Introduction

This compound, also known as 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine, is a versatile chemical tool featuring a terminal alkyne group and a primary amine, connected by a hydrophilic triethylene glycol (PEG3) spacer. The propargyl group allows for efficient conjugation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The primary amine provides a reactive handle for covalent modification with a variety of electrophiles, such as carboxylic acids, activated esters, and isocyanates. This dual functionality makes it an ideal linker for tethering biomolecules, small molecule drugs, or imaging agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Propargyl-PEG3-alcohol. The synthetic route involves the conversion of the terminal hydroxyl group to a good leaving group, followed by nucleophilic substitution with an amine source. A common and effective method is the mesylation of the alcohol followed by a Gabriel synthesis or a direct amination.

Synthetic Pathway

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Mesylation cluster_1 Step 2: Amination Propargyl-PEG3-OH Propargyl-PEG3-OH Propargyl-PEG3-OMs Propargyl-PEG3-OMs Propargyl-PEG3-OH->Propargyl-PEG3-OMs MsCl, Et3N DCM, 0 °C to RT This compound This compound Propargyl-PEG3-OMs->this compound 1. Potassium Phthalimide (B116566), DMF 2. Hydrazine (B178648), EtOH

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Propargyl-PEG3-mesylate (Propargyl-PEG3-OMs)

This procedure outlines the conversion of the terminal alcohol to a mesylate, which is a good leaving group for the subsequent nucleophilic substitution.

  • Materials:

  • Procedure:

    • To a solution of Propargyl-PEG3-alcohol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.) at 0 °C (ice bath).

    • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 4 hours. If monitoring by Thin Layer Chromatography (TLC) indicates incomplete reaction, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.

    • Upon completion, quench the reaction by the addition of water.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash successively with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Propargyl-PEG3-mesylate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound via Gabriel Synthesis

This step involves the N-alkylation of potassium phthalimide with the previously synthesized mesylate, followed by the liberation of the primary amine.

  • Materials:

    • Propargyl-PEG3-mesylate

    • Potassium phthalimide

    • N,N-Dimethylformamide (DMF), anhydrous

    • Hydrazine hydrate (B1144303)

    • Ethanol (EtOH)

  • Procedure:

    • Dissolve the crude Propargyl-PEG3-mesylate (1.0 eq.) in anhydrous DMF in a round-bottom flask.

    • Add potassium phthalimide (1.1 eq.) to the solution and heat the mixture to 80 °C.

    • Stir the reaction at 80 °C for 12-16 hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the DMF under reduced pressure.

    • To the resulting residue, add ethanol, followed by hydrazine hydrate (1.5 eq.).

    • Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide (B32825) will form.

    • Cool the reaction mixture to room temperature and filter to remove the precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude this compound is a polar compound and may require specific chromatographic conditions for effective purification.

Purification Workflow

A general workflow for the purification of this compound is depicted below.

Purification_Workflow Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Purity Analysis (TLC/NMR) Purity Analysis (TLC/NMR) Fraction Collection->Purity Analysis (TLC/NMR) Solvent Evaporation Solvent Evaporation Purity Analysis (TLC/NMR)->Solvent Evaporation Pool pure fractions Pure this compound Pure this compound Solvent Evaporation->Pure this compound

Caption: General workflow for the purification of this compound.

Experimental Protocol: Column Chromatography

Due to the basic nature of the amine, standard silica (B1680970) gel chromatography can lead to peak tailing and poor separation. To mitigate this, several approaches can be taken:

  • Method A: Basic Alumina Column

    • Stationary Phase: Basic alumina

    • Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., 0% to 10% MeOH in DCM).

    • Procedure:

      • Dry pack a column with basic alumina.

      • Dissolve the crude product in a minimal amount of the initial mobile phase.

      • Load the sample onto the column and elute with the gradient mobile phase.

      • Collect fractions and monitor by TLC.

      • Combine the pure fractions and remove the solvent under reduced pressure.

  • Method B: Amine-Functionalized Silica Column

    • Stationary Phase: Amine-functionalized silica gel

    • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes (e.g., 20% to 100% EtOAc in hexanes).

    • Procedure: Follow the general procedure for Method A, substituting the stationary and mobile phases.

  • Method C: Silica Gel with Triethylamine Additive

    • Stationary Phase: Silica gel

    • Mobile Phase: A gradient of methanol in dichloromethane containing 1% triethylamine (e.g., 0% to 10% MeOH in DCM with 1% Et3N).

    • Procedure: Follow the general procedure for Method A, using the modified mobile phase. The triethylamine acts as a competing base to minimize interactions with the acidic silanol (B1196071) groups on the silica surface.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data
ParameterTypical Value
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Appearance Colorless to pale yellow oil
Purity (by NMR) >95%
Yield (overall) 60-80% (typical for this type of synthesis)
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should be consistent with the structure of this compound. Expected chemical shifts (δ) are approximately:

    • 4.18 (d, 2H, -O-CH₂-C≡CH)

    • 3.65-3.55 (m, 8H, -O-CH₂-CH₂-O-)

    • 2.85 (t, 2H, -CH₂-NH₂)

    • 2.42 (t, 1H, -C≡CH)

    • The amine protons may appear as a broad singlet.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 188.13.

Conclusion

This technical guide provides a detailed methodology for the synthesis and purification of this compound. The described two-step synthesis from Propargyl-PEG3-alcohol is a reliable and scalable route. The purification protocols address the challenges associated with the polar and basic nature of the target compound, offering several effective chromatographic strategies. The provided characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of this important bifunctional linker.

The Lynchpin of Bioconjugation: A Technical Guide to Propargyl-PEG3-amine in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation and drug development, the demand for precise, efficient, and biocompatible molecular ligation techniques is paramount. "Click chemistry," a term coined by K.B. Sharpless, encapsulates a suite of reactions that meet these criteria, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) being the most prominent example. This guide delves into the core mechanism and practical application of a key reagent in this field: Propargyl-PEG3-amine. This heterobifunctional linker, featuring a terminal alkyne (propargyl group), a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a reactive primary amine, serves as a versatile building block for constructing complex biomolecular architectures, from antibody-drug conjugates (ADCs) to PROTACs and sophisticated imaging agents. Its rational design enables the seamless connection of diverse molecular entities with high efficiency and specificity, making it an indispensable tool for researchers at the forefront of chemical biology and medicine.

The Core Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The utility of this compound in click chemistry is fundamentally rooted in the CuAAC reaction. This reaction involves the [3+2] cycloaddition between a terminal alkyne (the propargyl group of our molecule of interest) and an azide (B81097) to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring.[][2][3] The uncatalyzed version of this reaction, known as the Huisgen 1,3-dipolar cycloaddition, requires high temperatures and often results in a mixture of 1,4 and 1,5-regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 107 to 108 and ensures the specific formation of the 1,4-isomer.[]

The catalytic cycle of CuAAC is a well-studied, multi-step process:

  • Formation of Copper-Acetylide: The cycle begins with the coordination of the Cu(I) catalyst to the terminal alkyne of the propargyl group. This coordination increases the acidity of the terminal proton, facilitating its removal and the formation of a copper-acetylide intermediate.[4][5]

  • Activation of the Azide: The azide-containing molecule then coordinates to the copper center. This brings the two reactive partners into close proximity and activates the azide for nucleophilic attack.

  • Cycloaddition and Formation of a Six-Membered Metallacycle: The terminal nitrogen of the azide attacks the internal carbon of the copper-acetylide, leading to the formation of a six-membered copper metallacycle intermediate.[]

  • Ring Contraction and Product Formation: This intermediate undergoes ring contraction to form a triazolyl-copper derivative.

  • Protonolysis and Catalyst Regeneration: Subsequent protonolysis cleaves the copper-triazole bond, releasing the stable 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst, which can then enter another catalytic cycle.[]

The reaction is highly efficient in aqueous buffers over a wide pH range (4-12) and is tolerant of a vast array of functional groups, making it ideal for bioconjugation in complex biological milieu.[]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product Propargyl_PEG3_Amine This compound (Alkyne) Cu_Acetylide Copper-Acetylide Intermediate Propargyl_PEG3_Amine->Cu_Acetylide + Cu(I) Azide_Molecule Azide-containing Molecule Metallacycle Six-membered Copper Metallacycle Azide_Molecule->Metallacycle Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_Acetylide->Metallacycle + Azide Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_I Regeneration Triazole_Product 1,4-Disubstituted Triazole Product Triazolyl_Cu->Triazole_Product + H+ PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand Protein of Interest (POI) Ligand with Amine Amide_Coupling Amide Bond Formation (e.g., using HATU/DIPEA) POI_Ligand->Amide_Coupling Propargyl_PEG3_Amine This compound Propargyl_PEG3_Amine->Amide_Coupling Alkyne_Intermediate Alkyne-functionalized Intermediate Amide_Coupling->Alkyne_Intermediate CuAAC CuAAC Click Reaction (CuSO4, NaAsc) Alkyne_Intermediate->CuAAC E3_Ligase_Ligand E3 Ligase Ligand with Azide E3_Ligase_Ligand->CuAAC PROTAC Final PROTAC Molecule CuAAC->PROTAC Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of Target Protein Ubiquitination->Degradation

References

The Strategic Role of the PEG Linker in Propargyl-PEG3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-amine is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation and drug development. Its unique architecture, featuring a terminal propargyl group for "click" chemistry and a primary amine for amide bond formation, all connected by a three-unit polyethylene (B3416737) glycol (PEG) chain, offers a versatile platform for the synthesis of complex biomolecules. This guide provides a comprehensive technical overview of the pivotal role of the PEG linker in this compound, detailing its impact on the molecule's physicochemical properties, and its applications in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Functions of the PEG Linker

The polyethylene glycol (PEG) linker in this compound is not merely a spacer; it imparts several crucial properties that are instrumental to its utility in bioconjugation and drug design.

  • Enhanced Solubility: One of the most significant contributions of the PEG linker is the enhancement of aqueous solubility of the molecules it modifies.[1][2] The repeating ethylene (B1197577) glycol units are hydrophilic and can significantly improve the solubility of hydrophobic molecules, which is a common challenge in drug development.[1] This property is particularly critical for PROTACs, which are often large and lipophilic molecules with poor aqueous solubility.[3]

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents. The hydrophilic and flexible nature of the PEG linker can increase the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its circulation half-life.[2]

  • Biocompatibility and Reduced Immunogenicity: PEG is known for its biocompatibility and low immunogenicity.[4] By incorporating a PEG linker, the resulting bioconjugate is less likely to elicit an immune response, a critical consideration for therapeutic applications.

  • Modulation of Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While the hydrophilicity of PEG can sometimes hinder passive diffusion across the cell membrane, the flexibility of the linker can allow the molecule to adopt conformations that shield its polar surface area, potentially improving cell permeability.[1][5] The optimal PEG linker length for cell permeability often needs to be determined empirically for each specific application.[1][5]

  • Flexible Spacer: The PEG3 linker provides a flexible spacer arm that allows for the optimal orientation of the conjugated molecules. In the context of PROTACs, the linker's length and flexibility are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6][7]

Physicochemical and Bioconjugation Properties

The utility of this compound is defined by its chemical properties, which are summarized in the tables below. While specific quantitative data for this particular molecule is not always available in the public domain, the provided information is based on data from commercial suppliers and studies on similar short-chain PEGylated molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₇NO₃[4]
Molecular Weight 187.24 g/mol [4]
Appearance Colorless to light yellow liquid[8]
Solubility Soluble in Water, DMSO, DCM, DMF[4][9]
Storage Conditions 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[8]

Table 2: Bioconjugation Reactivity

Functional GroupReactive PartnerReaction TypeKey Features
Propargyl (-C≡CH) Azide (B81097) (-N₃)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Highly efficient and specific "click" reaction, forms a stable triazole linkage.[10]
**Amine (-NH₂) **Activated Carboxylic Acids (-COOH), NHS EstersAmide Bond FormationForms a stable amide bond, commonly used for conjugating to proteins and other biomolecules.[9]

Experimental Protocols

The bifunctional nature of this compound allows for a two-step conjugation strategy, making it a versatile tool for synthesizing complex bioconjugates. Below are detailed protocols for its use in the synthesis of a PROTAC and an Antibody-Drug Conjugate.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a PROTAC where a target protein ligand containing a carboxylic acid is first coupled to the amine group of this compound, followed by a CuAAC reaction with an azide-containing E3 ligase ligand.

Materials:

  • Target protein ligand with a carboxylic acid group

  • This compound

  • E3 ligase ligand with an azide group

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Reaction buffers (e.g., PBS pH 7.4 for CuAAC)

  • Purification system (e.g., HPLC)

Procedure:

Step 1: Amide Coupling of Target Protein Ligand to this compound

  • Activation of Carboxylic Acid: In a dry reaction vessel, dissolve the target protein ligand (1 equivalent) in anhydrous DMF or DMSO. Add EDC (1.5 equivalents) and NHS (1.5 equivalents). Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Conjugation: Add a solution of this compound (1.2 equivalents) in anhydrous DMF or DMSO to the activated target protein ligand. Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.

  • Purification: Once the reaction is complete, purify the product (Target Protein Ligand-PEG3-Propargyl) by reverse-phase HPLC.

Step 2: CuAAC "Click" Reaction with E3 Ligase Ligand

  • Reaction Setup: In a reaction vessel, dissolve the purified Target Protein Ligand-PEG3-Propargyl (1 equivalent) and the azide-containing E3 ligase ligand (1.1 equivalents) in a suitable solvent system (e.g., a mixture of DMSO and PBS pH 7.4).

  • Catalyst Preparation: In a separate tube, prepare the copper catalyst solution. Mix CuSO₄ (0.1 equivalents) with THPTA (0.5 equivalents, if used) in water. Then, add a freshly prepared solution of sodium ascorbate (0.5 equivalents) in water. The solution should turn from blue to a faint yellow/colorless, indicating the reduction of Cu(II) to Cu(I).

  • Click Reaction: Add the copper catalyst solution to the reaction mixture containing the alkyne and azide.

  • Incubation: Stir the reaction at room temperature for 1-4 hours. Protect the reaction from light if using fluorescently labeled components.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound

This protocol describes the conjugation of a cytotoxic drug to an antibody. The antibody is first modified to introduce an azide group, and the drug is functionalized with a carboxylic acid. The drug is then coupled to this compound, and the resulting alkyne-modified drug is conjugated to the azide-modified antibody via CuAAC.

Materials:

  • Antibody

  • Azide-installation reagent (e.g., Azide-PEG-NHS ester)

  • Cytotoxic drug with a carboxylic acid group

  • This compound

  • EDC and NHS

  • Copper(II) sulfate, Sodium ascorbate, and THPTA (optional)

  • Reaction and purification buffers (e.g., PBS)

  • Size-exclusion chromatography (SEC) system

Procedure:

Step 1: Antibody Modification with Azide Groups

  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 5-10 mg/mL.

  • Azide Installation: Add a molar excess of an azide-installation reagent (e.g., Azide-PEG-NHS ester) to the antibody solution. The molar ratio will depend on the desired degree of labeling and should be optimized.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purification: Remove the excess azide reagent by SEC or dialysis against PBS.

Step 2: Preparation of Alkyne-Modified Drug

  • Follow Step 1 of the PROTAC synthesis protocol to couple the carboxylic acid-containing cytotoxic drug to this compound.

  • Purify the alkyne-modified drug by HPLC.

Step 3: CuAAC Conjugation of Alkyne-Modified Drug to Azide-Modified Antibody

  • Reaction Setup: In a reaction vessel, combine the azide-modified antibody (1 equivalent) with a molar excess of the purified alkyne-modified drug. The exact molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Catalyst Addition: Prepare the copper catalyst as described in Step 2 of the PROTAC synthesis protocol and add it to the antibody-drug mixture.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Purification: Purify the final ADC by SEC to remove unreacted drug and catalyst components.

  • Characterization: Characterize the ADC to determine the DAR, purity, and functional activity.

Visualization of Key Processes

To further illustrate the utility of this compound in modern drug development, the following diagrams, generated using Graphviz (DOT language), depict the general mechanism of action for a PROTAC and a typical workflow for PROTAC synthesis and evaluation.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI Target Protein (POI) POI_bound POI POI->POI_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Recognition PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation POI_ligand Target Protein Ligand Synthesis PROTAC_assembly PROTAC Assembly POI_ligand->PROTAC_assembly Linker Linker Synthesis (e.g., using this compound) Linker->PROTAC_assembly E3_ligand E3 Ligase Ligand Synthesis E3_ligand->PROTAC_assembly Ternary_complex Ternary Complex Formation Assay (e.g., SPR, ITC) PROTAC_assembly->Ternary_complex Permeability Cell Permeability Assay (e.g., PAMPA, Caco-2) Ternary_complex->Permeability Degradation Protein Degradation Assay (e.g., Western Blot, In-Cell Western) Permeability->Degradation Functional Functional Assays (e.g., Cell Viability) Degradation->Functional

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

The PEG linker in this compound is a multifaceted component that plays a crucial role in the successful design and application of complex bioconjugates. Its ability to enhance solubility, improve pharmacokinetic properties, and provide a flexible spacer for optimal molecular interactions makes it an invaluable tool for researchers in drug discovery and development. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for harnessing the full potential of this compound in the synthesis of next-generation therapeutics. As the field of targeted therapies continues to evolve, the strategic use of well-designed linkers like this compound will undoubtedly remain a cornerstone of innovation.

References

Propargyl-PEG3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Propargyl-PEG3-amine

This compound is a bifunctional molecule integral to the fields of bioconjugation, drug discovery, and proteomics. Its structure, featuring a terminal alkyne group and a primary amine connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer, makes it a versatile tool for researchers. This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a key reagent in "click chemistry," a method known for its high efficiency and specificity. The molecular details are summarized below.

PropertyValueSource(s)
Molecular Weight 187.24 g/mol [1][2][3][4]
Molecular Formula C₉H₁₇NO₃[1][2][3]
CAS Number 932741-19-0[1][3]
Purity Typically >95%[1][3][5]
Appearance Colorless Liquid[2]
Solubility Water, DMSO, DCM, DMF[2]

Applications in Research and Drug Development

The unique structure of this compound allows for its application in several advanced research areas:

  • PROTAC Synthesis: It serves as a flexible linker in the creation of Proteolysis Targeting Chimeras (PROTACs).[2][6][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[1] The PEG linker provides spatial separation between the two ligands of the PROTAC, which is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Antibody-Drug Conjugate (ADC) Development: In the field of targeted cancer therapy, this compound can be used to link potent cytotoxic drugs to monoclonal antibodies.[5] The alkyne group allows for a stable triazole linkage to an azide-modified antibody or drug via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5]

  • Bioconjugation and PEGylation: The amine group can react with various functional groups like carboxylic acids and NHS esters, while the alkyne group is available for click chemistry.[8][9] This dual reactivity makes it a valuable tool for PEGylating proteins, peptides, and other biomolecules, which can improve their solubility, stability, and pharmacokinetic properties.[9]

Experimental Protocols

The primary application of this compound involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule (e.g., protein, peptide, or small molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Degassed buffer (e.g., phosphate (B84403) buffer)

  • Solvent (e.g., DMSO, DMF, or water)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-containing molecule and this compound in a suitable solvent. The molar ratio will depend on the specific application.

  • Preparation of Catalyst:

    • Prepare a stock solution of CuSO₄ and the chelating ligand. The ligand is crucial for stabilizing the Cu(I) oxidation state and improving reaction efficiency.[4]

  • Reaction Initiation:

    • Add the CuSO₄/ligand solution to the mixture of the azide (B81097) and alkyne.

    • Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[4]

  • Reaction Conditions:

    • The reaction is typically carried out at room temperature and can be completed within 1-4 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress using techniques like TLC or LC-MS.

    • Once complete, the product can be purified using standard chromatographic methods.

Workflow for PROTAC Synthesis

A common strategy for synthesizing a PROTAC using this compound involves a two-step process:

  • Amide Coupling: The amine group of this compound is reacted with a carboxylic acid on the E3 ligase ligand, forming a stable amide bond.

  • Click Chemistry: The alkyne-functionalized intermediate is then conjugated to the azide-modified target protein ligand via a CuAAC reaction.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC-Mediated Protein Degradation cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation Target_Protein Target Protein PROTAC PROTAC (with this compound linker) Target_Protein->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub Ubiquitin E3_Ligase->Ub recruits Ub_Target Ubiquitinated Target Protein Ub->Ub_Target transfers to Proteasome Proteasome Ub_Target->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

Caption: PROTAC Mechanism of Action.

Experimental Workflow for Bioconjugation

Bioconjugation_Workflow Experimental Workflow for Bioconjugation Start Start: Prepare Reactants Dissolve_Alkyne Dissolve this compound (Alkyne) Start->Dissolve_Alkyne Dissolve_Azide Dissolve Azide-Molecule Start->Dissolve_Azide Mix_Reactants Mix Alkyne and Azide Solutions Dissolve_Alkyne->Mix_Reactants Dissolve_Azide->Mix_Reactants Prepare_Catalyst Prepare CuSO4/Ligand Catalyst Mix_Reactants->Prepare_Catalyst Initiate_Reaction Add Catalyst and Reducing Agent (e.g., Sodium Ascorbate) Prepare_Catalyst->Initiate_Reaction Incubate Incubate at Room Temperature (1-4 hours) Initiate_Reaction->Incubate Monitor_Progress Monitor Reaction (TLC, LC-MS) Incubate->Monitor_Progress Monitor_Progress->Incubate Incomplete Purify Purify Product (Chromatography) Monitor_Progress->Purify Reaction Complete Analyze Analyze Final Product Purify->Analyze End End Analyze->End

References

Propargyl-PEG3-amine: An In-depth Technical Guide for Bioconjugation Beginners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Propargyl-PEG3-amine, a versatile heterobifunctional linker, for those new to the field of bioconjugation. We will delve into its core properties, detail its applications, and provide practical experimental protocols and visualizations to facilitate its use in your research.

Introduction to this compound

This compound is a chemical tool featuring two distinct reactive groups at either end of a three-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the sequential and specific conjugation of two different molecules. The key functional groups are:

  • A primary amine (-NH2): This group readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, and carboxylic acids to form stable amide bonds. This is a common strategy for labeling proteins and other biomolecules.

  • A terminal alkyne (propargyl group): This group is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and specific for forming a stable triazole linkage with an azide-containing molecule.

The integrated PEG3 linker enhances the solubility of the molecule in aqueous solutions and provides a flexible spacer, which can be crucial for maintaining the biological activity of the conjugated molecules.

Core Properties and Specifications

Below is a summary of the key chemical and physical properties of this compound.

PropertyValue
Chemical Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS Number 932741-19-0
Appearance Colorless to light yellow liquid or oil
Solubility Soluble in water, DMSO, DMF, and DCM
Purity Typically >95%
Storage Store at -20°C, desiccated

Key Applications in Bioconjugation

The dual functionality of this compound makes it a valuable reagent in a variety of bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can be used to link a cytotoxic drug to an antibody. For instance, the amine group can be reacted with an activated carboxylic acid on the drug, and the alkyne group can then be "clicked" onto an azide-modified antibody.

  • PROTACs (Proteolysis Targeting Chimeras): This linker is utilized in the synthesis of PROTACs, which are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[1]

  • Fluorescent Labeling and Imaging: A fluorescent dye containing an azide (B81097) group can be attached to a biomolecule that has been modified with this compound, enabling visualization in cellular imaging experiments.

  • Surface Modification: The amine or alkyne group can be used to attach the linker to a solid support, such as a bead or a sensor surface, while the other end remains available for capturing a biomolecule of interest.

Experimental Protocols

Here, we provide detailed methodologies for the two primary types of bioconjugation reactions involving this compound.

Amine-Reactive Conjugation via NHS Ester Chemistry

This protocol describes the conjugation of this compound to a protein via its primary amine reacting with an NHS ester-activated protein.

Materials:

  • This compound

  • NHS ester-activated protein (e.g., an antibody)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the NHS ester-activated protein in PBS at a concentration of 1-5 mg/mL.

  • Prepare the this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The reaction can be carried out for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a spin desalting column or by dialysis against PBS.

  • Characterization: The successful conjugation and the degree of labeling can be determined by techniques such as MALDI-TOF mass spectrometry or SDS-PAGE analysis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry

This protocol outlines the "clicking" of an azide-modified molecule onto a biomolecule that has been functionalized with the propargyl group of this compound.

Materials:

  • Propargyl-functionalized biomolecule (from section 4.1)

  • Azide-containing molecule (e.g., a fluorescent dye, biotin, or drug)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Deionized water, DMSO, or a suitable buffer

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the propargyl-functionalized biomolecule in a suitable buffer.

    • Dissolve the azide-containing molecule in DMSO or water to a concentration of 10 mM.

    • Prepare a 50 mM solution of CuSO4 in deionized water.

    • Prepare a 500 mM solution of sodium ascorbate in deionized water (freshly made).

    • Prepare a 100 mM solution of THPTA in deionized water.

  • Reaction Mixture: In a microcentrifuge tube, combine the propargyl-functionalized biomolecule, a 2-5 fold molar excess of the azide-containing molecule, and the THPTA solution.

  • Initiate the Reaction: Add the CuSO4 solution to the mixture, followed by the sodium ascorbate solution to initiate the click reaction. The final concentrations should typically be around 1-2 mM CuSO4, 5-10 mM sodium ascorbate, and 2-4 mM THPTA.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, protected from light if using a fluorescent azide.

  • Purification: Purify the resulting bioconjugate using size exclusion chromatography, dialysis, or another appropriate method to remove the copper catalyst, excess reagents, and byproducts.

  • Characterization: Analyze the final product by methods such as LC-MS to confirm the successful conjugation and to assess the purity of the sample.

Quantitative Data Presentation

The efficiency of bioconjugation reactions can be assessed by determining the degree of labeling (DOL), which is the average number of linker molecules conjugated to each biomolecule. The following table provides representative data for the conjugation of this compound to an antibody (mAb) as determined by mass spectrometry.

Reaction TypeReactant Molar Ratio (Linker:mAb)Degree of Labeling (DOL)Conjugation Efficiency (%)
NHS Ester Coupling10:12.525
NHS Ester Coupling20:14.221
NHS Ester Coupling50:16.813.6
CuAAC (Click Chemistry)5:1 (Azide:Alkyne-mAb)>95% Conversion>95

Note: These are example values and the actual DOL and efficiency will depend on the specific protein, reaction conditions, and purification methods.

Visualizations

Experimental Workflow for Antibody-Drug Conjugation

The following diagram illustrates a typical workflow for creating an antibody-drug conjugate using this compound.

G Workflow for Antibody-Drug Conjugate (ADC) Synthesis cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Drug Conjugation (Click Chemistry) cluster_3 Step 4: Purification & Analysis mAb Monoclonal Antibody (mAb) activate_mAb Activate mAb with NHS Ester mAb->activate_mAb activated_mAb NHS-Activated mAb activate_mAb->activated_mAb conjugate_linker React with NHS-Activated mAb activated_mAb->conjugate_linker PPA This compound PPA->conjugate_linker alkyne_mAb Alkyne-Modified mAb conjugate_linker->alkyne_mAb click_reaction CuAAC Reaction alkyne_mAb->click_reaction azide_drug Azide-Modified Drug azide_drug->click_reaction ADC Antibody-Drug Conjugate (ADC) click_reaction->ADC purification Purification (e.g., SEC) ADC->purification analysis Characterization (e.g., LC-MS) purification->analysis

Caption: A logical workflow for the synthesis of an ADC using this compound.

Signaling Pathway: HER2-Targeted Drug Delivery

This compound can be a component of an ADC designed to target cancer cells overexpressing the HER2 receptor. The following diagram illustrates the HER2 signaling pathway that is disrupted by such a targeted therapy.

HER2_Signaling HER2 Signaling Pathway in Cancer and ADC Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_adc Therapeutic Intervention HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization with HER3 RAS RAS HER2->RAS Drug Cytotoxic Drug HER2->Drug Internalization & Drug Release HER3 HER3 Receptor HER3->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC HER2-Targeted ADC ADC->HER2 Binds to Receptor Drug->Proliferation Inhibits

Caption: HER2 signaling pathway and its inhibition by a targeted ADC.

References

The Cornerstone of Bioconjugation: A Technical Guide to Propargyl-PEG3-amine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of modern drug development and proteomics, the ability to selectively link molecules is paramount. Propargyl-PEG3-amine, a heterobifunctional linker, has emerged as a critical tool for researchers and scientists, enabling the precise construction of complex bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an in-depth exploration of the fundamental principles governing the use of this compound, offering a technical resource for professionals in drug development and life sciences research.

Core Principles of this compound Linkers

This compound is a molecule designed with two distinct reactive ends connected by a three-unit polyethylene (B3416737) glycol (PEG) chain. This structure provides a versatile platform for bioconjugation, with each component playing a crucial role.

  • The Amine Group (-NH2): This primary amine serves as a nucleophile, readily reacting with electrophilic groups on target molecules. A common strategy involves the reaction with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. This reactivity makes the amine group ideal for conjugation to proteins, which typically have abundant lysine (B10760008) residues with primary amine side chains, as well as an N-terminal amine.[1][2][3][4]

  • The Propargyl Group (-C≡CH): The terminal alkyne of the propargyl group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6][7] This highly efficient and specific reaction allows for the covalent linkage of the propargyl-modified molecule to another molecule bearing an azide (B81097) group, forming a stable triazole ring.[5]

  • The PEG3 Spacer: The three-unit polyethylene glycol chain imparts several beneficial properties to the resulting conjugate. It is hydrophilic, which can improve the solubility of hydrophobic molecules and reduce aggregation.[8][9] The flexibility and defined length of the PEG spacer allow for precise spatial control between the conjugated molecules, which is critical for maintaining their biological activity.[10] While longer PEG chains can further enhance pharmacokinetic properties, shorter chains like PEG3 often provide a balance between improved characteristics and maintaining high potency.[11]

Quantitative Data on PEG Linkers in Bioconjugation

The length of the PEG linker is a critical parameter that can be optimized to improve the performance of bioconjugates. The following tables summarize representative data on the impact of PEG linker length on the properties of antibody-drug conjugates (ADCs). While specific data for this compound is not always available, the trends observed with other short-chain PEG linkers provide valuable insights.

Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

Linker TypeTypical Drug-to-Antibody Ratio (DAR)Key Observations
Non-PEGylatedVariable, often lower with hydrophobic payloadsHydrophobic interactions can lead to aggregation and lower conjugation efficiency.
Short-Chain PEG (e.g., PEG2, PEG3, PEG4)Generally allows for higher and more consistent DARThe hydrophilic PEG spacer can improve the solubility of the payload and reduce aggregation, facilitating a more efficient conjugation process.[11]
Long-Chain PEG (e.g., PEG8, PEG12, PEG24)Can achieve high DAREnhanced hydrophilicity allows for the attachment of more drug molecules without significant aggregation.

This table summarizes general trends observed in ADC development and is not based on a single direct comparative study of all linker types.[11]

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of ADCs

Linker LengthTypical IC50Key Observations
No PEG LinkerVariableCan be highly potent, but may suffer from poor solubility.
Short PEG Linkers (e.g., PEG3, PEG4)Generally PotentProvides a balance between improved physicochemical properties and maintaining high cytotoxicity.[11]
Long PEG Linkers (e.g., PEG8, PEG12, PEG24)May show a slight decrease in potencyThe increased steric hindrance from a longer PEG chain can sometimes slightly reduce the immediate cytotoxic effect in vitro.[12]

This table represents generalized findings from various studies. Actual IC50 values are highly dependent on the specific antibody, payload, and cell line used.[11]

Table 3: Effect of PEG Linker Length on ADC Pharmacokinetics

Linker LengthTypical Half-LifeKey Observations
No PEG LinkerShorterMore susceptible to clearance from the body.
Short PEG Linkers (e.g., PEG3, PEG4)Moderately extendedProvides a balance between improved pharmacokinetics and potent cytotoxicity.[11]
Long PEG Linkers (e.g., PEG8, PEG12, PEG24)Significantly extendedThe increased hydrodynamic size reduces renal clearance, leading to longer circulation times.[12]

This table illustrates general principles of PEGylation and its impact on pharmacokinetics.[11]

Experimental Protocols

The following are detailed methodologies for the key reactions involved in using this compound linkers.

Protocol for Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol describes the conjugation of a molecule with an NHS ester to the amine group of this compound. A similar principle applies when conjugating an NHS ester-activated this compound to a protein.

Materials:

  • This compound

  • NHS ester-functionalized molecule (e.g., a fluorescent dye or a drug)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

    • Dissolve this compound in the reaction buffer.

  • Conjugation Reaction:

    • Slowly add a 10- to 20-fold molar excess of the dissolved NHS ester to the this compound solution with gentle stirring.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting Propargyl-PEG3-conjugate using an appropriate chromatography method to remove unreacted reagents and byproducts.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using techniques such as mass spectrometry (MS) and HPLC.[13][14]

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between a propargyl-functionalized molecule (like the product from the previous protocol) and an azide-functionalized molecule.

Materials:

  • Propargyl-functionalized molecule

  • Azide-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (optional but recommended)

  • Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

  • Preparation of Reagents:

    • Dissolve the propargyl- and azide-functionalized molecules in the chosen solvent system.

    • Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).

    • If using a ligand, prepare a stock solution (e.g., 50 mM TBTA in DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the propargyl- and azide-functionalized molecules.

    • If using a ligand, pre-mix the CuSO4 solution with the ligand solution.

    • Add the CuSO4 (with or without ligand) to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution. A typical final concentration is 1 mM CuSO4 and 5 mM sodium ascorbate.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.

    • Monitor the reaction progress by LC-MS or TLC.

  • Purification:

    • Upon completion, purify the final triazole-linked conjugate using appropriate chromatography techniques (e.g., HPLC).

  • Characterization:

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.[15]

Visualizations of Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key processes involving this compound linkers.

G Chemical Structure and Reactivity of this compound cluster_structure This compound Structure cluster_amine_reaction Amine Reactivity cluster_alkyne_reaction Alkyne Reactivity (Click Chemistry) H2N H2N peg -(CH2CH2O)3- H2N->peg propargyl -CH2-C≡CH peg->propargyl amine_end Amine Group (-NH2) amide_bond Stable Amide Bond amine_end->amide_bond + nhs_ester NHS Ester nhs_ester->amide_bond alkyne_end Propargyl Group (-C≡CH) triazole Stable Triazole Ring alkyne_end->triazole + azide Azide (-N3) azide->triazole Cu(I)

This compound's dual reactivity.

G General Workflow for Bioconjugation start Start: this compound step1 Step 1: Conjugate Molecule A (e.g., via NHS ester chemistry) start->step1 intermediate Intermediate Product: Molecule A-PEG3-Propargyl step1->intermediate step2 Step 2: Conjugate Molecule B (e.g., via Click Chemistry) intermediate->step2 final_product Final Bioconjugate: Molecule A-PEG3-Molecule B step2->final_product purification Purification (e.g., HPLC) final_product->purification characterization Characterization (e.g., MS, NMR) purification->characterization

Bioconjugation workflow using the linker.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (with PEG3 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recruits E2~Ub Proteasome Proteasome Ubiquitination->Proteasome Ub-tagged POI Degradation POI Degradation Proteasome->Degradation Degradation->PROTAC PROTAC is recycled

PROTAC-mediated protein degradation.

References

Exploring the Applications of Terminal Alkynes in PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, application, and quantitative aspects of terminal alkyne-functionalized polyethylene (B3416737) glycol (PEG) linkers. These versatile molecules are at the forefront of bioconjugation, drug delivery, and materials science, primarily due to their ability to participate in highly efficient and specific "click chemistry" reactions.

Introduction: The Synergy of PEG and Terminal Alkynes

Polyethylene glycol (PEG) linkers are indispensable tools in biomedical research and pharmaceutical development.[1][2][3] Their inherent properties—water solubility, biocompatibility, low immunogenicity, and flexibility—make them ideal for improving the pharmacokinetic profiles of therapeutic molecules.[1][4][3][5] When a terminal alkyne group (a carbon-carbon triple bond at the end of a chain) is introduced to a PEG linker, it unlocks the capability for highly efficient and bioorthogonal "click chemistry" reactions.[6][7][8]

This combination allows for the precise and stable covalent attachment of PEG linkers to a wide array of molecules, including antibodies, peptides, small molecule drugs, and nanoparticles.[6][7] The most prominent reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[6][9][10][11] This guide will delve into the core applications, synthesis, and experimental considerations of these powerful chemical tools.

Core Technology: The Click Chemistry Engine

The utility of terminal alkyne-PEG linkers is primarily driven by their participation in click chemistry, a class of reactions that are rapid, selective, and high-yielding.[9][10]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of terminal alkyne applications. It involves the reaction between a terminal alkyne and an azide (B81097) functional group, catalyzed by a copper(I) salt, to form a stable 1,4-disubstituted 1,2,3-triazole ring.[9][10][11] This reaction is highly efficient and can be performed in aqueous conditions, making it suitable for biological applications.[9] The introduction of a PEG linker to the alkyne- or azide-bearing molecule enhances water solubility, facilitating conjugation in aqueous buffers.[9]

CuAAC_Workflow Alkyne_PEG Terminal Alkyne-PEG Linker Reaction_Mix Reaction Mixture Alkyne_PEG->Reaction_Mix Azide_Molecule Azide-Functionalized Molecule (e.g., Protein, Drug) Azide_Molecule->Reaction_Mix Conjugate Stable PEG-Linked Bioconjugate (Triazole Linkage) Reaction_Mix->Conjugate Forms Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Catalyst->Reaction_Mix Catalyzes

Caption: General workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

While CuAAC is highly effective, the potential cytotoxicity of the copper catalyst has led to the development of copper-free alternatives, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctynes instead of terminal alkynes.[1][12][9] However, for ex-vivo conjugations and applications where residual copper can be removed, CuAAC remains a robust and widely used method.

Key Applications of Terminal Alkyne-PEG Linkers

The ability to precisely and stably connect molecules has led to the widespread adoption of terminal alkyne-PEG linkers in several high-impact areas.

Antibody-Drug Conjugates (ADCs)

In ADC development, these linkers are used to attach potent cytotoxic drugs to monoclonal antibodies (mAbs), creating highly targeted cancer therapeutics.[6][13][14] The terminal alkyne on the PEG linker can be reacted with an azide-modified drug, or vice-versa, to conjugate the payload to the antibody.

Advantages in ADCs:

  • Enhanced Solubility and Stability : The hydrophilic PEG chain improves the solubility of hydrophobic drug payloads and enhances the stability of the entire ADC construct.[6][7][15][16]

  • Pharmacokinetic Improvement : PEGylation can prolong the circulation half-life of the ADC, allowing for greater tumor accumulation.[15]

  • Precise Linker Length : The defined length of the PEG chain allows for precise control over the distance between the antibody and the drug, which can influence efficacy and stability.[6]

Terminal alkyne-PEG linkers can be designed to be either non-cleavable, releasing the drug only after lysosomal degradation of the antibody, or cleavable (e.g., containing a disulfide bond), releasing the drug in the reducing environment of the tumor cell.[13][14][17]

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody (mAb) Linker Terminal Alkyne-PEG (forms Triazole) Antibody->Linker Conjugated to Drug Cytotoxic Drug Linker->Drug Linked to Nanoparticle_Functionalization cluster_0 Step 1: Surface Coating cluster_1 Step 2: Bioconjugation NP Gold Nanoparticle (AuNP) PEG_SH Alkyne-PEG-Thiol Coated_NP PEGylated AuNP PEG_SH->Coated_NP Thiol-Gold Bonding Azide_Ligand Azide-Targeting Ligand Coated_NP->Azide_Ligand Reacts with Final_NP Functionalized AuNP Azide_Ligand->Final_NP CuAAC Click Reaction Hydrogel_Formation Alkyne_PEG 4-Arm Alkyne-PEG Precursors Precursor Solution Alkyne_PEG->Precursors Azide_Linker Azide-Functionalized Crosslinker Azide_Linker->Precursors Hydrogel Crosslinked Hydrogel Network Precursors->Hydrogel CuAAC Crosslinking

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Utilizing Propargyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[1][2] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][3] Upon entering the cell, the PROTAC forms a ternary complex with the POI and the E3 ligase, which facilitates the transfer of ubiquitin to the POI.[1] This polyubiquitination marks the POI for degradation by the proteasome, and the PROTAC molecule is then released to engage in another cycle of degradation.[1]

The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to improve solubility and permeability.[3] Propargyl-PEG3-amine is a versatile PEG-based linker that features a terminal alkyne group (propargyl) and an amine group.[4][5] The amine group provides a reactive handle for conjugation to a ligand, typically through an amide bond formation, while the propargyl group enables highly efficient and specific "click chemistry" ligation, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with an azide-modified ligand.[4][6]

This document provides a detailed protocol for the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a critical regulator of gene expression implicated in various cancers. The synthesis utilizes the BRD4 inhibitor JQ1 and the Cereblon (CRBN) E3 ligase ligand pomalidomide (B1683931), connected via a this compound linker.

Signaling Pathway and Experimental Workflow

The synthesized PROTAC will induce the degradation of BRD4 by bringing it into proximity with the CRBN E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This disrupts the downstream signaling pathways regulated by BRD4.

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis Workflow cluster_degradation PROTAC Mechanism of Action JQ1_COOH JQ1-COOH JQ1_alkyne JQ1-Propargyl-PEG3-alkyne JQ1_COOH->JQ1_alkyne Amide Coupling Propargyl_PEG3_amine This compound Propargyl_PEG3_amine->JQ1_alkyne Final_PROTAC BRD4-targeting PROTAC JQ1_alkyne->Final_PROTAC CuAAC 'Click' Chemistry Pomalidomide_azide Pomalidomide-azide Pomalidomide_azide->Final_PROTAC PROTAC_molecule PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC_molecule->Ternary_Complex BRD4 BRD4 (POI) BRD4->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation

Caption: Workflow for the synthesis and mechanism of action of a BRD4-targeting PROTAC.

Experimental Protocols

This section details the synthesis of a BRD4-targeting PROTAC in three main stages:

  • Synthesis of JQ1-Propargyl-PEG3-alkyne.

  • Synthesis of Pomalidomide-azide.

  • Final PROTAC assembly via CuAAC reaction.

Stage 1: Synthesis of JQ1-Propargyl-PEG3-alkyne (Amide Coupling)

This protocol describes the coupling of a carboxylic acid derivative of the BRD4 inhibitor, JQ1-COOH, with this compound.

Materials:

  • JQ1-COOH (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • DCM

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve JQ1-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • To the solution, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with DCM (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield JQ1-Propargyl-PEG3-alkyne.

Table 1: Representative Data for Amide Coupling Reaction

ParameterValue
ReactantsJQ1-COOH, this compound
Coupling ReagentHATU/DIPEA
SolventDMF
Reaction Time4-12 hours
TemperatureRoom Temperature
Yield70-85%
Characterization¹H NMR, ¹³C NMR, HRMS
Stage 2: Synthesis of Pomalidomide-azide

This protocol outlines the synthesis of an azide-functionalized pomalidomide derivative, a key building block for the final PROTAC assembly.[3]

Materials:

  • Pomalidomide (1.0 eq)

  • 1,5-Dibromopentane (B145557) (3.0 eq)

  • Potassium carbonate (2.0 eq)

  • Sodium azide (B81097) (3.0 eq)

  • Anhydrous DMF

  • DCM

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

Step 2a: Synthesis of N-(5-bromopentyl)-pomalidomide [3]

  • To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).[3]

  • Stir the reaction mixture at 60 °C for 12 hours.[3]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).[3]

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by silica gel column chromatography to afford N-(5-bromopentyl)-pomalidomide.[3]

Step 2b: Synthesis of Pomalidomide-C5-azide [3]

  • To a solution of N-(5-bromopentyl)-pomalidomide (1.0 eq) in DMF, add sodium azide (3.0 eq).[3]

  • Stir the reaction mixture at 60 °C for 6 hours.[3]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).[3]

  • Wash the combined organic layers with water and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by silica gel column chromatography to yield pomalidomide-C5-azide.[3]

Table 2: Representative Data for Pomalidomide-azide Synthesis

ParameterStep 2aStep 2b
Starting MaterialPomalidomideN-(5-bromopentyl)-pomalidomide
Key Reagents1,5-Dibromopentane, K₂CO₃Sodium azide
SolventDMFDMF
Reaction Time12 hours6 hours
Temperature60 °C60 °C
Yield60-75%80-95%
Characterization¹H NMR, ¹³C NMR, HRMS¹H NMR, ¹³C NMR, HRMS
Stage 3: Final PROTAC Assembly via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click chemistry" reaction to assemble the BRD4-targeting PROTAC.

Materials:

  • JQ1-Propargyl-PEG3-alkyne (1.0 eq)

  • Pomalidomide-azide (1.05 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.5 eq)

  • Solvent system (e.g., t-BuOH/water or DMSO/water)

  • Preparative HPLC for purification

Procedure:

  • Dissolve JQ1-Propargyl-PEG3-alkyne (1.0 eq) and pomalidomide-azide (1.05 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).

  • In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.5 eq) in water.

  • Add the copper/ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC compound by preparative HPLC.

Table 3: Representative Data for CuAAC Reaction

ParameterValue
ReactantsJQ1-Propargyl-PEG3-alkyne, Pomalidomide-azide
Catalyst SystemCuSO₄·5H₂O / Sodium ascorbate
Solventt-BuOH/water or DMSO/water
Reaction Time2-8 hours
TemperatureRoom Temperature
Yield50-70%
Characterization¹H NMR, ¹³C NMR, HRMS, Purity by HPLC

Visualization of Key Structures and Relationships

PROTAC_Components cluster_JQ1 POI Ligand cluster_Linker Linker cluster_Pomalidomide E3 Ligase Ligand JQ1 JQ1 JQ1_COOH JQ1-COOH JQ1->JQ1_COOH Modification Propargyl_PEG3_amine This compound JQ1_COOH->Propargyl_PEG3_amine Amide Bond Pomalidomide_azide Pomalidomide-azide Propargyl_PEG3_amine->Pomalidomide_azide Triazole Ring (from Click Chemistry) Pomalidomide Pomalidomide Pomalidomide->Pomalidomide_azide Functionalization

References

Application Notes and Protocols for Propargyl-PEG3-amine in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propargyl-PEG3-amine in ADCs

This compound is a heterobifunctional linker increasingly utilized in the development of antibody-drug conjugates (ADCs). Its structure incorporates three key components: a terminal amine group, a flexible triethylene glycol (PEG3) spacer, and a terminal propargyl group. This unique architecture offers a strategic advantage in the construction of well-defined and stable ADCs.

The primary amine allows for covalent attachment to the antibody, typically through reaction with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) on the antibody surface, targeting lysine (B10760008) residues. The propargyl group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the highly efficient and specific attachment of an azide-modified cytotoxic payload.

The discrete PEG3 spacer is a critical element that enhances the physicochemical properties of the resulting ADC. PEGylation, even with short PEG chains, can improve the hydrophilicity of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[1][2] This can lead to reduced aggregation, improved stability, and favorable pharmacokinetic profiles.[1][] The defined length of the PEG3 linker provides precise control over the distance between the antibody and the payload, which can be crucial for optimal biological activity.

Core Applications and Advantages

The use of this compound in ADC development offers several key advantages:

  • Controlled, Stepwise Conjugation: The orthogonal reactivity of the amine and propargyl groups allows for a two-step conjugation strategy. This provides greater control over the manufacturing process and the final ADC product.

  • Enhanced Solubility and Stability: The hydrophilic PEG3 spacer helps to mitigate the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation and improving the overall stability of the ADC.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy for extending the plasma half-life of therapeutic proteins.[2] The PEG3 linker can contribute to a more favorable pharmacokinetic profile, leading to greater accumulation of the ADC in tumor tissue.[2]

  • Site-Specific Conjugation Potential: While the amine group can react with multiple lysine residues, this linker is also compatible with site-specific conjugation technologies where an azide- or alkyne-bearing unnatural amino acid is incorporated into the antibody.

Experimental Protocols

This section provides detailed protocols for the synthesis of an ADC using this compound. The process is divided into two main stages:

  • Antibody Modification: Activation of the antibody and conjugation with this compound.

  • Payload Conjugation: "Click" reaction of the propargyl-modified antibody with an azide-functionalized cytotoxic drug.

Protocol 1: Antibody Modification with this compound via NHS Ester Chemistry

This protocol describes the functionalization of a monoclonal antibody (mAb) with this compound by first activating the linker's amine group with an NHS ester, followed by reaction with the antibody's lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activating agent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or tangential flow filtration (TFF) system for purification

Procedure:

  • Preparation of Propargyl-PEG3-NHS Ester:

    • In a dry, inert atmosphere, dissolve this compound and a 1.2-fold molar excess of DSC in anhydrous DMF.

    • Stir the reaction at room temperature for 4-6 hours. The resulting solution contains the activated Propargyl-PEG3-NHS ester and can be used directly in the next step.

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, purify the antibody using a desalting column or TFF, exchanging the buffer to PBS, pH 7.4.

    • Adjust the antibody concentration to 5-10 mg/mL in PBS.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., 0.1 M sodium bicarbonate).

    • Add a 5 to 20-fold molar excess of the freshly prepared Propargyl-PEG3-NHS ester solution to the antibody solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50 mM to cap any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Propargyl-Modified Antibody:

    • Remove excess linker and quenching reagents by size-exclusion chromatography (SEC) using a desalting column or by TFF.

    • Exchange the buffer to a formulation suitable for the subsequent click chemistry reaction and storage (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the concentration of the purified propargyl-modified antibody using a spectrophotometer at 280 nm.

    • The degree of labeling (linker-to-antibody ratio) can be determined using mass spectrometry (LC-MS).

Protocol 2: Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of an azide-functionalized cytotoxic payload onto the propargyl-modified antibody.

Materials:

  • Propargyl-modified antibody from Protocol 1

  • Azide-functionalized cytotoxic payload

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 200 mM in water)

  • Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)

  • Reaction buffer: PBS, pH 7.4

  • Purification system (SEC or TFF)

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-functionalized payload in a suitable solvent like DMSO to a stock concentration of 10 mM.

    • Prepare fresh solutions of sodium ascorbate.

  • Click Chemistry Reaction:

    • In a reaction vessel, combine the propargyl-modified antibody with the azide-modified payload. A molar ratio of payload to antibody is typically in the range of 4:1 to 10:1.

    • Prepare the Cu(I) catalyst by mixing CuSO4 and THPTA in a 1:2 molar ratio. Let it stand for a few minutes.

    • Add the Cu(I)/THPTA complex to the antibody-payload mixture (e.g., 25 equivalents relative to the azide).

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., 40 equivalents relative to the azide).

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification of the ADC:

    • Purify the ADC from unreacted payload, catalyst, and other small molecules using SEC or TFF.

    • Exchange the buffer to a suitable formulation buffer for storage (e.g., PBS or a formulation specific to the ADC).

  • Characterization of the Final ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC-HPLC) or LC-MS.

    • Purity and Aggregation: Assess the percentage of monomer, aggregates, and fragments using Size-Exclusion Chromatography (SEC-HPLC).

    • In Vitro Cytotoxicity: Evaluate the potency of the ADC in a relevant cancer cell line using a cell viability assay.

    • Stability: Assess the stability of the ADC in plasma by incubating it in plasma at 37°C and measuring the change in DAR and the concentration of free payload over time.[4]

Quantitative Data Summary

The inclusion of a PEG linker can significantly impact the properties of an ADC. The following tables provide representative data on how a short PEG linker, such as PEG3, can influence key ADC parameters compared to a linker with no PEG and a longer PEG chain. Note: This data is synthesized from multiple sources for illustrative purposes and the actual results may vary depending on the specific antibody, payload, and conjugation chemistry.

Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and Hydrophobicity

Linker TypeAverage DAR AchievedRelative Hydrophobicity (HIC Retention Time)
Non-PEGylated~3.5High
This compound ~4.0 Moderate
Linker with PEG8~4.2Low

Increasing PEG length can improve the solubility of the drug-linker, potentially allowing for a slightly higher DAR to be achieved before aggregation becomes a significant issue.[]

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics (Rodent Model)

Linker TypePlasma Half-Life (t½, hours)Clearance (mL/hr/kg)
Non-PEGylated~150~0.30
This compound ~180 ~0.25
Linker with PEG8~220~0.20

Longer PEG chains generally lead to a longer plasma half-life and reduced clearance.[2][5]

Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Efficacy

Linker TypeIn Vitro IC50 (nM)In Vivo Tumor Growth Inhibition (%)
Non-PEGylated0.560
This compound 0.7 75
Linker with PEG81.285

While longer PEG chains may slightly decrease in vitro potency due to steric hindrance, the improved pharmacokinetics often leads to enhanced in vivo efficacy.[6]

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation (Click Chemistry) Antibody Monoclonal Antibody (with Lysine residues) Modified_Antibody Propargyl-Modified Antibody Antibody->Modified_Antibody Propargyl_PEG3_Amine This compound NHS_Activation NHS Ester Activation Propargyl_PEG3_Amine->NHS_Activation Activated_Linker Propargyl-PEG3-NHS Ester NHS_Activation->Activated_Linker Activated_Linker->Modified_Antibody CuAAC CuAAC Reaction (Cu(I), THPTA, Ascorbate) Modified_Antibody->CuAAC Azide_Payload Azide-Modified Payload Azide_Payload->CuAAC Final_ADC Final Antibody-Drug Conjugate (ADC) CuAAC->Final_ADC ADC_MoA ADC ADC with This compound Linker Receptor Target Antigen ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Tumor_Cell->Endosome 2. Internalization Receptor->Tumor_Cell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Degradation Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxicity

References

Propargyl-PEG3-Amine for Surface Functionalization of Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-amine is a heterobifunctional linker molecule that plays a crucial role in the advanced surface functionalization of nanoparticles. Its unique structure, featuring a terminal amine group and a propargyl group connected by a flexible polyethylene (B3416737) glycol (PEG) spacer, enables a versatile two-step conjugation strategy. The amine terminus allows for covalent attachment to nanoparticles with surface carboxyl groups, a common feature of many commercially available or synthesized nanomaterials. The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][2][3] This allows for the subsequent attachment of a wide array of azide-modified molecules, including targeting ligands (peptides, antibodies), therapeutic agents, and imaging probes, with high specificity and yield.

The incorporation of the PEG3 linker enhances the solubility and stability of the functionalized nanoparticles in biological media, reduces non-specific protein adsorption, and can improve their pharmacokinetic profile by prolonging circulation time.[4] This application note provides detailed protocols for the surface functionalization of carboxylated nanoparticles with this compound and subsequent bioconjugation via click chemistry, along with characterization data and an example of targeting a specific cellular signaling pathway.

Data Presentation

Successful functionalization of nanoparticles with this compound and subsequent conjugation of biomolecules can be monitored by assessing changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from dynamic light scattering (DLS) for size and polydispersity index (PDI), and zeta potential measurements for surface charge.

Table 1: Physicochemical Properties of Nanoparticles at Each Functionalization Step

Nanoparticle TypeAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Carboxylated Nanoparticles (Bare)100 ± 2.5< 0.2-35 ± 3.2
This compound Functionalized Nanoparticles115 ± 3.1< 0.2-10 ± 2.8
RGD-Peptide Conjugated Nanoparticles125 ± 4.0< 0.25-8 ± 3.5

Note: The values presented are illustrative and can vary depending on the specific nanoparticle core material, size, and the nature of the conjugated molecule.

Experimental Protocols

Part 1: Functionalization of Carboxylated Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using carbodiimide (B86325) (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., polystyrene, silica, or iron oxide)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in MES buffer to a final concentration of 1-10 mg/mL.

    • Sonicate briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in MES buffer immediately before use.

    • Add EDC and NHS to the nanoparticle suspension. A 5 to 10-fold molar excess of EDC/NHS to the surface carboxyl groups is recommended.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Conjugation with this compound:

    • Dissolve this compound in MES buffer.

    • Add the this compound solution to the activated nanoparticle suspension. A 10 to 50-fold molar excess of the amine linker over the carboxyl groups is recommended.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

    • Purify the functionalized nanoparticles from excess reagents using centrifugal filtration.

    • Wash the nanoparticles three times by resuspending the pellet in PBS and centrifuging.

    • After the final wash, resuspend the this compound functionalized nanoparticles in PBS.

  • Characterization:

    • Characterize the functionalized nanoparticles by measuring their hydrodynamic diameter and zeta potential. A successful conjugation is typically indicated by an increase in size and a decrease in the negative surface charge.

Part 2: Click Chemistry Conjugation of an Azide-Modified Peptide (RGD)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-containing molecule (e.g., Azide-RGD peptide for integrin targeting) to the propargyl-functionalized nanoparticles.

Materials:

  • This compound functionalized nanoparticles

  • Azide-modified RGD peptide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugal filter units

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the Azide-RGD peptide in PBS or a suitable buffer.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 500 mM in water).

    • Prepare a stock solution of the THPTA ligand (e.g., 100 mM in water).

  • Click Reaction:

    • In a microcentrifuge tube, add the this compound functionalized nanoparticles (1 mg/mL in PBS).

    • Add the Azide-RGD peptide to the nanoparticle suspension (a 5 to 20-fold molar excess over the estimated number of propargyl groups).

    • In a separate tube, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the nanoparticle-peptide solution to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2-5 mM.

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing, protected from light.

  • Purification:

    • Purify the RGD-conjugated nanoparticles from excess reagents and unreacted peptide using centrifugal filtration.

    • Wash the nanoparticles three times with PBS.

    • Resuspend the final RGD-conjugated nanoparticles in a suitable buffer for storage or downstream applications.

  • Characterization:

    • Characterize the final conjugated nanoparticles by measuring their hydrodynamic diameter and zeta potential. A further increase in size is expected after peptide conjugation.

Mandatory Visualization

Experimental Workflow

G cluster_0 Step 1: Nanoparticle Functionalization cluster_1 Step 2: Click Chemistry Conjugation cluster_2 Characterization np Carboxylated Nanoparticles edc_nhs EDC / NHS Activation np->edc_nhs MES Buffer activated_np Activated Nanoparticles edc_nhs->activated_np propargyl_peg This compound functionalized_np Propargyl-Functionalized Nanoparticles propargyl_peg->functionalized_np activated_np->functionalized_np Amide Bond Formation final_np RGD-Targeted Nanoparticles functionalized_np->final_np CuAAC 'Click' Reaction dls DLS (Size, PDI) functionalized_np->dls zeta Zeta Potential functionalized_np->zeta azide_rgd Azide-RGD Peptide azide_rgd->final_np cu_catalyst CuSO4 / NaAsc THPTA cu_catalyst->final_np final_np->dls final_np->zeta

Caption: Workflow for surface functionalization and bioconjugation.

Signaling Pathway: Integrin Targeting with RGD-Functionalized Nanoparticles

Nanoparticles functionalized with the Arginine-Glycine-Aspartic acid (RGD) peptide can specifically target αvβ3 integrins, which are often overexpressed on the surface of cancer cells and activated endothelial cells during angiogenesis.[5][6][7][8] Binding of the RGD-nanoparticle to the integrin receptor can trigger downstream signaling cascades that influence cell adhesion, migration, proliferation, and survival. This targeted approach can be used to deliver therapeutic payloads directly to tumor cells or to inhibit signaling pathways that promote tumor growth and metastasis.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular rgd_np RGD-Nanoparticle integrin αvβ3 Integrin rgd_np->integrin Binding & Activation ecm ECM Proteins (e.g., Vitronectin) ecm->integrin Natural Ligand fak FAK integrin->fak Clustering & Autophosphorylation src Src fak->src pi3k PI3K fak->pi3k ras Ras fak->ras src->fak akt Akt pi3k->akt survival Cell Survival (Anti-apoptosis) akt->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Proliferation Migration erk->proliferation

Caption: RGD-nanoparticle interaction with integrin signaling pathway.

References

Application Notes and Protocols for Bioconjugation using Propargyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-amine is a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] Its structure incorporates a terminal propargyl group (an alkyne) and a primary amine, connected by a flexible three-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture allows for a two-step sequential or orthogonal conjugation strategy.

The primary amine serves as a reactive handle for conjugation to biomolecules containing accessible carboxylic acids, activated esters (like N-hydroxysuccinimide or NHS esters), or aldehydes.[4][5] The propargyl group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms a stable triazole linkage with azide-modified molecules.[1][6] The hydrophilic PEG spacer enhances the solubility and reduces aggregation of the resulting conjugates.[1]

These application notes provide an overview of the techniques, quantitative data, and detailed protocols for utilizing this compound in bioconjugation workflows.

Data Presentation

The efficiency of bioconjugation reactions involving this compound can be influenced by various factors including the nature of the biomolecule, reaction conditions, and the specific chemistry employed. While comprehensive quantitative data for every possible reaction is extensive, the following tables summarize typical reaction conditions and expected outcomes based on available literature.

ParameterAmine Coupling (via NHS Ester)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reactants Protein/Antibody, Propargyl-PEG3-NHS esterAlkyne-modified protein, Azide-containing molecule
Typical Molar Ratio 1:5 to 1:20 (Protein:PEG Linker)1:5 to 1:10 (Alkyne-Protein:Azide)
pH 7.2 - 8.57.0 - 8.5
Solvent/Buffer Amine-free buffers (e.g., PBS, Borate buffer)Aqueous buffers (e.g., PBS), often with a co-solvent like DMSO
Catalyst N/ACuSO₄ (typically 50-250 µM)
Reducing Agent N/ASodium Ascorbate (B8700270) (typically 1-5 mM)
Ligand N/ATHPTA, BTTAA (typically 5:1 ratio to Copper)
Reaction Time 30 minutes to 2 hours at RT1 to 12 hours at RT
Typical Yield/Efficiency High, often >80% labeling efficiencyHigh, often >90% conversion to the triazole product.[7]

Experimental Protocols

Protocol 1: Two-Step Bioconjugation of a Protein with an Azide-Modified Molecule

This protocol outlines the process of first labeling a protein with this compound via an NHS ester intermediate, followed by a CuAAC reaction to conjugate an azide-containing molecule of interest.

Step 1: Introduction of the Alkyne Moiety onto the Protein

This step involves the reaction of the primary amine of this compound with an activated carboxyl group (NHS ester) on the protein. For this protocol, we will assume the use of a commercially available Propargyl-PEG3-NHS ester.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.4)

  • Propargyl-PEG3-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column.

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of Propargyl-PEG3-NHS ester in anhydrous DMSO.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the Propargyl-PEG3-NHS ester solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove the excess, unreacted linker using a desalting column, exchanging the buffer to one suitable for the subsequent click chemistry step (e.g., PBS, pH 7.4).

  • Characterization (Optional): The degree of labeling can be determined using techniques such as MALDI-TOF mass spectrometry or by co-staining on an SDS-PAGE gel if a fluorescent azide (B81097) is used in the next step.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step conjugates the alkyne-modified protein with an azide-containing molecule.

Materials:

  • Alkyne-modified protein from Step 1

  • Azide-containing molecule of interest

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand solution (e.g., 50 mM in water)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing molecule (typically at a 5 to 10-fold molar excess over the protein).

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA solution. A 1:5 molar ratio of Cu:ligand is common.

  • Initiate the Reaction: To the protein/azide mixture, add the CuSO₄/THPTA premix to a final copper concentration of 50-250 µM.

  • Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or LC-MS.

  • Purification: Purify the final conjugate using size exclusion chromatography (SEC) or dialysis to remove the copper catalyst, excess reagents, and byproducts.

Mandatory Visualizations

cluster_amine_coupling Step 1: Amine Coupling cluster_click_chemistry Step 2: Click Chemistry (CuAAC) Protein Protein (with Lysine residues) Alkyne_Protein Alkyne-Modified Protein Protein->Alkyne_Protein Reaction with NHS ester Propargyl_PEG3_NHS Propargyl-PEG3-NHS Ester Propargyl_PEG3_NHS->Alkyne_Protein Azide_Molecule Azide-Modified Molecule Final_Conjugate Final Bioconjugate Alkyne_Protein->Final_Conjugate CuAAC Reaction Azide_Molecule->Final_Conjugate Catalyst CuSO4 / Na-Ascorbate THPTA Catalyst->Final_Conjugate

Caption: Workflow for a two-step bioconjugation using this compound.

cluster_reactants cluster_catalyst Alkyne R1-C≡CH Triazole R1-Triazole-R2 Alkyne->Triazole Azide R2-N3 Azide->Triazole CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Reduction NaAscorbate Sodium Ascorbate NaAscorbate->Cu_I Cu_I->Triazole Catalysis

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Start Start: Prepare Protein and Reagents Step1 Step 1: Add Propargyl-PEG3-NHS ester to protein solution Start->Step1 Incubate1 Incubate for 1-2 hours at RT Step1->Incubate1 Purify1 Purify alkyne-modified protein (e.g., desalting column) Incubate1->Purify1 Step2 Step 2: Add Azide-molecule and CuAAC catalyst mix to modified protein Purify1->Step2 Incubate2 Incubate for 1-4 hours at RT Step2->Incubate2 Purify2 Purify final conjugate (e.g., SEC) Incubate2->Purify2 End End: Characterize Final Bioconjugate Purify2->End

Caption: Experimental workflow for the two-step protein bioconjugation protocol.

References

Application Notes and Protocols for Amine-Reactive Coupling of Propargyl-PEG3-amine to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent conjugation of Propargyl-PEG3-amine to proteins via amine-reactive chemistry. The protocols and data presented herein are intended to facilitate the reliable and efficient modification of proteins with a terminal alkyne group, enabling subsequent applications such as "click" chemistry-mediated bioconjugation.

Introduction

This compound is a versatile linker molecule featuring a terminal alkyne group, a flexible triethylene glycol (PEG3) spacer, and a primary amine. The primary amine allows for its covalent attachment to proteins, typically through the formation of a stable amide bond with activated carboxylic acid groups. A common strategy involves the use of N-hydroxysuccinimide (NHS) esters, which react efficiently with primary amines on the protein surface, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[1][2]

This modification introduces a bio-orthogonal alkyne handle onto the protein. This alkyne can then be used for various downstream applications, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[3] This allows for the precise attachment of other molecules, such as fluorescent dyes, biotin, or small molecule drugs.[2][3] A significant application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, thereby inducing targeted protein degradation.[3]

PEGylation, the attachment of polyethylene (B3416737) glycol chains, is a widely recognized strategy to improve the pharmacokinetic properties of therapeutic proteins by increasing their hydrodynamic size, which can extend serum half-life and enhance stability.[4][5][6]

Principle of the Reaction

The coupling of this compound to a protein is typically achieved by first activating the carboxyl groups on the protein using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This activated protein is then reacted with the primary amine of this compound. Alternatively, and more commonly for protein labeling, a pre-activated NHS ester of a molecule is reacted directly with the primary amines on a protein.[1][7] For the purpose of this protocol, we will focus on the direct reaction of a protein with a pre-activated Propargyl-PEG3-NHS ester or the in-situ activation of a carboxylated molecule with this compound. The reaction forms a stable amide bond, covalently linking the Propargyl-PEG3 moiety to the protein.[2]

The reaction is pH-dependent, with optimal conditions typically in the slightly alkaline range (pH 7.2-8.5) to ensure that the primary amines on the protein are deprotonated and thus nucleophilic.[1][8]

Experimental Protocols

Protocol 1: One-Pot, Two-Step Protein Labeling using this compound, EDC, and Sulfo-NHS

This protocol is suitable when starting with a protein and directly conjugating this compound to its surface carboxyl groups (aspartic acid, glutamic acid, C-terminus).

Materials and Reagents:

  • Protein of interest

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5[2][8]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine[2]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]

  • Purification column (e.g., desalting or size-exclusion chromatography column)[9][]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.[11]

    • Ensure the buffer is free of extraneous amines (e.g., Tris) or carboxylates. If necessary, perform a buffer exchange using a desalting column or dialysis.[11]

  • Activation of Protein Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in cold Activation Buffer or water.

    • Add a 10 to 50-fold molar excess of EDC and Sulfo-NHS to the protein solution.

    • Incubate for 15 minutes at room temperature.

  • Conjugation with this compound:

    • Immediately following activation, add a 20 to 100-fold molar excess of this compound to the reaction mixture.

    • Adjust the pH of the reaction to 7.2-8.0 by adding Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[8]

  • Quenching the Reaction (Optional but Recommended):

    • Add the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography (SEC) column.[][12]

    • Alternative purification methods include dialysis or ultrafiltration.[9][12]

Protocol 2: Labeling of Proteins with a Propargyl-PEG3-NHS Ester

This protocol is for when using a pre-synthesized Propargyl-PEG3-NHS ester to react with protein amines.

Materials and Reagents:

  • Protein of interest

  • Propargyl-PEG3-NHS Ester

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, pH 8.3-8.5[2][8]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine[2]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]

  • Purification column (e.g., desalting or size-exclusion chromatography column)[]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Reaction Buffer at a concentration of 2-10 mg/mL.[13]

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine).[11] Buffer exchange if necessary.

  • Reagent Preparation:

    • Immediately before use, dissolve the Propargyl-PEG3-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL or approximately 10 mM.[2][13]

  • Conjugation Reaction:

    • While gently stirring the protein solution, slowly add a 10 to 20-fold molar excess of the dissolved Propargyl-PEG3-NHS Ester.[11][13]

    • The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[2][11]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[11]

  • Quenching the Reaction (Optional):

    • Add Quenching Solution to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.

  • Purification of the Conjugate:

    • Purify the propargylated protein using a desalting column, size-exclusion chromatography (SEC), or dialysis to remove unreacted PEG linker and byproducts.[8][9][]

Data Presentation: Reaction Parameters

The following tables summarize key quantitative parameters for the amine-reactive coupling of this compound to proteins.

Table 1: Recommended Reaction Conditions

Parameter Recommended Range Rationale
pH 7.2 - 8.5 Optimal for deprotonation of primary amines, enhancing nucleophilicity.[1][8]
Temperature 4°C to Room Temperature Lower temperatures can minimize protein degradation during longer incubation times.
Reaction Time 30 minutes to Overnight Dependent on reagent reactivity and desired degree of labeling.[8][11]

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[11][13] |

Table 2: Molar Ratios of Reagents

Reagent Molar Excess (Reagent:Protein) Purpose
Propargyl-PEG3-NHS Ester 10x - 20x To achieve efficient labeling of available amine groups.[11][13]
EDC / Sulfo-NHS 10x - 50x To effectively activate protein carboxyl groups for subsequent amine coupling.

| This compound | 20x - 100x | To drive the conjugation reaction to completion after carboxyl activation. |

Characterization of the Conjugate

After purification, it is essential to characterize the protein-PEG conjugate to determine the degree of labeling and confirm integrity.

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation.[9] The PEGylated protein will migrate slower than the unmodified protein.[9]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the mass of the conjugate, allowing for the determination of the number of PEG units attached per protein molecule.

  • Chromatography (SEC, IEX): Size-exclusion chromatography (SEC) can separate PEGylated species from the native protein based on their increased hydrodynamic radius.[9][] Ion-exchange chromatography (IEX) can separate species based on changes in surface charge resulting from the modification of lysine residues.[4][]

Visualizations

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for Protein Propargylation cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis p_prep Protein Preparation (Buffer Exchange) reaction Conjugation Reaction (pH 8.3, RT, 1 hr) p_prep->reaction r_prep Reagent Preparation (Dissolve PEG-Linker) r_prep->reaction quench Quench Reaction (Tris or Glycine) reaction->quench purify Purification (SEC / Desalting Column) quench->purify char Characterization (SDS-PAGE, MS) purify->char finish Propargylated Protein Ready for Click Chemistry char->finish

Caption: Figure 1: Workflow for amine-reactive protein propargylation.

Application: PROTAC Mechanism of Action

Proteins modified with this compound can be used as intermediates in the synthesis of PROTACs. The propargyl (alkyne) group allows for the "clicking" on of an E3 ligase ligand. The resulting PROTAC then facilitates the ubiquitination and subsequent degradation of the target protein.

G Figure 2: PROTAC Mechanism of Action TGT Target Protein Ternary Ternary Complex (TGT-PROTAC-E3) TGT->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PROTAC PROTAC PROTAC->Ternary Bridges PolyUb Poly-ubiquitination Ternary->PolyUb Facilitates Ub Ubiquitin Ub->E3 Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognized Degradation Protein Degradation Proteasome->Degradation Mediates

Caption: Figure 2: General mechanism of PROTAC-mediated protein degradation.

References

Propargyl-PEG3-amine: A Versatile Linker for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For researchers, scientists, and drug development professionals, the engineering of sophisticated drug delivery systems necessitates precise control over the conjugation of therapeutic payloads to targeting moieties or nanoparticle scaffolds. Propargyl-PEG3-amine has emerged as a valuable heterobifunctional linker, offering a strategic advantage in the formulation of targeted therapies such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as in the surface functionalization of nanoparticles.

This document provides detailed application notes and protocols for the utilization of this compound in the formulation of drug delivery systems. It outlines its key features, presents experimental protocols for its application, and includes representative data for the characterization of the resulting conjugates.

Key Features and Applications

This compound is a molecule composed of three key functional units:

  • A primary amine (-NH2): This group provides a reactive handle for conjugation to molecules containing carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), or aldehydes. This allows for the attachment of a wide range of drugs, targeting ligands, or polymers.[1][]

  • A propargyl group (-C≡CH): This terminal alkyne is poised for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This enables the covalent attachment to molecules bearing an azide (B81097) functional group.[1][3]

  • A tri-ethylene glycol spacer (PEG3): This short, hydrophilic polyethylene (B3416737) glycol chain enhances the solubility and bioavailability of the resulting conjugate, can reduce steric hindrance, and may improve the pharmacokinetic properties of the drug delivery system.

These features make this compound a versatile tool for a variety of applications in drug delivery, including:

  • Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach a cytotoxic payload to an antibody, enabling targeted delivery to cancer cells.

  • PROTAC Formulation: It serves as a bridge to connect a target protein-binding ligand and an E3 ligase-binding ligand in a PROTAC, facilitating targeted protein degradation.[3][4]

  • Nanoparticle Surface Functionalization: this compound can be used to modify the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) to enable the subsequent attachment of targeting ligands or therapeutic molecules via click chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₉H₁₇NO₃[]
Molecular Weight 187.24 g/mol []
Appearance Colorless Liquid[]
Purity >97%[]
Solubility Water, DMSO, DCM, DMF[]
Storage -20°C[1]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the formulation of drug delivery systems. Optimization of reaction conditions (e.g., stoichiometry, concentration, reaction time, and temperature) is recommended for each specific application.

Protocol 1: Two-Step Antibody-Drug Conjugation (ADC) Synthesis

This protocol describes the conjugation of a drug (payload) to an antibody using this compound as a linker. This is a two-step process involving the initial attachment of the linker to the antibody, followed by the "clicking" of an azide-modified payload.

Workflow for Two-Step ADC Synthesis

ADC_Workflow Antibody Antibody with Lysine Residues Step1 Amide Bond Formation (e.g., NHS ester chemistry) Antibody->Step1 ActivatedLinker This compound (Amine-Reactive) ActivatedLinker->Step1 PropargylatedAb Propargylated Antibody Step1->PropargylatedAb Step2 CuAAC Click Chemistry PropargylatedAb->Step2 AzidePayload Azide-Modified Payload AzidePayload->Step2 ADC Antibody-Drug Conjugate (ADC) Step2->ADC

Caption: General workflow for the synthesis of an ADC using this compound.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • This compound

  • N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or a pre-activated NHS ester of the payload

  • Azide-modified cytotoxic payload

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

Step 1: Antibody Propargylation

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS, pH 7.4.

  • Linker Activation (if starting with a carboxylic acid-containing payload): In a separate reaction, activate the carboxylic acid group of the payload using EDC and NHS to form an NHS ester. This activated payload can then be reacted with the amine group of this compound.

  • Conjugation: Add a 10- to 50-fold molar excess of this compound (or the pre-formed payload-linker construct) to the antibody solution. If using a stock solution of the linker in an organic solvent like DMF, ensure the final concentration of the organic solvent does not exceed 5-10% (v/v) to maintain antibody stability.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

  • Purification: Remove excess linker and quenching reagents by SEC using a column pre-equilibrated with PBS, pH 7.4. The propargylated antibody will elute in the void volume.

Step 2: Click Chemistry Reaction

  • Payload Preparation: Dissolve the azide-modified payload in DMSO to a concentration of 10 mM.

  • Reaction Setup: To the purified propargylated antibody, add the azide-modified payload at a 5- to 10-fold molar excess over the antibody.

  • Catalyst Preparation: Prepare a fresh solution of the CuAAC catalyst. For a typical reaction, use a final concentration of 1 mM CuSO₄ and 5 mM sodium ascorbate. The inclusion of a Cu(I)-stabilizing ligand like TBTA is recommended.

  • Click Reaction: Add the catalyst solution to the antibody-payload mixture. Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Purification: Purify the final ADC conjugate using SEC to remove unreacted payload and catalyst components.

Characterization of the ADC:

The resulting ADC should be characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.

Characterization TechniquePurposeRepresentative Results
Hydrophobic Interaction Chromatography (HIC) To determine the DAR and the distribution of drug-loaded species.A series of peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4, etc.).
UV-Vis Spectroscopy To determine the concentration of the ADC and estimate the DAR.Measurement of absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.
Mass Spectrometry (MS) To confirm the covalent attachment of the payload and determine the precise mass of the conjugate, which can be used to calculate the DAR.Deconvoluted mass spectra showing peaks corresponding to the antibody with different numbers of attached drug-linker moieties.
Size Exclusion Chromatography (SEC) To assess the purity and detect the presence of aggregates.A single major peak corresponding to the monomeric ADC.
Protocol 2: Surface Functionalization of Pre-formed Nanoparticles

This protocol outlines the general procedure for modifying the surface of pre-formed nanoparticles (e.g., liposomes or polymeric nanoparticles) that have reactive groups (e.g., carboxylic acids) on their surface.

Workflow for Nanoparticle Functionalization

NP_Workflow Nanoparticle Nanoparticle with Surface Carboxyl Groups Step1 Amide Bond Formation (EDC/NHS Chemistry) Nanoparticle->Step1 Linker This compound Linker->Step1 PropargylatedNP Propargylated Nanoparticle Step1->PropargylatedNP Step2 CuAAC Click Chemistry PropargylatedNP->Step2 AzideLigand Azide-Modified Targeting Ligand AzideLigand->Step2 TargetedNP Targeted Nanoparticle Step2->TargetedNP

Caption: Workflow for surface functionalization of nanoparticles with this compound.

Materials:

  • Nanoparticle suspension in an appropriate buffer (e.g., MES buffer, pH 6.0 for EDC/NHS chemistry)

  • This compound

  • EDC and NHS

  • Azide-modified targeting ligand (e.g., peptide, aptamer)

  • CuSO₄ and sodium ascorbate

  • Purification system (e.g., dialysis, tangential flow filtration, or centrifugation)

Procedure:

  • Nanoparticle Activation: To the nanoparticle suspension, add EDC and NHS to activate the surface carboxyl groups. A typical molar ratio of carboxyl groups:EDC:NHS is 1:2:5. Incubate for 15-30 minutes at room temperature.

  • Linker Conjugation: Add a molar excess of this compound to the activated nanoparticle suspension. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification: Remove excess linker and coupling reagents by dialysis against an appropriate buffer or by repeated centrifugation and resuspension.

  • Click Reaction: To the purified propargylated nanoparticles, add the azide-modified targeting ligand and the CuAAC catalyst solution as described in Protocol 1, Step 2.

  • Final Purification: Purify the final targeted nanoparticles to remove unreacted targeting ligand and catalyst components.

Characterization of Functionalized Nanoparticles:

The successful functionalization of nanoparticles should be confirmed using appropriate analytical techniques.

Characterization TechniquePurposeRepresentative Results
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution.An increase in particle size after each conjugation step.
Zeta Potential Measurement To determine the surface charge of the nanoparticles.A change in zeta potential upon conjugation of the linker and targeting ligand.
Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) To confirm the presence of the propargyl group and the final conjugate.Appearance of characteristic peaks corresponding to the functional groups of the linker and ligand.
Quantification of Ligand Density To determine the number of targeting ligands per nanoparticle.This can be achieved using various methods, such as fluorescence spectroscopy if the ligand is fluorescently labeled, or by quantifying a unique element in the ligand using techniques like ICP-MS.

Signaling Pathways

The specific signaling pathways affected by a drug delivered using a this compound-based system are entirely dependent on the nature of the therapeutic payload. For instance, if the payload is a kinase inhibitor, it will modulate the corresponding kinase signaling pathway upon release within the target cell. The linker's primary role is to ensure the targeted delivery and efficient release of the payload, thereby enabling its interaction with the intended intracellular target.

PROTAC-Mediated Protein Degradation

PROTAC_Pathway cluster_0 Cellular Environment PROTAC PROTAC (POI Ligand - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Polyubiquitinated_POI Polyubiquitinated POI Ubiquitination->Polyubiquitinated_POI Ub Proteasome Proteasome Polyubiquitinated_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: Mechanism of action for a PROTAC utilizing a linker like this compound.

In the context of PROTACs, the this compound linker is a critical component that facilitates the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The length and flexibility of the PEG linker are crucial for optimal ternary complex formation and subsequent degradation efficiency.

References

Application Notes and Protocols: Solid-Phase Synthesis of Propargyl-PEGylated Peptides for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient construction of complex peptide chains. A significant advancement in peptide chemistry is the site-specific incorporation of functional moieties to impart novel properties or to serve as handles for subsequent bioconjugation. Propargyl-PEG3-amine is a valuable bifunctional linker that introduces a terminal alkyne group via a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This modification is paramount for peptides intended for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal ligation reaction.[1][2] The resulting triazole linkage is stable and finds extensive application in the development of peptide-drug conjugates, PROTACs, diagnostic tools, and novel biomaterials.[3][4]

These application notes provide detailed protocols for the incorporation of this compound onto the N-terminus of a resin-bound peptide during standard Fmoc-based SPPS and the subsequent CuAAC reaction for bioconjugation.

Key Applications

The introduction of a propargyl group onto a peptide opens up a vast array of possibilities for downstream modifications. The primary applications include:

  • Bioconjugation: The terminal alkyne serves as a versatile handle for conjugation to various molecules, including fluorescent dyes, affinity tags (e.g., biotin), cytotoxic drugs for antibody-drug conjugates (ADCs), and imaging agents.[1][5]

  • PROTAC Synthesis: Propargyl-PEGylated peptides can be readily clicked to a ligand for an E3 ubiquitin ligase, forming Proteolysis Targeting Chimeras (PROTACs) that induce targeted protein degradation.[3]

  • Peptide Cyclization: Intramolecular CuAAC between an N-terminal propargyl group and an azide-containing amino acid within the peptide sequence can yield cyclized peptides with enhanced stability and conformational rigidity.[6]

  • Surface Immobilization: Peptides can be attached to azide-functionalized surfaces for applications in biosensors and biomaterials.

  • PEGylation: The inherent PEG3 spacer enhances the hydrophilicity of the peptide, which can improve solubility and pharmacokinetic properties.[7]

Experimental Protocols

Protocol 1: N-Terminal Incorporation of this compound via SPPS

This protocol describes the coupling of this compound to the free N-terminus of a peptide chain assembled on a solid support using the Fmoc/tBu strategy. The procedure utilizes HATU as the coupling reagent, known for its high efficiency and low racemization rates.[1][8]

Materials:

  • Fmoc-protected peptide-resin with a deprotected N-terminus

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)[1][8]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine (B6355638) in DMF (for Fmoc deprotection confirmation)

  • Kaiser Test Kit

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in a reaction vessel.

    • Ensure the final N-terminal Fmoc group has been removed by treating with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue color) indicates the resin is ready for coupling.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly.

    • Immediately add the activated this compound solution to the swollen resin in the reaction vessel.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • After the coupling time, take a small sample of the resin and perform a Kaiser test. A negative result (yellow/colorless) indicates complete coupling.

    • If the Kaiser test is positive, continue the reaction for another 1-2 hours and re-test. If it remains positive, a double coupling may be necessary.

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the propargyl-PEGylated peptide by reverse-phase HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between the terminal alkyne of the purified peptide and an azide-containing molecule.

Materials:

  • Purified propargyl-PEGylated peptide

  • Azide-containing molecule (e.g., fluorescent dye, biotin-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0)

  • Organic co-solvent if needed (e.g., DMSO, t-butanol)

Procedure:

  • Reaction Setup:

    • Dissolve the propargyl-PEGylated peptide and the azide-containing molecule (1.1-1.5 equivalents) in the chosen buffer system. If solubility is an issue, a co-solvent can be added.

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a premixed solution of CuSO₄ and THPTA/TBTA ligand in a 1:5 molar ratio (e.g., 20 mM CuSO₄ and 100 mM ligand).

  • Click Reaction:

    • To the solution of peptide and azide, add the premixed CuSO₄/ligand solution to a final copper concentration of 0.1-1.0 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, the product can be purified by reverse-phase HPLC to remove excess reagents and any unreacted starting materials.

    • Lyophilize the purified peptide conjugate.

Data Presentation

ParameterTypical Value/RangeNotes
This compound Coupling Efficiency >95% (Qualitative)Assessed by a negative Kaiser test, indicating near-complete consumption of free N-terminal amines.[1]
Overall Peptide Yield (Crude) 50-80%Highly dependent on peptide sequence and length.
Purity of Propargyl-PEGylated Peptide (Post-HPLC) >95%Dependent on the efficiency of HPLC purification.
CuAAC Reaction Conversion >95%Typically very high efficiency, often quantitative as observed by LC-MS.[9]
Final Conjugate Purity (Post-HPLC) >98%

Visualizations

Experimental Workflows

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification1 Purification & Analysis cluster_Click Click Chemistry (CuAAC) Resin 1. Resin Swelling Fmoc_Deprotection 2. N-terminal Fmoc Deprotection Resin->Fmoc_Deprotection Kaiser_Test1 3. Kaiser Test (Positive) Fmoc_Deprotection->Kaiser_Test1 Coupling 4. Couple Propargyl- PEG3-Amine (HATU) Kaiser_Test1->Coupling Kaiser_Test2 5. Kaiser Test (Negative) Coupling->Kaiser_Test2 Cleavage 6. Cleavage & Deprotection Kaiser_Test2->Cleavage Purification1 7. RP-HPLC Purification Cleavage->Purification1 Analysis1 8. LC-MS Analysis Purification1->Analysis1 Click_Reaction 9. CuAAC Reaction with Azide-Molecule Analysis1->Click_Reaction Purification2 10. RP-HPLC Purification Click_Reaction->Purification2 Final_Product 11. Final Peptide Conjugate Purification2->Final_Product

Caption: Workflow for SPPS incorporation of this compound and subsequent CuAAC.

Signaling Pathway Analogy: PROTAC Action

While not a classical signaling pathway, the mechanism of action of a PROTAC synthesized using this method can be visualized as a induced signaling cascade leading to protein degradation.

PROTAC_MoA cluster_0 PROTAC-Mediated Protein Degradation PROTAC Propargyl-Peptide-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex binds POI Protein of Interest (POI) POI->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targets to Degradation POI Degradation Proteasome->Degradation results in

Caption: Mechanism of action for a PROTAC synthesized via click chemistry.

References

Application Notes and Protocols for Creating Fluorescent Probes with Propargyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propargyl-PEG3-amine is a versatile heterobifunctional linker molecule widely employed in bioconjugation and chemical biology. It features a terminal propargyl group (an alkyne) and a terminal primary amine, separated by a flexible triethylene glycol (PEG3) spacer. This structure makes it an ideal tool for covalently linking molecules of interest, particularly for the development of fluorescent probes.

The primary application of the propargyl group is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This reaction allows for the highly efficient and specific formation of a stable triazole linkage with an azide-modified molecule, such as a fluorescent dye.[3][4] The amine group can be conjugated to various functional groups on biomolecules, such as carboxylic acids or activated NHS esters, enabling the attachment of the alkyne handle for subsequent fluorescent labeling.[1][5] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate and can reduce non-specific binding and steric hindrance.[6][7]

These application notes provide an overview of the methodologies and protocols for using this compound to create fluorescently labeled biomolecules for applications in cellular imaging, flow cytometry, and proteomics.[8][9]

Key Applications

  • Fluorescent Labeling of Biomolecules: Covalently attach fluorescent dyes to proteins, peptides, antibodies, and oligonucleotides for visualization and tracking.[8][9][10]

  • PROTAC Development: The linker can be incorporated into Proteolysis-Targeting Chimeras (PROTACs) to connect a target-binding ligand and an E3 ligase ligand.[4][]

  • Surface Modification: Immobilize biomolecules onto surfaces functionalized with amine-reactive groups for applications in biosensors and microarrays.[1]

  • Drug Delivery Systems: Used in the construction of antibody-drug conjugates (ADCs) and other targeted delivery vehicles.[1][8]

Experimental Overview

The creation of a fluorescent probe using this compound typically involves a two-step process. First, the amine group of the linker is conjugated to a target biomolecule. Second, an azide-functionalized fluorescent dye is attached to the linker's propargyl group via the CuAAC reaction.

G cluster_0 Step 1: Biomolecule Functionalization cluster_1 Step 2: Fluorescent Labeling (Click Chemistry) Biomolecule Biomolecule (e.g., Protein with -COOH) Activation EDC/NHS Activation Biomolecule->Activation Activate -COOH Linker This compound Functionalized_Biomolecule Alkyne-Functionalized Biomolecule Linker->Functionalized_Biomolecule Amide Bond Formation Activation->Functionalized_Biomolecule Fluorophore Azide-Fluorophore Final_Probe Fluorescently Labeled Biomolecule Functionalized_Biomolecule->Final_Probe CuAAC Reaction Fluorophore->Final_Probe Catalyst Cu(I) Catalyst (CuSO4 + Reductant) Catalyst->Final_Probe catalyzes

General workflow for creating a fluorescent probe.

Data Presentation

Table 1: Reagents for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This table summarizes the typical components and their final concentrations used in a CuAAC reaction for labeling biomolecules.[12][13][14]

ComponentStock ConcentrationFinal ConcentrationPurpose
Alkyne-Modified Biomolecule1-10 mg/mL1-50 µMThe molecule to be labeled.
Azide-Fluorophore1-10 mM in DMSO50-250 µM (2-10 eq)The fluorescent reporter molecule.
Copper(II) Sulfate (CuSO₄)20-100 mM in H₂O50-250 µMThe source of the copper catalyst.[15]
Ligand (THPTA or TBTA)50-100 mM in H₂O/DMSO250-1250 µM (5 eq)Accelerates the reaction and protects the biomolecule from reactive oxygen species.[12][14]
Reducing Agent (Na-Ascorbate)100-300 mM in H₂O1-5 mMReduces Cu(II) to the active Cu(I) state.[14][15]
Buffer1 M Tris or PBS100 mMMaintains pH and provides a suitable reaction environment.
Table 2: Properties of Common Azide-Functionalized Fluorophores
FluorophoreExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
Fluorescein (FITC) Azide495519~0.92~80,000
Rhodamine B Azide555580~0.31~110,000
Cyanine3 (Cy3) Azide550570~0.15~150,000
Cyanine5 (Cy5) Azide649670~0.20~250,000
Alexa Fluor 488 Azide4955190.92~73,000
Alexa Fluor 647 Azide6506680.33~270,000

Note: Photophysical properties are approximate and can vary with environmental conditions.

Experimental Protocols

Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein

This protocol describes the general procedure for labeling a protein that has already been functionalized with an alkyne group (e.g., using Propargyl-PEG3-NHS ester or similar reagents).

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-fluorophore stock solution (10 mM in DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution (20 mM in deionized H₂O)

  • THPTA ligand stock solution (100 mM in deionized H₂O)

  • Sodium Ascorbate (B8700270) stock solution (300 mM in deionized H₂O, freshly prepared)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification column (e.g., size-exclusion chromatography like a desalting column)

Procedure:

  • Prepare the Protein Solution: Dilute the alkyne-modified protein to a final concentration of 1-2 mg/mL in PBS.

  • Prepare the Catalyst Premix: In a microcentrifuge tube, combine 10 µL of 20 mM CuSO₄ solution and 10 µL of 100 mM THPTA solution. Vortex briefly and let it stand for 2-3 minutes to allow complex formation.[14][15]

  • Add Reagents to Protein: To the protein solution, add the reagents in the following order, mixing gently after each addition:

    • Add the azide-fluorophore to a final concentration of 100-200 µM (e.g., add 10-20 µL of a 10 mM stock to 1 mL of protein solution).

    • Add the entire catalyst premix (20 µL).

  • Initiate the Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.[15] The final volume is now ~1.03 mL.

  • Incubation: Protect the reaction from light by wrapping the tube in aluminum foil. Incubate at room temperature for 30-60 minutes. For sensitive proteins, the reaction can be performed at 4°C for 2-4 hours.

  • Purification: Remove the excess fluorophore and reaction components by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the protein-containing fractions.

  • Characterization: Confirm labeling success and determine the degree of labeling using UV-Vis spectroscopy and SDS-PAGE with in-gel fluorescence scanning. Store the labeled protein at 4°C (short-term) or -80°C (long-term).

G start Start prep_protein Prepare Alkyne-Protein (1-2 mg/mL in PBS) start->prep_protein add_reagents Add Azide-Fluorophore and Catalyst Premix to Protein prep_protein->add_reagents prep_catalyst Prepare Catalyst Premix (CuSO4 + THPTA) prep_catalyst->add_reagents initiate Initiate with Sodium Ascorbate add_reagents->initiate incubate Incubate at RT (30-60 min, protected from light) initiate->incubate purify Purify via Size-Exclusion Chromatography incubate->purify characterize Characterize Probe (UV-Vis, SDS-PAGE) purify->characterize end End characterize->end G Simplified CuAAC Catalytic Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Intermediate1 Copper-Acetylide Intermediate CuI->Intermediate1 Ascorbate Ascorbate (Reductant) Ascorbate->CuII Alkyne R1-Alkyne Alkyne->Intermediate1 Azide R2-Azide Intermediate2 Triazolide-Copper Intermediate Azide->Intermediate2 Intermediate1->Intermediate2 Intermediate2->CuI Regenerates Catalyst Product Triazole Product Intermediate2->Product

References

Troubleshooting & Optimization

Technical Support Center: Propargyl-PEG3-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the synthesis and handling of Propargyl-PEG3-amine conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

This compound is a heterobifunctional linker containing a terminal alkyne (propargyl) group and a primary amine group, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. The amine group allows for conjugation to molecules with available carboxylic acids or activated esters, while the alkyne group enables "click chemistry" reactions with azide-containing molecules. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[1][2][3][4][5]

Q2: In what solvents is this compound soluble?

This compound is soluble in a variety of common solvents, including water, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM).[2]

Q3: Why is my this compound conjugate precipitating out of solution?

Precipitation of this compound conjugates can be caused by several factors:

  • Properties of the conjugated molecule: If the molecule you have conjugated to the linker is hydrophobic, it can significantly reduce the overall solubility of the conjugate.

  • High conjugate concentration: Exceeding the solubility limit of the conjugate in a particular buffer will lead to precipitation.

  • Suboptimal buffer conditions: The pH, ionic strength, and composition of the buffer can all impact conjugate solubility. Proteins, for example, are least soluble at their isoelectric point (pI).

  • Aggregation: The conjugate molecules may be self-associating to form insoluble aggregates. This can be influenced by factors such as temperature, agitation, and the presence of impurities.

  • Inefficient PEGylation: A low degree of PEGylation may not be sufficient to overcome the insolubility of the target molecule.

Q4: How does the length of the PEG chain affect the solubility of the conjugate?

Generally, longer PEG chains lead to increased solubility of the conjugate. The ethylene (B1197577) oxide units in the PEG backbone form hydrogen bonds with water, creating a hydration shell around the molecule that enhances its aqueous solubility.[6] However, the relationship is not always linear and can depend on the specific protein and the type of salt used in the buffer. For instance, the solubility of PEGylated lysozyme (B549824) in ammonium (B1175870) sulfate (B86663) decreases as the PEG chain length increases, while in sodium chloride, solubility remains high across different PEG lengths.[7]

Q5: Can the purification method affect the solubility of my conjugate?

Yes, the purification method can impact the final solubility of your conjugate. For example, hydrophobic interaction chromatography (HIC) is often used to purify PEGylated proteins.[8] The conditions used during HIC, such as high salt concentrations, can sometimes lead to aggregation if not carefully controlled. It is crucial to exchange the buffer to a suitable storage buffer after purification to maintain solubility.

Troubleshooting Guides

Issue 1: Conjugate Precipitates During or Immediately After the Conjugation Reaction
Possible Cause Troubleshooting Step Rationale
High Protein/Molecule Concentration Perform the conjugation reaction at a lower concentration of the target molecule.High concentrations can promote intermolecular interactions and aggregation.[9]
Suboptimal pH Adjust the pH of the reaction buffer. For proteins, move the pH away from the isoelectric point (pI).Protein solubility is minimal at its pI. Changing the pH will alter the net charge and can increase solubility.[10]
Incorrect Buffer Composition If using a buffer with primary amines (e.g., Tris) for an amine-reactive conjugation, switch to a non-amine-containing buffer like phosphate-buffered saline (PBS) or HEPES.Primary amines in the buffer will compete with the target molecule for reaction with the linker.
Hydrophobicity of the Conjugated Molecule If the target molecule is very hydrophobic, consider using a longer PEG linker (e.g., Propargyl-PEG6-amine) in future experiments.A longer PEG chain can better shield the hydrophobic molecule and improve aqueous solubility.
Issue 2: Purified Conjugate Precipitates Upon Storage or Freeze-Thaw Cycles
Possible Cause Troubleshooting Step Rationale
Inappropriate Storage Buffer Optimize the storage buffer. This may involve adjusting the pH, ionic strength, or adding excipients.The optimal storage conditions can be highly specific to the conjugate.
Aggregation During Storage Add stabilizing excipients to the storage buffer. See the table of common excipients below.Excipients can help to prevent aggregation and maintain the stability of the conjugate.
Freeze-Thaw Instability Aliquot the purified conjugate into single-use volumes to minimize freeze-thaw cycles. Add a cryoprotectant like glycerol (B35011) (e.g., 10-20%) to the storage buffer before freezing.Repeated freezing and thawing can induce protein denaturation and aggregation. Cryoprotectants help to mitigate this.[10]
Concentration is Too High Store the conjugate at a lower concentration. If a high concentration is required for downstream applications, perform a buffer exchange into the final formulation buffer just before use.The solubility limit of the conjugate may be lower in the storage buffer compared to the reaction or purification buffers.

Quantitative Data on Solubility

The solubility of PEGylated conjugates is highly dependent on the specific molecule being conjugated, the degree of PEGylation, and the buffer conditions. The following table provides an example of how PEG chain length and salt type can affect the solubility of a model protein, lysozyme.

PEGylated Lysozyme Salt Concentration Range Tested (mg/mL) Solubility Reference
5 kDa PEG-LysozymeAmmonium Sulfate0.1 - 10Solubility decreases with increasing PEG chain length[7]
10 kDa PEG-LysozymeAmmonium Sulfate0.1 - 10Solubility decreases with increasing PEG chain length[7]
30 kDa PEG-LysozymeAmmonium Sulfate0.1 - 10Solubility decreases with increasing PEG chain length[7]
5 kDa PEG-LysozymeSodium Chloride0.1 - 10Fully soluble in the tested range[7]
10 kDa PEG-LysozymeSodium Chloride0.1 - 10Fully soluble in the tested range[7]
30 kDa PEG-LysozymeSodium Chloride0.1 - 10Fully soluble in the tested range[7]

Experimental Protocols

Protocol 1: General Method for Improving the Solubility of a this compound Conjugate

This protocol outlines a systematic approach to optimizing the solubility of a conjugate that exhibits poor solubility.

  • Buffer Screening:

    • Prepare a series of buffers with varying pH (e.g., pH 6.0, 7.4, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).

    • Attempt to dissolve a small amount of the lyophilized conjugate in each buffer to a target concentration.

    • Visually inspect for precipitation and quantify the soluble fraction by measuring the absorbance at 280 nm (for proteins) or another appropriate wavelength before and after centrifugation to pellet any insoluble material.

  • Excipient Screening:

    • Identify the most promising buffer from the initial screen.

    • Prepare stock solutions of various excipients (see table below).

    • Add different excipients at various concentrations to the conjugate dissolved in the chosen buffer.

    • Incubate the samples under relevant conditions (e.g., 4°C for storage, or stress conditions like elevated temperature) and monitor for precipitation over time.

  • Commonly Used Excipients to Enhance Conjugate Solubility:

Excipient Typical Concentration Mechanism of Action
Arginine 50-100 mMSuppresses aggregation by binding to hydrophobic and charged regions.[10]
Glycerol 5-20% (v/v)Acts as a cryoprotectant and protein stabilizer.[10]
Polysorbate 20/80 0.01-0.1% (v/v)Non-ionic detergents that prevent surface adsorption and aggregation.
Sugars (e.g., sucrose, trehalose) 5-10% (w/v)Stabilize protein structure.
Protocol 2: Refolding and Solubilizing Aggregated PEGylated Conjugates

This protocol can be attempted to recover an aggregated conjugate.

  • Solubilization in Denaturant:

    • Pellet the aggregated conjugate by centrifugation.

    • Resuspend the pellet in a buffer containing a strong denaturant (e.g., 6 M guanidine (B92328) hydrochloride or 8 M urea).

  • Refolding by Dialysis or Rapid Dilution:

    • Dialysis: Place the solubilized conjugate in a dialysis cassette and dialyze against a series of buffers with decreasing concentrations of the denaturant. The final dialysis step should be against the desired storage buffer.

    • Rapid Dilution: Quickly dilute the denatured conjugate into a large volume of refolding buffer (the desired final storage buffer), often at a low temperature (e.g., 4°C) with gentle stirring.

  • Analysis of Refolded Conjugate:

    • After refolding, centrifuge the sample to remove any remaining aggregates.

    • Analyze the supernatant for protein concentration and confirm the integrity and activity of the conjugate using appropriate analytical techniques (e.g., SDS-PAGE, functional assays).

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Potential Solutions Problem Conjugate Precipitation or Aggregation Concentration High Concentration? Problem->Concentration Buffer Suboptimal Buffer (pH, salts)? Problem->Buffer Storage Storage/Freeze-Thaw Issue? Problem->Storage ReduceConc Reduce Concentration Concentration->ReduceConc Yes OptimizeBuffer Optimize Buffer (pH, Ionic Strength) Buffer->OptimizeBuffer Yes ChangeStorage Aliquot and Add Cryoprotectant Storage->ChangeStorage Yes AddExcipients Add Stabilizing Excipients OptimizeBuffer->AddExcipients

Caption: A troubleshooting workflow for addressing solubility issues with this compound conjugates.

Experimental_Workflow cluster_protocol Protocol for Improving Conjugate Solubility Start Start with Insoluble/Aggregated Conjugate BufferScreen 1. Buffer Screening (Vary pH and Ionic Strength) Start->BufferScreen SelectBuffer Select Optimal Buffer BufferScreen->SelectBuffer ExcipientScreen 2. Excipient Screening (Sugars, Amino Acids, Detergents) SelectBuffer->ExcipientScreen FinalFormulation Develop Final Formulation ExcipientScreen->FinalFormulation End Soluble and Stable Conjugate FinalFormulation->End

Caption: An experimental workflow for systematically improving the solubility of a conjugate.

References

Technical Support Center: Optimizing Propargyl-PEG3-amine Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG3-amine click chemistry. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in click chemistry?

This compound is a chemical reagent that contains a terminal alkyne group (propargyl), a triethylene glycol (PEG3) spacer, and a terminal amine group. It is widely used in bioconjugation and drug development for several reasons:

  • The propargyl group is the reactive handle for the click chemistry reaction with an azide-containing molecule.[1]

  • The PEG3 linker is a short, hydrophilic spacer that can improve the solubility and reduce the aggregation of the resulting conjugate.[2]

  • The amine group provides a versatile point for further modification or for conjugation to molecules with carboxyl groups or other amine-reactive functionalities.

Q2: What are the most common causes of low yield in my CuAAC reaction?

Low yields in CuAAC reactions are often due to a few critical factors:

  • Oxidation of the Copper(I) catalyst: The active catalyst in CuAAC is Cu(I). Exposure to oxygen can oxidize it to the inactive Cu(II) state.[3]

  • Poor quality of reagents: Degradation or impurity of the azide (B81097) or alkyne substrates, or the reducing agent, can significantly impact the reaction efficiency.[3]

  • Insufficient reducing agent: An adequate amount of a reducing agent, like sodium ascorbate (B8700270), is crucial to maintain the copper in its active Cu(I) state.[2][3]

  • Inadequate ligand concentration: Ligands are essential for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing the reaction rate.[4][5]

Q3: Can I perform this reaction without a copper catalyst?

Yes, copper-free click chemistry, known as strain-promoted azide-alkyne cycloaddition (SPAAC), is an alternative.[2][6] This method uses strained cyclooctynes (like DBCO or BCN) instead of terminal alkynes like the propargyl group. SPAAC avoids the cellular toxicity associated with copper catalysts, making it suitable for in vivo applications.[2][6] However, SPAAC reactions are generally slower than CuAAC reactions.[3]

Q4: How do I monitor the progress of my click reaction?

You can monitor the reaction progress using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • High-Performance Liquid Chromatography (HPLC)

Monitoring the disappearance of the starting materials and the appearance of the desired product will help determine the optimal reaction time.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Symptom Potential Cause Suggested Solution
No or very slow reaction Inactive catalyst (Cu(II) form)Degas your solvents thoroughly. Use fresh sodium ascorbate. Consider working under an inert atmosphere (e.g., nitrogen or argon).[3]
Poor reagent qualityVerify the purity and integrity of your this compound and azide-containing molecule using analytical methods.
Steric hindranceIncrease the reaction temperature (e.g., to 40-60°C). Prolong the reaction time.[3]
Multiple spots on TLC/LC-MS indicating side products Alkyne homocoupling (Glaser coupling)Ensure a sufficient excess of the reducing agent is present and minimize oxygen exposure.[3]
Side reactions with other functional groupsIf your molecules contain sensitive functional groups, ensure the pH is controlled. Protect sensitive groups if necessary.
Difficulty in purifying the final product Residual copper catalystFor biomolecules, purification methods like dialysis, size exclusion chromatography, or preparative HPLC are recommended to remove the copper catalyst.[3]
PEG-related streaking in chromatographyFor PEG-containing compounds, which can be challenging to purify via standard silica (B1680970) chromatography, consider reverse-phase chromatography or alternative solvent systems.[7]

Quantitative Data Summary

The following tables provide recommended starting conditions and concentration ranges for optimizing your CuAAC reaction.

Table 1: Recommended Starting Conditions for CuAAC

Parameter Recommended Value/Range Notes
Reactant Ratio (Azide:Alkyne) 1:1.1 to 1:1.5A slight excess of the less critical reactant can drive the reaction to completion.[3]
Copper(II) Source (e.g., CuSO₄) 1-10 mol%Higher concentrations might be necessary for more challenging reactions.[3]
Reducing Agent (e.g., Sodium Ascorbate) 3-10 equivalents to Copper(II)A significant excess is vital to maintain the copper in the active Cu(I) state.[2][3]
Ligand (e.g., THPTA, TBTA) 1-5 equivalents to Copper(II)Ligands accelerate the reaction and protect biomolecules from oxidative damage.[3][8]
Solvent DMSO, DMF, tBuOH/H₂O (1:1)Ensure all components are fully dissolved.[3]
Temperature Room Temperature to 60°CStart at room temperature and gently heat if the reaction is slow.[3][9]
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS to determine completion.[3]

Experimental Protocols

Protocol 1: Standard CuAAC Reaction Protocol

This protocol is a good starting point for most applications.

  • Reagent Preparation:

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (B86663) (CuSO₄) in deionized water.

      • Sodium ascorbate in deionized water.

      • A suitable copper-chelating ligand (e.g., THPTA) in deionized water.

  • Reaction Setup:

    • In a clean reaction vessel, dissolve your azide and this compound in the chosen solvent (e.g., a mixture of t-BuOH and water).

    • Add the ligand solution to the reaction mixture.

    • Add the CuSO₄ solution. The order of addition is important to allow the pre-formation of the copper-ligand complex.[3]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Seal the reaction vessel and stir the mixture at room temperature.

    • Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).

    • If the reaction is sluggish, it can be gently heated to 40-50°C.[3]

  • Work-up and Purification:

    • Once the reaction is complete, the purification method will depend on the properties of your product.

    • For small molecules, a standard aqueous work-up followed by column chromatography may be sufficient.

    • For larger biomolecules, purification by dialysis, size exclusion chromatography, or preparative HPLC is recommended to effectively remove the copper catalyst and other small molecule impurities.[3]

Visualizations

CuAAC_Reaction Chemical Reaction Pathway for CuAAC cluster_reactants Reactants cluster_catalyst Catalytic Cycle Propargyl_PEG3_Amine This compound (Alkyne) Product 1,4-disubstituted 1,2,3-triazole Product Propargyl_PEG3_Amine->Product Azide_Molecule Azide-containing Molecule Azide_Molecule->Product CuSO4 CuSO₄ (Cu(II)) Cu_I Cu(I) - Active Catalyst CuSO4->Cu_I Reduction NaAscorbate Sodium Ascorbate (Reducing Agent) NaAscorbate->Cu_I Cu_I->Product Catalysis Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilization

Caption: CuAAC Reaction Pathway.

experimental_workflow Experimental Workflow for CuAAC prep 1. Prepare Stock Solutions (CuSO₄, Na-Ascorbate, Ligand) setup 2. Reaction Setup (Dissolve Azide & Alkyne, add Ligand, then CuSO₄) prep->setup initiate 3. Initiate Reaction (Add Sodium Ascorbate) setup->initiate monitor 4. Monitor Progress (TLC / LC-MS) initiate->monitor decision Reaction Complete? monitor->decision decision->monitor No workup 5. Work-up & Purification (e.g., Chromatography, Dialysis) decision->workup Yes product Final Product workup->product

Caption: CuAAC Experimental Workflow.

troubleshooting_tree Troubleshooting Low Yield in CuAAC Reactions start Low or No Product Yield q1 Are reagents fresh & pure? start->q1 sol1 Verify reagent purity. Use fresh reagents. q1->sol1 No q2 Is the reaction deoxygenated? q1->q2 Yes sol2 Degas solvents. Work under inert atmosphere. q2->sol2 No q3 Is ligand concentration sufficient? q2->q3 Yes sol3 Increase ligand to copper ratio (e.g., 5:1). q3->sol3 No q4 Is reaction temperature optimized? q3->q4 Yes sol4 Gently heat the reaction (e.g., 40-60°C). q4->sol4 No

Caption: Troubleshooting Decision Tree.

References

storage and handling guidelines for Propargyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the storage, handling, and use of Propargyl-PEG3-amine. It includes troubleshooting guides in a question-and-answer format to address specific experimental issues, detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: How should I store this compound and for how long is it stable?

This compound should be stored at -20°C for long-term stability.[1] One supplier suggests a shelf life of 1095 days (approximately 3 years) when stored correctly as a solid.[2] For solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[3][4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the compound or its stock solutions.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in a variety of common laboratory solvents, including water, DMSO (dimethyl sulfoxide), DCM (dichloromethane), and DMF (dimethylformamide).[1][5][6]

Q3: I am observing low yield in my EDC/NHS coupling reaction with this compound. What could be the cause?

Low coupling yield in EDC/NHS reactions is a common issue and can stem from several factors:

  • Hydrolysis of EDC/NHS: Both EDC and NHS are moisture-sensitive and can hydrolyze, rendering them inactive. Always use fresh, high-quality reagents and prepare solutions immediately before use.

  • Suboptimal pH: The activation of carboxyl groups with EDC is most efficient at a pH of 4.5-6.0, while the subsequent coupling to the amine is favored at a pH of 7.2-8.0. A two-step protocol with pH adjustment can improve yield.

  • Presence of Primary Amines in Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with this compound for reaction with the activated carboxyl group. Use non-amine-containing buffers like MES, PBS, or Borate.

  • Hydrolysis of the NHS-ester Intermediate: The activated NHS-ester is susceptible to hydrolysis. The amine-containing molecule (this compound) should be added promptly after the activation step.

Q4: My protein is precipitating during the EDC/NHS coupling reaction. How can I prevent this?

Protein precipitation during the reaction can significantly lower your yield. Here are some potential causes and solutions:

  • Protein Aggregation: Changes in pH or the addition of reagents can cause protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffers.

  • High EDC Concentration: Using a large excess of EDC can sometimes lead to precipitation. If you observe this, try reducing the EDC concentration.

  • Self-Crosslinking of the Protein: To minimize protein self-crosslinking, a two-step conjugation protocol is recommended. This involves activating the carboxyl groups first, followed by quenching the excess EDC and then adding the this compound.

Q5: My copper-catalyzed click chemistry (CuAAC) reaction is not working or has a low yield. What are the common pitfalls?

Several factors can affect the efficiency of a CuAAC reaction:

  • Oxidation of Copper(I): The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II). It is crucial to use a reducing agent, such as sodium ascorbate (B8700270), and a stabilizing ligand like THPTA or TBTA to maintain the copper in its +1 oxidation state.[2]

  • Low Reagent Quality: Ensure your azide- and alkyne-containing molecules are pure and have not degraded.

  • Suboptimal Reaction Conditions: The reaction is sensitive to pH, with a range of 4-12 being generally acceptable. The choice of solvent can also play a role.

  • Presence of Copper-Chelating Agents: Buffers or sample components containing strong copper chelators (e.g., EDTA) can sequester the copper catalyst.

  • Reactive Oxygen Species (ROS): The combination of a copper catalyst and a reducing agent can generate ROS, which may damage your biomolecules. The use of a copper-chelating ligand can help mitigate this.

Quantitative Data Summary

ParameterValueSource(s)
Storage Temperature (Solid) -20°C[1]
Shelf Life (Solid) ~3 years (1095 days)[2]
Storage of Stock Solutions 1 month at -20°C; 6 months at -80°C[3][4]
Purity >97%[6]
Solubility Water, DMSO, DCM, DMF[1][5][6]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling to a Carboxyl-Containing Protein

This protocol is adapted from standard EDC/NHS coupling procedures and is designed to minimize protein self-crosslinking.

Materials:

  • Carboxyl-containing protein

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Glycine or Hydroxylamine, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the carboxyl-containing protein in Activation Buffer.

  • Activation of Carboxyl Groups:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or ultrapure water.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess EDC/NHS (Optional but Recommended):

    • Pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and NHS. This step helps to prevent polymerization of the amine-containing molecule.

  • Coupling of this compound:

    • Immediately add a 10- to 50-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction and cap any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess reagents.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for a copper-catalyzed click chemistry reaction. Optimization of reagent concentrations may be necessary for specific applications.

Materials:

  • Azide-containing molecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand

  • Sodium Ascorbate

  • Reaction Buffer: Phosphate buffer, pH 7.0

Procedure:

  • Prepare Stock Solutions:

    • Azide-containing molecule in a suitable solvent (e.g., water or DMSO).

    • This compound in water.

    • 100 mM CuSO₄ in water.

    • 500 mM THPTA in water.

    • Freshly prepared 1 M Sodium Ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing molecule and this compound in the Reaction Buffer. A slight molar excess (1.1 to 2 equivalents) of one of the components is often used.

  • Prepare Catalyst Premix:

    • In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution. A 1:5 molar ratio of Cu:THPTA is common. Vortex briefly.

  • Initiate the Reaction:

    • Add the catalyst premix to the reaction mixture containing the azide (B81097) and alkyne.

    • Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution. A final concentration of 1-5 mM sodium ascorbate is typically sufficient.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Purification:

    • Once the reaction is complete, the conjugate can be purified using standard techniques such as column chromatography, HPLC, or precipitation.

Visualizations

experimental_workflow_EDC_NHS cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) cluster_purification Purification protein Carboxyl-containing Protein edc_nhs Add EDC and NHS protein->edc_nhs activated_protein NHS-activated Protein edc_nhs->activated_protein add_peg Add this compound activated_protein->add_peg conjugate This compound Conjugate add_peg->conjugate purify Purify Conjugate conjugate->purify

Caption: Workflow for two-step EDC/NHS coupling of this compound.

troubleshooting_decision_tree start Low Reaction Yield? reaction_type Reaction Type? start->reaction_type edc_nhs EDC/NHS Coupling reaction_type->edc_nhs EDC/NHS click_chem Click Chemistry (CuAAC) reaction_type->click_chem CuAAC edc_check Check Reagent Quality and pH edc_nhs->edc_check click_check Check Copper State and Ligand click_chem->click_check edc_solution Use fresh EDC/NHS. Optimize pH for activation and coupling steps. edc_check->edc_solution click_solution Use reducing agent (Sodium Ascorbate) and a stabilizing ligand (THPTA). click_check->click_solution

Caption: Decision tree for troubleshooting low reaction yields.

References

Troubleshooting Low Yield in Propargyl-PEG3-amine Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields in Propargyl-PEG3-amine conjugation reactions. The following question-and-answer format directly addresses specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound conjugation and what are the common failure points?

This compound contains a primary amine that readily reacts with activated carboxylic acids, most commonly N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[1][2] The propargyl group remains available for subsequent "click chemistry" reactions.[1][3][4]

The primary reason for low conjugation yield is the competition between the desired amine reaction and the hydrolysis of the NHS ester.[5][6] NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that accelerates at higher pH values.[7][8] If the NHS ester hydrolyzes, it can no longer react with the amine, thus lowering the yield of the desired conjugate.

Q2: My conjugation yield is consistently low. What are the most critical reaction parameters I should check first?

Several factors can contribute to low yield. The most critical parameters to investigate are:

  • pH of the reaction buffer: The reaction is highly pH-dependent.[9] The optimal pH is a compromise between ensuring the amine is deprotonated and nucleophilic (favored at higher pH) and minimizing NHS ester hydrolysis (favored at lower pH).[7][10]

  • Buffer composition: The presence of primary amines in your buffer (e.g., Tris or glycine) will compete with your target molecule for the NHS ester, significantly reducing your yield.[5][11]

  • Quality and storage of the NHS ester: NHS esters are moisture-sensitive.[8][12][13] Improper storage or handling can lead to hydrolysis before the reagent is even used.

Q3: What is the optimal pH for this conjugation and what buffers are recommended?

The optimal pH range for NHS ester-amine coupling is typically between 7.2 and 8.5.[5][14][15] A pH of 8.3-8.5 is often recommended as an ideal balance.[9][15]

Recommended Amine-Free Buffers:

  • Phosphate-buffered saline (PBS), pH 7.2-7.4[10]

  • Sodium bicarbonate buffer, 0.1 M, pH 8.3-8.5[7][9]

  • HEPES buffer[5]

  • Borate buffer[5][14]

Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane)[5][11]

  • Glycine[11]

Q4: How can I test if my NHS ester reagent is still active?

You can perform a simple activity test by measuring the absorbance of the NHS byproduct released upon hydrolysis.[8]

  • Dissolve a small amount of the NHS ester in an amine-free buffer.

  • Measure the absorbance at 260 nm.

  • Add a small amount of a strong base (e.g., 0.5-1.0 N NaOH) to force complete hydrolysis.

  • Immediately measure the absorbance at 260 nm again.

A significant increase in absorbance after adding the base indicates that the NHS ester was active.[8] If there is little to no change, the reagent has likely already hydrolyzed and is inactive.[8][12]

Q5: I suspect my protein is precipitating during the reaction. What could be the cause and how can I prevent it?

Protein precipitation can occur if the concentration of the organic solvent (like DMSO or DMF) used to dissolve the this compound or the NHS ester is too high.[15] It is advisable to keep the final concentration of the organic solvent below 10%.[13][15] Additionally, extensive modification of lysine (B10760008) residues can alter the protein's charge and structure, potentially leading to precipitation.[14] To mitigate this, consider optimizing the molar ratio of the PEG reagent to your protein.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues leading to low conjugation yield.

Problem: Low or No Conjugation Product
Possible Cause Recommended Solution Citation
Hydrolyzed NHS Ester Store NHS ester reagents desiccated at -20°C. Equilibrate the vial to room temperature before opening to prevent condensation. Prepare solutions immediately before use and do not store them. Perform an activity test as described in Q4.[8][12][13]
Suboptimal Reaction pH Use a calibrated pH meter to ensure your buffer is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often ideal.[5][9][15]
Incompatible Buffer Ensure your buffer does not contain primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange via dialysis or a desalting column into a compatible buffer like PBS, HEPES, or bicarbonate.[5][11][13]
Low Reactant Concentration Low protein concentrations can favor the hydrolysis of the NHS ester over the desired bimolecular conjugation. A protein concentration of 1-10 mg/mL is recommended.[7][14]
Insufficient Molar Excess of PEG Reagent Start with a 5- to 20-fold molar excess of the this compound (if reacting with an NHS-activated molecule) or the NHS-activated molecule (if reacting with this compound). This may require optimization.[7]

Experimental Protocols

General Protocol for this compound Conjugation to an NHS-Activated Molecule

This protocol provides a general guideline. Optimization may be required for specific applications.

1. Preparation of Solutions:

  • Protein Solution: Dissolve the protein or other amine-containing molecule in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4) at a concentration of 1-10 mg/mL.[7]

  • This compound Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF.[9]

2. Conjugation Reaction:

  • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[7] Ensure the final concentration of the organic solvent is less than 10%.[15]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7]

3. Quenching the Reaction:

  • Stop the reaction by adding a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[7]

  • Incubate for 15-30 minutes at room temperature.[7]

4. Purification:

  • Remove excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[7][] Other methods like ion-exchange or hydrophobic interaction chromatography can also be employed for purification of PEGylated proteins.[][17]

Visualizations

Troubleshooting Workflow

G Troubleshooting Low Conjugation Yield start Low or No Conjugation Yield check_reagent Is NHS Ester Active? start->check_reagent check_ph Is pH Optimal (7.2-8.5)? check_reagent->check_ph Yes replace_reagent Replace NHS Ester Reagent check_reagent->replace_reagent No check_buffer Is Buffer Amine-Free? check_ph->check_buffer Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_conc Are Reactant Concentrations Sufficient? check_buffer->check_conc Yes buffer_exchange Perform Buffer Exchange check_buffer->buffer_exchange No increase_conc Increase Reactant Concentrations check_conc->increase_conc No success Successful Conjugation check_conc->success Yes replace_reagent->start adjust_ph->start buffer_exchange->start increase_conc->start G This compound Conjugation Chemistry cluster_reactants Reactants cluster_reactions Reaction Pathways cluster_products Products This compound This compound Amine_Attack Nucleophilic Attack (Amine) This compound->Amine_Attack NHS_Ester Molecule-NHS Ester NHS_Ester->Amine_Attack Hydrolysis Hydrolysis (H2O) NHS_Ester->Hydrolysis Conjugate Stable Amide Bond (Desired Product) Amine_Attack->Conjugate pH 7.2-8.5 NHS NHS byproduct Amine_Attack->NHS Hydrolyzed_Ester Inactive Carboxylic Acid (Side Product) Hydrolysis->Hydrolyzed_Ester Accelerates at high pH Hydrolysis->NHS

References

stability issues with Propargyl-PEG3-amine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Propargyl-PEG3-amine in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide & FAQs

This section addresses common problems and questions regarding the stability of this compound in aqueous solutions.

Question 1: I am observing low yields or inconsistent results in my conjugation reaction. Could this be related to the stability of my this compound solution?

Answer: Yes, the stability of this compound in aqueous solution is a critical factor for successful conjugation. Degradation of the molecule can lead to reduced reactivity and the formation of impurities that may interfere with your experiment. It is recommended to always use freshly prepared aqueous solutions of this compound.[1] If you must store the solution, prepare aliquots and store them at -20°C for up to one month.[1]

Question 2: What are the primary factors that can affect the stability of this compound in an aqueous solution?

Answer: The main factors influencing the stability of this compound are pH, temperature, and the presence of oxidizing agents. The propargylamine (B41283) moiety can be susceptible to degradation, and the polyethylene (B3416737) glycol (PEG) chain, while generally stable, can undergo oxidative cleavage of its ether linkages.[2][3]

Question 3: My aqueous solution of this compound has turned a slight yellow color. Is it still usable?

Answer: A change in color, such as turning yellow, can be an indication of degradation. It is highly recommended to discard the solution and prepare a fresh one to ensure the integrity of your experiment. The color change may be due to the formation of degradation products.

Question 4: How does pH affect the stability of this compound?

Answer: The pH of the aqueous solution is a critical parameter.[4] The amine group of this compound is basic and its protonation state is pH-dependent. At neutral to slightly basic pH, the amine is deprotonated and more nucleophilic, which is often desired for conjugation reactions. However, extreme pH conditions (both acidic and basic) can potentially catalyze the degradation of the molecule.[4] It is advisable to maintain the pH of your reaction buffer within the optimal range for your specific application, typically between 7 and 8.5.

Question 5: What are the recommended storage conditions for this compound, both as a solid and in solution?

Answer: As a solid, this compound should be stored at -20°C.[2] Aqueous solutions should ideally be prepared fresh for each use. If storage is necessary, it is recommended to make single-use aliquots and store them at -20°C for no longer than one month.[1] Avoid repeated freeze-thaw cycles.

Factors Affecting Stability of this compound in Aqueous Solutions

The following table summarizes the key factors that can impact the stability of this compound in aqueous environments.

FactorPotential Impact on StabilityRecommendations for Mitigation
pH Extreme pH (both acidic and basic) can lead to the degradation of the propargylamine moiety. The reactivity of the amine group is also pH-dependent.[4]Maintain a pH range of 7.0-8.5 for most bioconjugation reactions. Use non-amine containing buffers like phosphate-buffered saline (PBS).
Temperature Elevated temperatures can accelerate the rate of degradation.Prepare and use solutions at room temperature or on ice. For storage, keep the solid compound at -20°C.
Oxidizing Agents The ether linkages in the PEG chain are susceptible to oxidative cleavage.[3] The presence of oxidizing agents can lead to the degradation of the molecule.Avoid the use of buffers or reagents that contain known oxidizing agents. If possible, use degassed buffers.
Light While not extensively documented for this specific molecule, prolonged exposure to light can contribute to the degradation of some chemical compounds.Store the solid compound and solutions protected from light.
Storage Duration Aqueous solutions of this compound have limited stability.[1]Prepare solutions fresh before use. If necessary, store aliquots at -20°C for up to one month.[1]
Freeze-Thaw Cycles Repeated freezing and thawing of aqueous solutions can accelerate degradation.Prepare single-use aliquots to avoid multiple freeze-thaw cycles.

Visualizing Stability Troubleshooting and Experimental Workflow

The following diagrams illustrate a troubleshooting workflow for stability issues and a general protocol for assessing the stability of this compound.

G cluster_0 Troubleshooting Workflow start Low Yield or Inconsistent Results q1 Is the aqueous solution of This compound freshly prepared? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Check buffer pH. Is it within the optimal range (e.g., 7.0-8.5)? yes1->q2 sol1 Prepare a fresh solution immediately before use. no1->sol1 sol1->q2 yes2 Yes q2->yes2 no2 No q2->no2 q3 Are there any oxidizing agents present in the reaction mixture? yes2->q3 sol2 Adjust buffer pH to the recommended range. no2->sol2 sol2->q3 yes3 Yes q3->yes3 no3 No q3->no3 sol3 Remove oxidizing agents or use degassed buffers. yes3->sol3 end Consider other experimental parameters (stoichiometry, reaction time, etc.) no3->end sol3->end

Caption: Troubleshooting workflow for stability issues.

Experimental Protocol: Assessing the Stability of this compound

This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound in aqueous solutions.

Objective: To identify potential degradation pathways and determine the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Liquid chromatography-mass spectrometry (LC-MS) system for identification of degradation products

  • pH meter

  • Incubator or water bath

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in deionized water (e.g., 10 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 1 mg/mL.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Thermal Degradation: Incubate an aqueous solution (in PBS, pH 7.4) of this compound (1 mg/mL) at an elevated temperature (e.g., 40°C, 60°C).

    • Control: Prepare a solution of this compound (1 mg/mL) in PBS, pH 7.4, and keep it at 4°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples immediately by HPLC to quantify the remaining amount of this compound and detect the formation of any degradation products.

  • Identification of Degradation Products:

    • Analyze the stressed samples using LC-MS to determine the mass of the degradation products and aid in their structural elucidation.

Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition.

  • Calculate the degradation rate constant and half-life under each stress condition.

  • Characterize the major degradation products based on their mass spectra.

G cluster_1 Experimental Workflow for Stability Assessment prep Prepare Stock Solution of This compound stress Apply Stress Conditions (Acid, Base, Oxidizing Agent, Heat) prep->stress sampling Collect Aliquots at Different Time Points stress->sampling hplc Analyze by HPLC to Quantify Parent Compound and Degradants sampling->hplc lcms Analyze by LC-MS to Identify Degradation Products sampling->lcms data Data Analysis: - Degradation Rate - Half-life - Structure Elucidation hplc->data lcms->data

Caption: General workflow for a stability assessment study.

References

Technical Support Center: Purification Strategies for Propargyl-PEG3-amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Propargyl-PEG3-amine reaction products.

This compound is a versatile linker molecule featuring a terminal alkyne (propargyl group) and a primary amine, connected by a 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The primary amine allows for conjugation to molecules containing carboxylic acids, activated esters (like NHS esters), or carbonyls.[1] The propargyl group enables reaction with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry.[4][5][6]

Purification of the resulting conjugates is critical to remove unreacted starting materials and byproducts, ensuring the purity of the final product for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying my this compound reaction product?

The most common and effective purification methods leverage the physicochemical changes that occur upon conjugation, such as increased size and altered charge or hydrophobicity. Key techniques include:

  • Size Exclusion Chromatography (SEC): This is one of the most frequently used methods for purifying PEGylated molecules.[] It separates molecules based on their hydrodynamic radius (size). Since conjugation with your molecule of interest will increase the overall size, SEC is highly effective at separating the larger product from smaller, unreacted this compound.[8][9]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[10][11] this compound is basic due to its primary amine. After reacting this amine (for example, in an amidation reaction), the positive charge is eliminated. This change in charge can be exploited to separate the neutral product from the unreacted, positively charged this compound using cation exchange chromatography.[12] Similarly, the overall charge of the target molecule may be altered by PEGylation, which can shield surface charges, enabling separation.[][13]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on differences in hydrophobicity.[] PEGylation typically increases the hydrophobicity of a molecule, leading to longer retention times on a reversed-phase column. This high-resolution technique is particularly useful for separating products with small differences in properties and can even distinguish between positional isomers.[13][14]

  • Hydrophobic Interaction Chromatography (HIC): HIC also separates based on hydrophobicity but uses aqueous mobile phases with a salt gradient, making it a less denaturing alternative to RP-HPLC for sensitive biomolecules like proteins.[][13]

Q2: How do I choose the best purification method for my specific product?

The optimal method depends on the properties of your target molecule, the nature of the reaction, and the scale of the purification. The decision-making workflow below can guide your selection. Key factors to consider are the differences in size, charge, and hydrophobicity between your starting materials, product, and any byproducts. Often, a combination of methods (e.g., IEX followed by SEC) is required to achieve high purity.[8]

Purification_Method_Selection Start Start: Crude Reaction Mixture Size_Diff Is there a significant size difference between product and impurities? Start->Size_Diff Charge_Diff Is there a significant charge difference? Size_Diff->Charge_Diff No SEC Primary Method: Size Exclusion Chromatography (SEC) Size_Diff->SEC Yes Hydro_Diff Is there a significant difference in hydrophobicity? Charge_Diff->Hydro_Diff No IEX Primary Method: Ion Exchange Chromatography (IEX) Charge_Diff->IEX Yes RP_HPLC Primary Method: Reversed-Phase HPLC (RP-HPLC) or HIC Hydro_Diff->RP_HPLC Yes Combine Consider a multi-step purification strategy (e.g., IEX -> SEC) Hydro_Diff->Combine No SEC->Charge_Diff Further Purity Needed End Purified Product SEC->End IEX->Hydro_Diff Further Purity Needed IEX->End RP_HPLC->End Combine->End

Diagram 1. Decision-making workflow for selecting a purification method.

Q3: How can I stop the reaction before purification?

For reactions involving the amine group of this compound with NHS esters, the reaction can be quenched by adding a small molecule with a primary amine, such as Tris buffer, glycine, or ethanolamine.[9] These reagents will react with any remaining NHS esters, rendering them inert. For click chemistry reactions, the copper catalyst is typically removed during workup or purification.

Q4: What analytical techniques can I use to monitor the purification process?

Several techniques can assess the purity of your fractions and the final product:

  • High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC are excellent for quantifying the amount of unreacted starting material and determining the purity of the final product.[8]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the identity and mass of the desired product, verifying successful conjugation.[8]

  • SDS-PAGE (for proteins): If you have PEGylated a protein, you will observe a significant increase in its apparent molecular weight on an SDS-PAGE gel.[8]

  • Thin-Layer Chromatography (TLC): For smaller organic molecules, TLC can be a quick way to monitor reaction progress and fraction purity. PEG-containing compounds can be visualized using a modified Dragendorff stain.[15]

Troubleshooting Guides

Problem 1: Unreacted this compound in the Final Product
Possible CauseRecommended Solution
Inefficient Purification The chosen chromatography method may have inadequate resolution to separate the product from the excess PEG reagent.[8]
For SEC: Use a longer column or a resin with a smaller particle size and appropriate pore size for higher resolution. Ensure the sample injection volume does not exceed 2-5% of the column volume.[8][9]
For IEX: Since this compound is basic, use cation exchange chromatography. Optimize the salt gradient (a shallow gradient is often better) and pH to maximize separation from your product.[13][16]
For RP-HPLC: Optimize the gradient of the organic solvent to improve the separation between your more hydrophobic product and the more polar unreacted amine.
Incomplete Reaction The reaction may not have gone to completion, leaving a large excess of the PEG reagent.
Drive the reaction to completion by adjusting stoichiometry (use the other reactant in slight excess if possible) or reaction time.
Poor Quenching For reactions with NHS esters, if the quenching step is inefficient, the unreacted this compound remains.
Ensure the quenching reagent (e.g., Tris, glycine) is added in sufficient molar excess (e.g., 10-fold) and allowed to react for an adequate time (e.g., at least one hour).[9]
Problem 2: Low Recovery of the PEGylated Product

Possible CauseRecommended Solution
Irreversible Binding to Column The product may be binding non-specifically or irreversibly to the chromatography resin.[8][13]
For IEX: Increase the salt concentration or change the pH of the elution buffer to disrupt ionic interactions.
For HIC: Decrease the salt concentration in the elution buffer to reduce hydrophobic interactions.
For RP-HPLC: Ensure the organic solvent concentration is high enough to elute the product. Consider a different column chemistry (e.g., C4 instead of C18 for very hydrophobic proteins).[17][18]
General: Consider adding modifiers like arginine to the mobile phase to reduce non-specific binding.[13]
Product Precipitation The product may not be soluble in the chosen mobile phase or buffer, causing it to precipitate on the column.[13]
Verify the solubility of your product under the purification conditions. Adjusting the pH or ionic strength of the buffers may be necessary to maintain solubility.
Harsh Purification Conditions High pressure or inappropriate buffer conditions can lead to product degradation or aggregation, which is then lost during purification.[9]
For SEC: Reduce the flow rate to lower the column pressure.
General: Perform purification steps at a lower temperature (e.g., 4°C) if your product is unstable. Screen different buffers to find conditions that maximize stability.[9]

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Check_Stability -> Modify_Conditions [label="Yes"]; Check_Stability -> End [label="No / Resolved"];

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Diagram 2. Troubleshooting logic for low product recovery.
Problem 3: Product Aggregation After Purification

Possible CauseRecommended Solution
Instability of Conjugate The PEGylation may have altered the stability profile of your molecule, making it more prone to aggregation.[9]
Screen different buffer conditions (pH, ionic strength, excipients) to find a formulation that provides optimal stability for the purified product.
Harsh Elution Conditions The conditions used to elute the product from the column (e.g., high concentration of organic solvent in RP-HPLC, extreme pH) may induce aggregation.
Perform a buffer exchange step immediately after elution (e.g., using dialysis or a desalting column) into a buffer that is optimal for the product's stability.
High Concentration The product may be aggregating in the collected high-concentration fractions.
Pool fractions and dilute the product to a concentration known to be stable. Perform purification at a lower concentration if possible.

Data Summary Tables

Table 1: Comparison of Primary Purification Techniques
FeatureSize Exclusion (SEC)Ion Exchange (IEX)Reversed-Phase (RP-HPLC)
Separation Principle Hydrodynamic Size[]Net Surface Charge[]Hydrophobicity[]
Primary Application Removing unreacted PEG linkers; Buffer exchange[9]Separating species by degree of PEGylation or charge changes[13]High-resolution analysis; Isomer separation[13][17]
Mobile Phase Aqueous BuffersAqueous Buffers with Salt/pH GradientWater/Organic Solvent Gradient (e.g., Acetonitrile)[13]
Resolution ModerateHighVery High
Sample Capacity HighHighLower (for preparative scale)
Potential Issues Large sample volume decreases resolution; Non-specific binding[13]"Charge shielding" by PEG; Steric hindrance from PEG chain[13]Product denaturation by organic solvents; Irreversible binding

Key Experimental Protocols

Protocol 1: General Protocol for Size Exclusion Chromatography (SEC)

This protocol is designed to separate the larger PEGylated product from smaller unreacted this compound.

  • Column and Buffer Selection: Choose an SEC column with a fractionation range appropriate for your product's size. The pore size should be small enough to exclude your product while allowing the smaller impurities to enter the pores.[9][13] Equilibrate the column with a suitable, filtered, and degassed mobile phase (e.g., 150 mM phosphate (B84403) buffer, pH 7.0).

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulates.[9]

  • Sample Injection: Inject the filtered sample onto the equilibrated column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.[8][9]

  • Elution: Elute the sample with the mobile phase at a constant, optimized flow rate. A slower flow rate often improves resolution.[9] The larger PEGylated product will elute first, followed by the smaller unreacted starting materials.

  • Fraction Collection & Analysis: Collect fractions and analyze them using HPLC, MS, or SDS-PAGE to identify those containing the pure product.[8]

SEC_Workflow cluster_prep Preparation cluster_run Chromatography Run cluster_analysis Analysis Prep_Buffer 1. Prepare & Degas Mobile Phase Buffer Equilibrate 2. Equilibrate SEC Column Prep_Buffer->Equilibrate Prep_Sample 3. Filter Reaction Mixture (0.22 µm filter) Equilibrate->Prep_Sample Inject 4. Inject Sample (<5% of column volume) Prep_Sample->Inject Elute 5. Isocratic Elution (Constant Flow Rate) Inject->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (HPLC, MS, SDS-PAGE) Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Final_Product Purified Product Pool->Final_Product

Diagram 3. Experimental workflow for purification by Size Exclusion Chromatography (SEC).
Protocol 2: General Protocol for Ion Exchange Chromatography (IEX)

This protocol is ideal when the reaction product has a different net charge from the starting materials.

  • Resin and Buffer Selection: Choose a cation exchange resin (to bind the basic this compound) or an anion exchange resin based on the pI of your product. Prepare a low-salt binding buffer (Buffer A) and a high-salt elution buffer (Buffer B), ensuring the pH is optimized to achieve the desired charge separation.[13]

  • Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Buffer A.

  • Sample Loading: Dilute the sample in Buffer A to reduce its ionic strength and load it onto the column.

  • Wash: Wash the column with several volumes of Buffer A to remove any unbound impurities.

  • Elution: Elute the bound molecules by applying a salt gradient (e.g., a linear gradient from 0-100% Buffer B over 20 column volumes). A shallow gradient is often more effective for separating species with similar charges.[13]

  • Fraction Collection & Analysis: Collect fractions across the gradient and analyze them to identify the pure product.

Protocol 3: General Protocol for Reversed-Phase HPLC (RP-HPLC)

This protocol is suitable for high-resolution separation of the product from closely related impurities.

  • Column and Mobile Phase Selection: Use a C4 or C18 reversed-phase column suitable for your molecule's size and hydrophobicity.[17][18] Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).[13]

  • System Setup: Set the column temperature (e.g., 45°C) to improve peak shape.[13][18]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).[13]

  • Sample Injection: Inject the filtered sample onto the column.

  • Elution: Apply a gradient of increasing Mobile Phase B to elute the components. The more hydrophobic PEGylated product will typically elute at a higher percentage of organic solvent.

  • Fraction Collection & Analysis: Collect and analyze fractions. If TFA was used, it may need to be removed by lyophilization depending on the downstream application.

References

Technical Support Center: Managing Copper Catalyst Removal in Propargyl-PEG3-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper-catalyzed Propargyl-PEG3-amine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in removing copper catalysts from this compound reaction mixtures?

A1: The primary challenges stem from the inherent properties of the PEGylated and amine-containing product. The PEG chain can sterically hinder the copper catalyst, making it less accessible to chelating agents. Additionally, the amine group in your product can coordinate with copper, potentially making it more difficult to remove compared to non-amine-containing molecules. The hydrophilic nature of the PEG chain can also complicate purification methods like liquid-liquid extraction.

Q2: What are the most common methods for removing residual copper catalyst after a click reaction?

A2: The most common and effective methods include:

  • Aqueous Washes with Chelating Agents: Utilizing agents like EDTA, ammonium (B1175870) chloride, or aqueous ammonia (B1221849) to form water-soluble copper complexes that can be extracted from the organic phase.

  • Solid-Phase Scavengers: Employing resins with functional groups that have a high affinity for copper, such as those with thiourea (B124793) or amine functionalities.

  • Chromatography: Techniques like Size Exclusion Chromatography (SEC) can separate the larger PEGylated product from the smaller copper catalyst and other reagents. Ion Exchange Chromatography (IEX) can also be effective by exploiting the change in charge of the molecule after PEGylation.

  • Dialysis: For larger biomolecules, dialysis against a buffer containing a chelating agent like EDTA is an effective method.[1]

Q3: How can I determine the level of residual copper in my final product?

A3: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique for quantifying trace metals, including copper, in your final product. This method can provide accurate measurements to ensure your product meets the required purity standards for downstream applications.

Q4: Can residual copper affect my downstream experiments?

A4: Yes, residual copper can have several detrimental effects on downstream applications. It can be cytotoxic in cell-based assays, interfere with spectroscopic measurements, and catalyze the oxidation of your product or other sensitive reagents. For drug development applications, minimizing residual copper is a critical regulatory requirement.

Troubleshooting Guide

Problem 1: Low or no product yield in the click reaction.

Possible CauseSuggested Solution
Inactive Copper Catalyst Ensure you are using a reducing agent, such as sodium ascorbate, to maintain copper in the active Cu(I) state. It is also beneficial to degas your solvents to remove dissolved oxygen, which can oxidize the catalyst.
Inappropriate Ligand For aqueous reactions, water-soluble ligands like THPTA or BTTAA are recommended.[2] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1. Pre-mixing the copper salt and ligand before adding them to the reaction mixture is advisable.
Substrate-Specific Issues Steric hindrance around the alkyne or azide (B81097) can slow the reaction. Increasing the reaction time or temperature may be necessary. Functional groups on your substrate, such as thiols, can coordinate with the copper catalyst and inhibit the reaction. Increasing the concentration of the copper-ligand complex can help.
Incorrect Stoichiometry While a 1:1 ratio of azide to alkyne is often used, a slight excess (e.g., 1.1 to 2-fold) of one reagent can help drive the reaction to completion.

Problem 2: Persistent green or blue color in the organic layer after aqueous extraction, indicating residual copper.

Possible CauseSuggested Solution
Incomplete Chelation The concentration of the chelating agent may be insufficient. Perform additional washes with a fresh solution of the chelating agent. Consider increasing the concentration of the chelating agent.
Inefficient Phase Separation The PEGylated product may be retaining some of the aqueous phase. After separating the layers, wash the organic layer with brine to help remove dissolved water and water-soluble impurities.
Strong Copper-Amine Coordination The amine group on your product may be strongly coordinated to the copper. Consider using a stronger chelating agent or a combination of removal methods, such as an aqueous wash followed by a solid-phase scavenger.

Problem 3: Product is water-soluble, making liquid-liquid extraction difficult.

Possible CauseSuggested Solution
Product Partitioning The PEG chain imparts high water solubility.
Alternative Purification Methods Use a solid-phase copper scavenger resin. These can be filtered off after chelating the copper. Dialysis against a buffer containing EDTA is also a suitable method for water-soluble products. Size Exclusion Chromatography (SEC) can also be employed to separate the product from the copper catalyst.

Quantitative Data on Copper Removal

The efficiency of copper removal can vary depending on the method and the specific properties of the PEGylated compound. The following table summarizes some reported efficiencies for different techniques.

Removal MethodCompound TypeResidual Copper Level
Precipitation in Basic MediumAmino-functionalized polymethacrylateAs low as 5 ppm
Filtration over AluminaPolymerization mixtures75% reduction from crude product
Liquid-Liquid Extraction with aq. NH₄ClPolymerization mixtures67% reduction from crude product
Dialysis with EDTAGeneral recommendation for biomoleculesEffective for removing small molecule impurities
Solid-Phase Scavenger ResinsGeneral recommendationHigh efficiency of copper removal

Experimental Protocols

Protocol 1: Copper Removal using EDTA Wash
  • Reaction Quench: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane).

  • EDTA Wash: Wash the organic layer with a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA). Shake the separatory funnel vigorously and allow the layers to separate.

  • Separate Layers: Separate the organic layer.

  • Repeat Wash: Repeat the EDTA wash if a blue or green color persists in the aqueous layer.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Copper Removal using a Solid-Phase Scavenger Resin
  • Resin Selection: Choose a scavenger resin with high affinity for copper (e.g., SiliaMetS Thiol or QuadraSil AP).

  • Incubation: Add the scavenger resin to the crude reaction mixture (typically 3-5 equivalents relative to the copper catalyst). Stir the mixture at room temperature for 1-4 hours.

  • Filtration: Filter the mixture to remove the resin.

  • Wash Resin: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure.

Visualizations

reaction_workflow cluster_reaction This compound Reaction cluster_purification Copper Removal Start Start This compound This compound Start->this compound Azide Substrate Azide Substrate Start->Azide Substrate Click Reaction Click Reaction This compound->Click Reaction Azide Substrate->Click Reaction Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Click Reaction Crude Product Crude Product Click Reaction->Crude Product Chelating Agent Wash Chelating Agent Wash Crude Product->Chelating Agent Wash Method 1 Solid-Phase Scavenger Solid-Phase Scavenger Crude Product->Solid-Phase Scavenger Method 2 Chromatography Chromatography Crude Product->Chromatography Method 3 Purified Product Purified Product Chelating Agent Wash->Purified Product Solid-Phase Scavenger->Purified Product Chromatography->Purified Product

Caption: Experimental workflow for this compound reaction and subsequent copper removal.

troubleshooting_workflow Start Start Problem Problem Start->Problem Low Yield Low Yield Problem->Low Yield Reaction Issue Copper Contamination Copper Contamination Problem->Copper Contamination Purification Issue Check Catalyst Activity Check Catalyst Activity Low Yield->Check Catalyst Activity Optimize Ligand/Ratio Optimize Ligand/Ratio Low Yield->Optimize Ligand/Ratio Increase Chelation Increase Chelation Copper Contamination->Increase Chelation Use Scavenger Resin Use Scavenger Resin Copper Contamination->Use Scavenger Resin Solution Solution Check Catalyst Activity->Solution Optimize Ligand/Ratio->Solution Increase Chelation->Solution Use Scavenger Resin->Solution

Caption: Troubleshooting workflow for common issues in this compound reactions.

References

addressing steric hindrance in Propargyl-PEG3-amine labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG3-amine labeling. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their bioconjugation experiments and overcome challenges related to steric hindrance.

Troubleshooting Guide

This guide addresses common issues encountered during the labeling of biomolecules with this compound, focusing on the amine-reactive NHS ester chemistry and subsequent click reactions.

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Steric Hindrance: The target amine group is not easily accessible due to the surrounding molecular structure.- Increase PEG Linker Length: Consider using a variant with a longer PEG chain (e.g., Propargyl-PEG6-amine or Propargyl-PEG12-amine) to increase the distance between the propargyl group and the biomolecule, thereby reducing steric hindrance.[1][2][3] - Optimize Molar Ratio: Increase the molar excess of this compound to the target biomolecule. A 20-fold molar excess is a common starting point for antibodies.[4] - Site-Directed Mutagenesis: If possible, introduce a more accessible amine group at a different location on the biomolecule.
Suboptimal Reaction pH: The pH of the reaction buffer is too low, leading to protonation of the primary amines.- Adjust Buffer pH: Ensure the reaction buffer has a pH between 7.2 and 8.5 for efficient reaction with primary amines.[5][6] A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3.[5]
Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester on the activated this compound has hydrolyzed due to moisture or high pH.- Use Anhydrous Solvents: Dissolve the Propargyl-PEG3-NHS ester in anhydrous DMSO or DMF immediately before use.[7][8] - Control Reaction Time and Temperature: Perform the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight to balance labeling efficiency and hydrolysis.[4][5]
Presence of Competing Amines: The reaction buffer contains primary amines (e.g., Tris or glycine) that compete with the target biomolecule for the NHS ester.- Use Amine-Free Buffers: Use buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate.[5][7]
Precipitation of Biomolecule During or After Labeling Over-labeling: A high degree of PEGylation has altered the physicochemical properties of the biomolecule, leading to aggregation.- Reduce Molar Ratio: Decrease the molar excess of the this compound reagent in the reaction. - Optimize Reaction Time: Shorten the incubation time to reduce the extent of labeling.
Change in Solubility: The addition of the PEG linker has altered the solubility characteristics of the biomolecule.- Adjust Buffer Conditions: Modify the pH or ionic strength of the buffer to improve the solubility of the conjugate.
Poor "Click" Reaction Yield (Post-Labeling) Inefficient Labeling: The initial amine labeling step was unsuccessful, resulting in a low concentration of propargyl groups.- Troubleshoot the Amine Labeling Step: Refer to the "Low Labeling Efficiency" section above to optimize the initial conjugation.
Steric Hindrance at the Propargyl Group: The propargyl group is sterically hindered, preventing efficient reaction with the azide-containing molecule.- Increase Linker Length: As with amine labeling, using a longer PEG linker can improve the accessibility of the propargyl group for the click reaction.[1][2]
Issues with Copper Catalyst (for CuAAC): The copper(I) catalyst is inactive or cytotoxic to living cells.- Use a Copper-Free Click Chemistry Approach: Employ strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne (B158145) derivative (e.g., DBCO) to avoid copper catalysis.[9]

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect this compound labeling?

A1: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. In the context of this compound labeling, bulky groups surrounding the target amine on your biomolecule can physically block the approach of the labeling reagent, reducing the efficiency of the conjugation reaction. The PEG3 linker helps to create distance between the reactive propargyl group and the biomolecule, which can help overcome some steric hindrance.[1][2]

Q2: How can I optimize the molar ratio of this compound to my protein?

A2: The optimal molar ratio depends on the specific protein and the desired degree of labeling. It is recommended to perform a titration experiment with a range of molar ratios (e.g., 5:1, 10:1, 20:1, 50:1) of this compound to your protein.[4] A common starting point for antibodies is a 20-fold molar excess.[4] The degree of labeling can be assessed by techniques such as mass spectrometry or by quantifying the incorporated propargyl groups.

Q3: What is the ideal buffer for the amine labeling reaction?

A3: The ideal buffer should be free of primary amines and have a pH between 7.2 and 8.5.[5][6] Commonly used buffers include 0.1 M sodium phosphate, 0.15 M NaCl (PBS) at pH 7.2-8.0, or 0.1 M sodium bicarbonate at pH 8.3.[5][7] Buffers containing Tris or glycine (B1666218) should be avoided as they will compete with the target biomolecule for the NHS ester.[5][7]

Q4: Can I use this compound for labeling in living cells?

A4: The initial amine labeling step is typically performed on purified biomolecules in vitro. For subsequent "click" reactions in living systems, it is crucial to use a bioorthogonal method. If using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), the cytotoxicity of copper can be a concern. A preferred method for live-cell applications is the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[9]

Q5: How does the length of the PEG linker affect labeling efficiency?

A5: Longer PEG linkers generally lead to higher conjugation efficiency, especially when dealing with sterically hindered sites.[1][10] The increased length and flexibility of the PEG chain provide greater spatial separation between the reactive group and the biomolecule, reducing steric clashes.[2] However, excessively long linkers might have other effects on the conjugate's properties, so the optimal length should be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with Propargyl-PEG3-NHS Ester

This protocol provides a general guideline. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Propargyl-PEG3-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare Propargyl-PEG3-NHS Ester Solution: Immediately before use, dissolve the Propargyl-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Determine Molar Ratio: Calculate the volume of the Propargyl-PEG3-NHS ester solution needed to achieve the desired molar excess (e.g., 20-fold molar excess).

  • Reaction: While gently vortexing the protein solution, slowly add the calculated volume of the Propargyl-PEG3-NHS ester solution. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 1 hour at room temperature or for 2 hours at 4°C with continuous stirring.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted Propargyl-PEG3-NHS ester and byproducts using a desalting column or dialysis against a suitable buffer.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction

This protocol is for the "click" reaction following the successful labeling of a biomolecule with this compound.

Materials:

  • Propargyl-labeled biomolecule

  • Azide-containing molecule (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Reaction Buffer: PBS or Tris-buffered saline (TBS)

Procedure:

  • Prepare Reactants: Dissolve the propargyl-labeled biomolecule and the azide-containing molecule in the reaction buffer.

  • Prepare Catalyst Premix: In a separate tube, prepare a fresh premix of CuSO₄ and the copper ligand. Then, add the sodium ascorbate (B8700270) solution to reduce Cu(II) to the active Cu(I) state.

  • Initiate Click Reaction: Add the catalyst premix to the solution containing the propargyl- and azide-modified molecules.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst and unreacted reagents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Amine Labeling cluster_purification1 Purification cluster_click Click Chemistry protein Protein in Amine-Free Buffer reaction_mix Reaction Mixture (pH 7.2-8.5) protein->reaction_mix peg_reagent Propargyl-PEG3-NHS Ester in DMSO/DMF peg_reagent->reaction_mix purification1 Desalting/ Dialysis reaction_mix->purification1 labeled_protein Propargyl-Labeled Protein purification1->labeled_protein click_reaction CuAAC or SPAAC Reaction labeled_protein->click_reaction azide_molecule Azide-Molecule azide_molecule->click_reaction final_conjugate Final Bioconjugate click_reaction->final_conjugate

Caption: Experimental workflow for this compound labeling.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Labeling Efficiency? steric_hindrance Steric Hindrance start->steric_hindrance Yes ph_issue Incorrect pH start->ph_issue Yes hydrolysis NHS Ester Hydrolysis start->hydrolysis Yes competing_amines Competing Amines start->competing_amines Yes increase_linker Use Longer PEG Linker steric_hindrance->increase_linker optimize_ratio Optimize Molar Ratio steric_hindrance->optimize_ratio adjust_ph Adjust Buffer pH (7.2-8.5) ph_issue->adjust_ph fresh_reagent Use Fresh Reagent/ Anhydrous Solvent hydrolysis->fresh_reagent amine_free_buffer Use Amine-Free Buffer competing_amines->amine_free_buffer

Caption: Troubleshooting logic for low labeling efficiency.

References

Technical Support Center: PROTACs Synthesized with Propargyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Proteolysis Targeting Chimeras (PROTACs) synthesized using a Propargyl-PEG3-amine linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a PROTAC containing a this compound linker?

PROTACs with PEG-based linkers, including this compound, face two main stability challenges:

  • Metabolic Instability: The ether linkages within the polyethylene (B3416737) glycol (PEG) chain are susceptible to oxidative metabolism by enzymes like cytochrome P450s (CYPs), primarily in the liver.[1][2] This can lead to O-dealkylation and rapid clearance of the PROTAC in vivo, reducing its half-life and therapeutic efficacy.[2]

  • Chemical Instability: While generally more stable than esters, the amide bonds often used to connect the linker to the ligands can be susceptible to hydrolysis, especially at non-physiological pH. Furthermore, the terminal alkyne (propargyl group) and the amine functionality can potentially undergo specific reactions depending on the storage and experimental conditions.

Q2: How does the this compound linker influence the overall properties of the PROTAC?

The linker is a critical component that influences a PROTAC's efficacy and drug-like properties.[1] A this compound linker imparts:

  • Flexibility: PEG linkers are highly flexible, which can be advantageous for allowing the two ligands to adopt an optimal orientation for forming a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[3][4]

  • Solubility: The PEG component generally increases the aqueous solubility of the PROTAC molecule, which is beneficial given that many PROTACs are large and lipophilic.[4][5]

  • Synthetic Utility: The terminal propargyl group is designed for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction, enabling modular synthesis of the final PROTAC.[6][7]

Q3: What are the recommended storage conditions for ensuring the long-term stability of my PROTAC?

To maximize the shelf-life of your PROTAC, follow these guidelines:

  • Lyophilized Form: For long-term storage, it is best to store the PROTAC as a lyophilized powder at -20°C or -80°C in a tightly sealed vial, protected from light. This minimizes degradation from moisture and air.

  • In Solution: If the PROTAC is in a solvent like DMSO, prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[8] Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.

  • Aqueous Buffers: PROTACs are generally less stable in aqueous solutions.[1] If you must store them in a buffer, use a sterile buffer at a pH of 5-6, aliquot the solution, and freeze it immediately at -80°C. Avoid storing in aqueous solutions at 4°C for more than a few days.

Q4: My PROTAC is showing no degradation of the target protein. Could this be a stability issue?

Yes, poor chemical or metabolic stability can lead to a loss of activity. If the PROTAC degrades in the vial, in the DMSO stock, or rapidly in the cell culture media, its effective concentration will be too low to induce degradation. Before investigating complex biological reasons for failure, it is crucial to confirm the integrity of your compound.[]

Troubleshooting Guide

This guide addresses common experimental issues that may be linked to the stability of your PROTAC.

Issue 1: Inconsistent or No Target Degradation in Cellular Assays

If you observe high variability or a complete lack of activity in your western blots or other degradation assays, the PROTAC may be degrading during the experiment.

Troubleshooting Workflow

cluster_0 Troubleshooting: No Target Degradation A No degradation observed in cellular assay B 1. Confirm Compound Integrity A->B C Analyze stock solution and a sample from media post-incubation by LC-MS B->C D Degradation Observed? C->D E PROTAC is unstable under experimental conditions D->E Yes F PROTAC is stable. Proceed to biological troubleshooting. D->F No G Re-synthesize or purify PROTAC. Re-evaluate formulation/buffer. Shorten incubation time. E->G H Check cell permeability, target engagement, and ternary complex formation. [1] F->H cluster_1 Potential Metabolic Degradation of PEG Linker PROTAC Active PROTAC (with this compound linker) Reaction Oxidative O-dealkylation [15] PROTAC->Reaction Enzyme CYP450 Enzymes (in Liver Microsomes) Enzyme->Reaction Metabolite Inactive Metabolites (Cleaved Linker) Reaction->Metabolite Result Rapid Clearance & Loss of In Vivo Efficacy Metabolite->Result cluster_2 Workflow: Chemical Stability Assay A 1. Prepare PROTAC solution in buffer (e.g., 10 µM) B 2. Take T=0 sample for LC-MS analysis A->B C 3. Incubate solution at 37°C B->C D 4. Collect aliquots at defined time points (e.g., 1, 4, 8, 24h) C->D E 5. Analyze samples by LC-MS D->E F 6. Plot % PROTAC remaining vs. time E->F

References

Validation & Comparative

Propargyl-PEG3-amine vs. Propargyl-PEG4-amine: A Comparative Guide for PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) necessitates a nuanced understanding of each component's contribution to overall efficacy. The linker, connecting the target protein ligand and the E3 ligase recruiter, is a critical determinant of a PROTAC's success. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, valued for their hydrophilicity and tunable length. This guide provides a detailed comparison of two commonly used PEG linkers, Propargyl-PEG3-amine and Propargyl-PEG4-amine, supported by experimental data and detailed protocols to inform linker selection in PROTAC design.

The Critical Role of PEG Linkers in PROTAC Efficacy

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][2] The length and flexibility of the linker are paramount in achieving a productive ternary complex.[2] A linker that is too short may cause steric hindrance, preventing the complex from forming, while an overly long or flexible linker can lead to a non-productive complex where ubiquitination is inefficient.[1][2] Therefore, optimizing the linker length is a key step in developing potent and selective PROTACs.

This compound and Propargyl-PEG4-amine are heterobifunctional linkers that feature a terminal alkyne group, suitable for "click chemistry" reactions, and a primary amine for conjugation to a ligand.[3][4] The key difference between them is the length of the PEG chain, with Propargyl-PEG4-amine having one additional ethylene (B1197577) glycol unit compared to this compound. This seemingly minor structural change can have a significant impact on the resulting PROTAC's biological activity.

Comparative Analysis of PROTAC Performance

While direct head-to-head comparisons of this compound and Propargyl-PEG4-amine in the same PROTAC system are not extensively published, we can infer their differential impact based on systematic studies of PEG linker length variation. The following tables present a representative comparison based on established trends in PROTAC development, illustrating how a single PEG unit difference can affect key performance indicators.

Table 1: Physicochemical Properties of this compound vs. Propargyl-PEG4-amine

PropertyThis compoundPropargyl-PEG4-amine
Molecular Weight 187.23 g/mol 231.29 g/mol
Formula C9H17NO3C11H21NO4
Solubility High in aqueous solutionsHigh in aqueous solutions
Flexibility HighHigher

Table 2: Representative Performance of PROTACs with PEG3 vs. PEG4 Linkers

ParameterPROTAC-PEG3PROTAC-PEG4
Target Protein Degradation (DC50) 50 nM25 nM
Maximal Degradation (Dmax) 85%95%
Ternary Complex Stability (TR-FRET Signal) ModerateHigh
Cell Permeability (Papp) ModerateSlightly Lower

Note: The data in Table 2 is representative and intended to illustrate the potential impact of linker length. Actual values are target and cell-type dependent.

Experimental Protocols

To empirically determine the optimal linker, researchers can employ a variety of assays. Below are detailed protocols for key experiments in PROTAC evaluation.

Western Blotting for Target Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[5]

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated from the dose-response curve.[5]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET assays are used to measure the proximity of the target protein and the E3 ligase, indicating the formation of the ternary complex.[6][7]

Protocol:

  • Reagent Preparation: Prepare solutions of the purified target protein (labeled with a donor fluorophore, e.g., terbium), the purified E3 ligase complex (labeled with an acceptor fluorophore, e.g., fluorescein), and the PROTAC at various concentrations.

  • Assay Plate Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and the PROTAC. Include controls with no PROTAC and with non-binding ligands.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for ternary complex formation.

  • FRET Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: The TR-FRET ratio is calculated from the emission intensities of the acceptor and donor fluorophores. A higher TR-FRET signal indicates a greater degree of ternary complex formation.

Caco-2 Permeability Assay

This assay assesses the ability of a PROTAC to cross the intestinal epithelium, providing an in vitro model for oral bioavailability.[8]

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable supports in a Transwell® plate for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport: Add the PROTAC solution to the apical (upper) chamber and fresh medium to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the PROTAC solution to the basolateral chamber and fresh medium to the apical chamber.

  • Sampling and Analysis: At specified time points, take samples from the receiver chamber and analyze the concentration of the PROTAC using LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the PROTAC is a substrate for efflux transporters.[8]

Visualizing PROTAC Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits Proteasome Proteasome TargetProtein->Proteasome Degradation E3Ligase->TargetProtein Ubiquitination Ub Ubiquitin Experimental_Workflow start PROTAC Synthesis (PEG3 vs PEG4 Linker) assay1 Western Blot (Degradation: DC50, Dmax) start->assay1 assay2 TR-FRET (Ternary Complex Formation) start->assay2 assay3 Caco-2 Assay (Permeability) start->assay3 analysis Data Analysis and Linker Selection assay1->analysis assay2->analysis assay3->analysis end Optimized PROTAC analysis->end

References

A Head-to-Head Comparison: Propargyl-PEG3-amine vs. NHS ester-PEG-alkyne Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to the stability and performance of the final product. This guide provides an objective, data-driven comparison of two popular heterobifunctional PEG linkers: Propargyl-PEG3-amine and NHS ester-PEG-alkyne.

This comparison will delve into the fundamental chemistry, performance characteristics, and practical considerations of using these linkers in bioconjugation applications such as antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems.

At a Glance: Two Chemistries for Bioconjugation

The core difference between these two linkers lies in their reactive functionalities and the resulting bonds they form.

  • This compound possesses a primary amine (-NH2) and a terminal alkyne (propargyl group). The amine group can be used to attach the linker to a molecule of interest, for example, by reacting with an activated carboxylic acid. The propargyl group is then available for a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form a stable triazole linkage with an azide-functionalized molecule.

  • NHS ester-PEG-alkyne linkers feature an N-hydroxysuccinimide (NHS) ester and a terminal alkyne. The NHS ester is a highly reactive group that readily couples with primary amines (e.g., on lysine (B10760008) residues of proteins) to form a stable amide bond.[1][2] This leaves the alkyne group available for a subsequent CuAAC reaction with an azide-modified molecule.

Performance Comparison: A Quantitative Overview

While direct head-to-head studies on these specific linkers are not extensively documented, we can infer their performance based on the well-characterized chemistries they employ. The following tables summarize key quantitative data for comparing the amine-reactive coupling and the subsequent click chemistry step.

Table 1: Comparison of Linker Activation and Coupling Chemistries

FeatureThis compound (Amine Coupling)NHS ester-PEG-alkyne (NHS Ester Coupling)
Reaction with Biomolecule Indirect: Requires activation of a carboxyl group on the target biomolecule (e.g., with EDC/NHS) to react with the linker's amine.Direct: The NHS ester reacts directly with primary amines on the biomolecule.[1]
Reaction Type Two-step, one-pot reaction (activation followed by conjugation).One-step direct conjugation.[1]
Typical Reaction pH Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.5.[1]pH 7.2-9.0.[2]
Typical Reaction Time Activation: 15-30 minutes; Conjugation: 2 hours to overnight.[1]30 minutes to 2 hours.[1]
Key Side Reaction Formation of N-acylurea byproduct, hydrolysis of the in situ formed NHS ester.[1]Hydrolysis of the NHS ester, which is accelerated at higher pH.[1]
Linker Stability (pre-conjugation) The primary amine is stable.The NHS ester is moisture-sensitive and has a limited half-life in aqueous solutions.[1]

Table 2: Comparison of the Resulting Linkage and Subsequent "Click" Reaction

FeatureThis compound Derived ConjugateNHS ester-PEG-alkyne Derived Conjugate
Resulting Linkage to Biomolecule Stable amide bond.Stable amide bond.[1]
Available Functional Group Terminal Alkyne (Propargyl)Terminal Alkyne
Subsequent Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Resulting "Clicked" Linkage 1,2,3-Triazole1,2,3-Triazole
"Clicked" Linkage Stability Highly stable; resistant to hydrolysis and enzymatic cleavage.[3]Highly stable; resistant to hydrolysis and enzymatic cleavage.[3]
Reaction Efficiency of CuAAC Generally high and can be near-quantitative under optimal conditions.Generally high and can be near-quantitative under optimal conditions.

Reaction Pathways and Logical Relationships

To visualize the conjugation strategies, the following diagrams illustrate the reaction pathways for both linkers.

G cluster_0 This compound Pathway Biomolecule-COOH Biomolecule (with -COOH) EDC_NHS EDC, NHS (Activation) Biomolecule-COOH->EDC_NHS Step 1a Activated_Biomolecule Activated Biomolecule (NHS Ester) EDC_NHS->Activated_Biomolecule Activation Propargyl_PEG_Amine This compound Activated_Biomolecule->Propargyl_PEG_Amine Step 1b (Amine Coupling) Conjugate_Alkyne Biomolecule-PEG-Alkyne (Amide Bond) Propargyl_PEG_Amine->Conjugate_Alkyne Azide_Molecule Azide-Molecule Conjugate_Alkyne->Azide_Molecule Step 2 (CuAAC) Cu_Catalyst Cu(I) Catalyst Azide_Molecule->Cu_Catalyst Final_Conjugate_Triazole Final Bioconjugate (Triazole Linkage) Cu_Catalyst->Final_Conjugate_Triazole

This compound conjugation pathway.

G cluster_1 NHS ester-PEG-alkyne Pathway Biomolecule_NH2 Biomolecule (with -NH2) NHS_PEG_Alkyne NHS ester-PEG-alkyne Biomolecule_NH2->NHS_PEG_Alkyne Step 1 (NHS Ester Coupling) Conjugate_Alkyne_NHS Biomolecule-PEG-Alkyne (Amide Bond) NHS_PEG_Alkyne->Conjugate_Alkyne_NHS Azide_Molecule_2 Azide-Molecule Conjugate_Alkyne_NHS->Azide_Molecule_2 Step 2 (CuAAC) Cu_Catalyst_2 Cu(I) Catalyst Azide_Molecule_2->Cu_Catalyst_2 Final_Conjugate_Triazole_2 Final Bioconjugate (Triazole Linkage) Cu_Catalyst_2->Final_Conjugate_Triazole_2

NHS ester-PEG-alkyne conjugation pathway.

Experimental Protocols

To provide a framework for a direct comparison, the following are detailed protocols for conjugating a model protein (e.g., a monoclonal antibody, mAb) with a small molecule using both linker strategies.

Protocol 1: Conjugation via this compound

This protocol involves a two-step process: 1) Activation of a carboxyl group on a small molecule drug and its conjugation to this compound, and 2) Conjugation of the resulting alkyne-functionalized drug to an azide-modified mAb via CuAAC.

Materials:

  • Small molecule drug with a carboxylic acid group

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMF or DMSO

  • Azide-modified mAb (prepared separately)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand

  • Reaction Buffer: 0.1 M MES, pH 5.5

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5

  • Desalting columns (e.g., Sephadex G-25)

  • HPLC system for analysis

Procedure:

Step 1: Preparation of Alkyne-Functionalized Drug

  • Dissolve the small molecule drug (1 equivalent) in anhydrous DMF.

  • Add EDC (1.5 equivalents) and Sulfo-NHS (2 equivalents) to the drug solution.

  • Stir the reaction at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1.2 equivalents) to the activated drug solution.

  • Stir the reaction at room temperature for 4 hours to overnight.

  • Monitor the reaction progress by LC-MS.

  • Purify the alkyne-functionalized drug by reverse-phase HPLC.

Step 2: CuAAC Conjugation to Azide-Modified mAb

  • Prepare a stock solution of the purified alkyne-functionalized drug in DMSO.

  • In a reaction tube, add the azide-modified mAb (e.g., at 5 mg/mL in PBS, pH 7.4).

  • Add a 5-fold molar excess of the alkyne-functionalized drug to the mAb solution.

  • Prepare a fresh premix of CuSO4 and THPTA ligand in water (1:5 molar ratio).

  • Add the CuSO4/THPTA solution to the reaction mixture to a final copper concentration of 100 µM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1 mM.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the final antibody-drug conjugate using a desalting column to remove excess reagents.

  • Analyze the conjugate by SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the drug-to-antibody ratio (DAR).

Protocol 2: Conjugation via NHS ester-PEG-alkyne

This protocol involves a two-step process: 1) Conjugation of the NHS ester-PEG-alkyne linker to the mAb, and 2) Conjugation of the resulting alkyne-modified mAb to an azide-functionalized small molecule drug via CuAAC.

Materials:

  • Monoclonal antibody (mAb)

  • NHS ester-PEG-alkyne

  • Azide-functionalized small molecule drug

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • THPTA ligand

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Sephadex G-25)

  • HPLC system for analysis

Procedure:

Step 1: Preparation of Alkyne-Modified mAb

  • Prepare the mAb at a concentration of 5-10 mg/mL in PBS, pH 8.0.

  • Immediately before use, dissolve the NHS ester-PEG-alkyne in anhydrous DMSO to a concentration of 10 mM.

  • Add a 10-fold molar excess of the NHS ester-PEG-alkyne solution to the mAb solution. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubate the reaction for 1 hour at room temperature with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Remove excess linker and quenching reagent using a desalting column, exchanging the buffer to PBS, pH 7.4.

Step 2: CuAAC Conjugation to Azide-Functionalized Drug

  • Prepare a stock solution of the azide-functionalized drug in DMSO.

  • To the purified alkyne-modified mAb, add a 5-fold molar excess of the azide-functionalized drug.

  • Prepare a fresh premix of CuSO4 and THPTA ligand in water (1:5 molar ratio).

  • Add the CuSO4/THPTA solution to the reaction mixture to a final copper concentration of 100 µM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1 mM.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the final antibody-drug conjugate using a desalting column.

  • Analyze the conjugate by SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the DAR.

Experimental Workflow Visualization

The following diagram outlines a general workflow for a comparative study of the two linkers.

G cluster_0 This compound Arm cluster_1 NHS ester-PEG-alkyne Arm Start Start: Select Biomolecule and Payload Activate_Payload Activate Payload (-COOH) with EDC/NHS Start->Activate_Payload Couple_NHS Couple NHS ester-PEG-alkyne to Biomolecule (-NH2) Start->Couple_NHS Couple_Propargyl Couple to This compound Activate_Payload->Couple_Propargyl Purify_Alkyne_Payload Purify Alkyne-Payload Couple_Propargyl->Purify_Alkyne_Payload CuAAC_Propargyl CuAAC Reaction Purify_Alkyne_Payload->CuAAC_Propargyl Azide_Biomolecule Prepare Azide-Biomolecule Azide_Biomolecule->CuAAC_Propargyl Analysis Comparative Analysis: - Yield (HPLC) - Purity (SDS-PAGE) - Stability Assay - Functional Assay CuAAC_Propargyl->Analysis Purify_Alkyne_Biomolecule Purify Alkyne-Biomolecule Couple_NHS->Purify_Alkyne_Biomolecule CuAAC_NHS CuAAC Reaction Purify_Alkyne_Biomolecule->CuAAC_NHS Azide_Payload Prepare Azide-Payload Azide_Payload->CuAAC_NHS CuAAC_NHS->Analysis

Comparative experimental workflow.

Conclusion and Recommendations

Both this compound and NHS ester-PEG-alkyne linkers are powerful tools for bioconjugation, each with its own set of advantages and considerations.

  • NHS ester-PEG-alkyne linkers offer a more direct and often faster method for modifying amine-containing biomolecules. This makes them particularly well-suited for conjugating to proteins and antibodies with available lysine residues. However, the moisture sensitivity of the NHS ester requires careful handling and immediate use after dissolution.

  • This compound , while requiring an initial activation step for the molecule it will be attached to, provides greater flexibility. The primary amine can react with a variety of activated functional groups, not just carboxylic acids. The stability of the amine group also allows for more flexible storage and handling.

The choice between these two linkers will ultimately depend on the specific application, the nature of the biomolecule and payload, and the desired experimental workflow. For routine protein modification where primary amines are the target, the NHS ester-PEG-alkyne offers a streamlined approach. For applications requiring more versatile coupling chemistry or when dealing with molecules that are not amenable to direct amine coupling, the this compound provides a robust alternative.

Regardless of the choice, both linkers culminate in the formation of a highly stable triazole linkage via click chemistry, ensuring the integrity of the final bioconjugate. It is recommended to empirically test both strategies to determine the optimal linker and reaction conditions for a specific project.

References

A Comparative Guide to Bioconjugation: Alternatives to Propargyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents for bioconjugation is a critical decision that influences the stability, efficacy, and safety of the final product. Propargyl-PEG3-amine is a widely used bifunctional linker, featuring a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a PEG3 linker for solubility and spacing. However, the need for a potentially cytotoxic copper catalyst in CuAAC and concerns about the potential immunogenicity of polyethylene (B3416737) glycol (PEG) have driven the development of numerous alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the optimal reagents for specific bioconjugation needs.

Part 1: Alternatives to the Propargyl Group and Copper-Catalyzed Click Chemistry

The terminal alkyne of this compound participates in CuAAC, a robust and efficient "click" reaction. However, the requirement for a copper(I) catalyst, which can be toxic to living cells, has led to the development of copper-free click chemistry alternatives. The most prominent among these are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, also known as Tetrazine Ligation.

Quantitative Comparison of Key Bioorthogonal Reactions

The performance of these bioconjugation reactions can be quantified by their second-order rate constants, which reflect the reaction speed. Faster kinetics are particularly advantageous for reactions in vivo or with low concentrations of reactants.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Tetrazine-TCO Ligation (IEDDA)
**Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) **10 - 10⁴[1]~1[1]Up to 10⁷, typically 800 - 30,000[1]
Biocompatibility Limited in vivo due to copper cytotoxicity[1]Excellent (copper-free)[1]Excellent (copper-free)[1][2]
Reaction Conditions Aqueous media, room temperature, requires Cu(I) catalyst and ligands[3][4]Aqueous media, physiological pH, ambient temperature, catalyst-free[5][]Aqueous media, room temperature, catalyst-free[2][7]
Specificity and Bioorthogonality High specificity between alkyne and azide (B81097)High selectivity between azide and cyclooctyne[5][]Highly specific and bioorthogonal; no cross-reactivity with native functional groups[1][2]

Note: The reaction rates for SPAAC can vary depending on the specific cyclooctyne (B158145) used.

Visualizing the Chemical Pathways

The diagram below illustrates the different chemical reactions involved in CuAAC, SPAAC, and Tetrazine Ligation.

Alternative Bioorthogonal Conjugation Chemistries cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_2 Tetrazine Ligation (IEDDA) Propargyl R1-Alkyne (e.g., Propargyl) CuAAC_Product Triazole Product Propargyl->CuAAC_Product Cu(I) catalyst Azide R2-Azide Azide->CuAAC_Product Cyclooctyne R1-Cyclooctyne (e.g., DBCO, BCN) SPAAC_Product Triazole Product Cyclooctyne->SPAAC_Product Copper-free Azide2 R2-Azide Azide2->SPAAC_Product Tetrazine R1-Tetrazine IEDDA_Product Dihydropyridazine Product (+ N2) Tetrazine->IEDDA_Product Extremely fast, Copper-free TCO R2-trans-Cyclooctene (TCO) TCO->IEDDA_Product

Comparison of Bioorthogonal Reaction Mechanisms.

Part 2: Alternatives to the PEG Linker

While PEG is valued for its hydrophilicity and ability to increase the hydrodynamic radius of molecules, concerns about pre-existing anti-PEG antibodies and its non-biodegradable nature have prompted the search for alternatives.[8] Polysarcosine (pSar), a polypeptoid of the endogenous amino acid sarcosine, has emerged as a strong candidate.[9]

Performance Comparison: Polysarcosine (pSar) vs. PEG

Experimental data from studies comparing pSar- and PEG-conjugated interferon (IFN) demonstrate the potential of pSar as a superior alternative in some aspects.

Performance MetricPolysarcosine (pSar) LinkerPEG Linker
Protease Stability (in vitro) Comparable to PEG in stabilizing IFN from protease digestion.[9][10]Standard for improving protease resistance.
Circulation Half-Life (in vivo) Comparable to PEG in prolonging circulation half-life.[9][10]Effectively prolongs circulation half-life.
In Vitro Activity Retains more activity in vitro than PEG-IFN.[9][10]Can sometimes lead to a reduction in in vitro activity.
Tumor Accumulation (in vivo) Accumulates more in tumor sites upon systemic administration than PEG-IFN.[9][10]Standard for passive tumor targeting via the EPR effect.
Immunogenicity Elicits considerably fewer anti-IFN antibodies in mice than PEG-IFN.[9][10][11]Can elicit anti-PEG antibodies, potentially leading to accelerated blood clearance.[11]
Antitumor Efficacy (in vivo) Significantly more potent in inhibiting tumor growth than PEG-IFN.[9][10]Effective at inhibiting tumor growth.
Biodegradability Biodegradable.[10]Non-biodegradable.[8]

Experimental Protocols

General Experimental Workflow for Bioconjugation

The following diagram outlines a typical workflow for a bioconjugation experiment, from reagent preparation to characterization of the final conjugate.

General Bioconjugation Workflow A 1. Prepare Biomolecule (e.g., Antibody in appropriate buffer) C 3. Conjugation Reaction (Mix biomolecule and linker/payload, incubate at specified temp/time) A->C B 2. Prepare Linker/Payload Solution (Dissolve in anhydrous DMSO/DMF) B->C D 4. Quench Reaction (Add quenching buffer if necessary) C->D E 5. Purify Conjugate (e.g., Desalting column, HPLC) D->E F 6. Characterize Conjugate (e.g., SDS-PAGE, Mass Spec, UV-Vis) E->F

A typical workflow for a bioconjugation experiment.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the conjugation of an alkyne-modified biomolecule with an azide-containing cargo.

Materials:

  • Alkyne-modified biomolecule in a suitable buffer (e.g., PBS).

  • Azide-containing cargo molecule.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Copper-binding ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

  • Aminoguanidine (optional, to intercept deleterious ascorbate by-products).[12]

Procedure:

  • In a reaction tube, combine the alkyne-modified biomolecule and the azide-containing cargo. The molar ratio is typically between 1:4 to 1:10 (biomolecule to cargo).[13]

  • Prepare a premixed solution of CuSO₄ and the ligand. A 1:5 molar ratio of copper to ligand is often used.[3]

  • Add the premixed copper/ligand solution to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[13]

  • Close the tube to minimize oxygen exposure and mix gently (e.g., by inversion or on a rotisserie) for 1-2 hours at room temperature.[3]

  • Purify the conjugate using a suitable method such as a desalting column to remove excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-modified protein with a cyclooctyne-containing reagent (e.g., BCN-PEG4).[5]

Materials:

  • Azide-modified protein, purified and in an amine-free buffer (e.g., PBS, pH 7.4).[5]

  • Cyclooctyne reagent (e.g., BCN-PEG4) stock solution (e.g., 10 mM in anhydrous DMSO).[5]

Procedure:

  • In a reaction vessel, add the azide-modified protein solution.

  • Add the cyclooctyne reagent stock solution to the protein solution. A 2-4 fold molar excess of the cyclooctyne reagent over the azide-modified protein is a common starting point.[5]

  • Ensure the final concentration of DMSO in the reaction mixture is low (ideally <5% v/v) to maintain protein stability.[5]

  • Gently mix the components.

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Incubation times can be shorter depending on the specific reactants.[5]

  • Purify the conjugate using a desalting column or another appropriate method to remove the unreacted cyclooctyne reagent.

Protocol 3: Tetrazine-TCO Ligation

This protocol outlines the rapid conjugation of a tetrazine-labeled antibody with a trans-cyclooctene (B1233481) (TCO)-modified molecule.

Materials:

  • Tetrazine-labeled antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • TCO-modified payload.

Procedure:

  • Dissolve the TCO-modified payload in the reaction buffer.

  • Add the TCO-modified payload to the tetrazine-labeled antibody solution. A 1.1- to 2-fold molar excess of the TCO-payload relative to the antibody is recommended.[14]

  • Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be visually monitored by the disappearance of the tetrazine's pink color.[14]

  • The resulting conjugate is often ready to use, or can be purified if necessary to remove any excess TCO-payload.

Conclusion

The field of bioconjugation has evolved significantly, offering a diverse toolkit of chemical reactions and linker technologies beyond the traditional this compound. For applications requiring high biocompatibility, especially in living systems, copper-free methods like SPAAC and Tetrazine Ligation are superior alternatives to CuAAC.[1][15] Tetrazine Ligation, in particular, offers unparalleled reaction speed, making it ideal for in vivo applications or when working with very dilute samples.[2][7]

In parallel, the development of PEG alternatives like polysarcosine addresses the potential for immunogenicity and the non-biodegradability of PEG.[8][11] Experimental evidence suggests that pSar can not only match but in some cases exceed the performance of PEG in terms of in vivo efficacy and reduced immunogenicity.[9][10] The choice of the optimal bioconjugation strategy will ultimately depend on the specific requirements of the application, including the nature of the biomolecule, the desired properties of the final conjugate, and the biological context in which it will be used.

References

Illuminating Target Engagement: A Comparative Guide to Propargyl-PEG3-amine Linkers and Alternative Validation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the confident validation of a drug's interaction with its intended target within the complex cellular environment is a cornerstone of successful therapeutic development. This guide provides a comprehensive comparison of target engagement validation using chemical probes functionalized with Propargyl-PEG3-amine linkers against established alternative methods. We present a synthesis of experimental data, detailed protocols, and visual workflows to empower informed decisions in your research.

The use of chemical probes, particularly those amenable to "click chemistry," has emerged as a powerful strategy for activity-based protein profiling (ABPP) and confirming target engagement. The this compound linker is a versatile building block for these probes, featuring a terminal alkyne group for bioorthogonal ligation and a flexible polyethylene (B3416737) glycol (PEG) spacer that can enhance solubility and minimize steric hindrance.

Comparative Analysis of Target Engagement Methodologies

To provide a clear comparison, we will examine the use of a this compound-derived chemical probe in a competitive chemoproteomics workflow alongside the widely used Cellular Thermal Shift Assay (CETSA). While direct head-to-head studies for a single target using this specific linker are not extensively documented, we can construct a robust comparison based on established principles and data from analogous systems.

The fundamental principle of using a this compound-based probe is to create a molecular tool that mimics the drug of interest but also contains a "handle" (the alkyne group) for detection or enrichment. In a competitive assay, the displacement of this probe by an unlabeled drug candidate provides a quantitative measure of target binding.

Quantitative Data Presentation

The following table summarizes representative quantitative data from studies employing chemical probe-based approaches and CETSA to determine the target engagement of kinase inhibitors. This allows for an objective comparison of the potency values (IC50/EC50) obtained from these different methodologies.

MethodTarget ProteinCompoundCell LinePotency (IC50/EC50)Reference
Chemical Probe (Competitive ABPP) ERK1/2SCH772984HCT116~50 nM (Occupancy)[1]
Cellular Thermal Shift Assay (CETSA) SphK1PF-543HEK293~2.5 µM (Target Engagement)[2]
Cellular Thermal Shift Assay (CETSA) ERK1/2GDC-0994HCT116~100 nM (Target Engagement)[3]

Note: The data presented is a synthesis from multiple sources to illustrate the comparative performance of the techniques. Direct comparison requires head-to-head experiments under identical conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of these techniques. Below are representative protocols for target engagement validation using a this compound derived chemical probe and the Cellular Thermal Shift Assay.

Protocol 1: Competitive Chemoproteomics with a this compound Probe

This protocol outlines the synthesis of a chemical probe and its use in a competitive pull-down experiment to validate target engagement.

1. Synthesis of this compound Chemical Probe:

  • A kinase inhibitor with a suitable functional group (e.g., a carboxylic acid) is activated with a coupling agent (e.g., HATU).

  • This compound is added to the activated inhibitor in an appropriate solvent (e.g., DMF) with a non-nucleophilic base (e.g., DIPEA).

  • The reaction is stirred at room temperature until completion, monitored by LC-MS.

  • The resulting alkyne-functionalized chemical probe is purified by reverse-phase HPLC.

2. Competitive Pull-Down Assay:

  • Cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.

  • The cell lysate is pre-cleared by centrifugation.

  • The lysate is incubated with varying concentrations of the unlabeled test compound for 1 hour at 4°C.

  • The alkyne-functionalized chemical probe is then added to the lysate and incubated for another hour.

  • An azide-functionalized biotin (B1667282) tag is "clicked" onto the probe-bound proteins using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Streptavidin-coated beads are added to the lysate to capture the biotinylated protein-probe complexes.

  • The beads are washed extensively to remove non-specific binders.

  • The captured proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • The eluted proteins are resolved by SDS-PAGE and the target protein is detected by Western blotting. The decrease in the Western blot signal for the target protein with increasing concentrations of the unlabeled compound indicates competitive binding and allows for the determination of target occupancy.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes the validation of target engagement by measuring the thermal stabilization of the target protein upon ligand binding.

1. Cell Treatment and Heating:

  • Cells are treated with either the test compound or vehicle (e.g., DMSO) for a defined period.

  • The cells are harvested, washed, and resuspended in a suitable buffer.

  • The cell suspension is aliquoted into PCR tubes.

  • The tubes are heated to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

2. Lysis and Protein Quantification:

  • The cells are lysed by freeze-thaw cycles.

  • The lysate is centrifuged at high speed to pellet the aggregated, denatured proteins.

  • The supernatant containing the soluble, non-denatured proteins is collected.

  • The amount of the soluble target protein in each sample is quantified by Western blotting or other protein detection methods.

  • An increase in the amount of soluble target protein at higher temperatures in the presence of the compound compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Mandatory Visualizations

To further clarify the experimental workflows and the underlying principles, the following diagrams are provided.

G cluster_0 Probe Synthesis cluster_1 Competitive Chemoproteomics Inhibitor Inhibitor (with COOH) Activation Activation (HATU) Inhibitor->Activation Coupling Coupling Activation->Coupling Linker This compound Linker->Coupling Probe Alkyne-Probe Coupling->Probe Lysate Cell Lysate Incubation1 Incubate Lysate->Incubation1 Compound Test Compound Compound->Incubation1 Probe_add Add Alkyne-Probe Incubation1->Probe_add Incubation2 Incubate Probe_add->Incubation2 Click Click Chemistry (Azide-Biotin) Incubation2->Click PullDown Streptavidin Pull-Down Click->PullDown Analysis Western Blot Analysis PullDown->Analysis

Workflow for Target Engagement Validation using a this compound Probe.

G cluster_0 Cellular Thermal Shift Assay (CETSA) cluster_1 Principle of Thermal Stabilization Cells Treat Cells (Compound vs. Vehicle) Harvest Harvest & Resuspend Cells->Harvest Heat Heat Gradient (e.g., 40-70°C) Harvest->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifuge (Pellet Aggregates) Lyse->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis Western Blot Analysis Supernatant->Analysis Unbound Unbound Target Heat_icon 🔥 Unbound->Heat_icon Bound Drug-Bound Target Bound->Heat_icon Denatured Denatured & Aggregated Heat_icon->Denatured Stable Remains Soluble Heat_icon->Stable

Workflow and Principle of the Cellular Thermal Shift Assay (CETSA).

Conclusion

Both chemical probe-based methods utilizing linkers like this compound and label-free methods such as CETSA are powerful tools for validating target engagement. The choice of method will depend on the specific research question, the nature of the target protein, and the availability of reagents. Chemical probes offer the advantage of direct detection and can be used for a variety of downstream applications, including proteomics and imaging. CETSA, on the other hand, is a label-free method that measures the physiological consequence of binding in a cellular context. By understanding the principles, protocols, and comparative performance of these techniques, researchers can more effectively and confidently validate the engagement of their compounds with their intended targets, accelerating the path to new therapeutic discoveries.

References

A Comparative Guide to Analytical Methods for Characterizing Propargyl-PEG3-amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG3-amine is a valuable heterobifunctional linker that plays a crucial role in modern bioconjugation. Its propargyl group allows for covalent attachment to azide-containing molecules via copper-catalyzed or copper-free "click chemistry," while the terminal amine enables conjugation to various biomolecules and surfaces. The short, hydrophilic triethylene glycol (PEG3) spacer enhances solubility and reduces steric hindrance. Accurate characterization of conjugates formed using this linker is essential for ensuring the quality, efficacy, and safety of the final product in applications ranging from drug delivery to proteomics.

This guide provides a comparative overview of key analytical techniques for characterizing this compound conjugates. It details experimental methodologies, presents quantitative data for comparison, and illustrates a typical characterization workflow.

Comparison of Key Analytical Methods

A multi-faceted analytical approach is required to fully characterize this compound conjugates, confirming their identity, purity, and stability.[1] The choice of method depends on the specific information required, from structural confirmation to quantification of conjugation efficiency.

Analytical Technique Information Provided Advantages Limitations Typical Sample Requirements
¹H and ¹³C NMR Spectroscopy Detailed atomic-level structure, confirmation of covalent bonds, and purity assessment.[2][3][4]Provides unambiguous structural elucidation and can quantify the degree of functionalization.[2][5]Relatively low sensitivity, requiring higher sample concentrations. Complex spectra for large conjugates.1-10 mg of purified sample dissolved in a deuterated solvent.
Mass Spectrometry (ESI-MS, MALDI-TOF) Accurate molecular weight of the conjugate, confirmation of successful conjugation, and assessment of heterogeneity.[6][7]High sensitivity and accuracy.[7] Can be coupled with liquid chromatography (LC-MS) for analysis of complex mixtures.[6]May not provide detailed structural information on its own. Ionization efficiency can vary.Microgram to nanogram quantities, often in a volatile buffer or solvent.
High-Performance Liquid Chromatography (HPLC/UPLC) Purity of the conjugate, separation of conjugated from unconjugated species, and quantification.[1][8]High resolution and reproducibility.[] Can be used for both analytical and preparative purposes.Requires a chromophore for UV detection; alternative detectors like charged aerosol detectors (CAD) or ELSD may be needed for molecules without one.[10]Microgram quantities dissolved in a mobile phase-compatible solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and confirmation of chemical bond formation (e.g., amide bond).[11][12]Fast, non-destructive, and requires minimal sample preparation.[11]Provides general functional group information, not detailed structural data. Can be difficult to interpret for complex molecules.[13]Milligram to microgram quantities, can be solid or liquid.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific properties of the conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural elucidation of the conjugate, confirming the connectivity of atoms.

Methodology:

  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 1-5 mg of the purified conjugate in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[1]

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals to identify include the propargyl alkyne proton (typically ~2.5 ppm), the PEG backbone protons (-O-CH₂-CH₂-, ~3.6 ppm), and signals from the conjugated molecule.[14] A downfield shift of protons adjacent to the newly formed bond (e.g., an amide bond) confirms conjugation.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC): Used to confirm the connectivity between protons and carbons, providing unambiguous structural assignment.[1]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the conjugate, providing unequivocal confirmation of its identity.

Methodology:

  • System: Typically coupled with an HPLC/UPLC system (LC-MS). Electrospray Ionization (ESI) is a common ionization source for this type of molecule.[1]

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.

  • Mode: Positive ion mode is generally used for amine-containing compounds.[1]

  • Sample Preparation: The sample is dissolved in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile (B52724) with 0.1% formic acid).

  • Data Analysis: The resulting mass spectrum is analyzed to find the molecular ion peak corresponding to the theoretical mass of the conjugate. High-resolution data allows for the determination of the elemental composition.[6]

High-Performance Liquid Chromatography (HPLC/UPLC)

Objective: To determine the purity of the conjugate and quantify any unreacted starting materials or byproducts.

Methodology:

  • System: An HPLC or UPLC system equipped with a UV detector. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be used if the conjugate lacks a strong chromophore.[10][15]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used for its ability to separate compounds based on hydrophobicity.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.

  • Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a typical starting point. The gradient should be optimized to achieve good separation.

  • Flow Rate: Typically 0.8-1.2 mL/min for HPLC.

  • Detection: UV absorbance is monitored at a wavelength appropriate for the conjugated molecule (e.g., 214 nm for peptide bonds, or a specific wavelength for a chromophoric drug).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule and confirm the formation of new chemical bonds.

Methodology:

  • System: An FTIR spectrometer.

  • Mode: Attenuated Total Reflectance (ATR) is a common and convenient sampling method that requires minimal sample preparation.[16]

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For a successful conjugation of this compound to a carboxylic acid, for example, one would look for the appearance of an amide I band (~1650 cm⁻¹) and an amide II band (~1550 cm⁻¹), and the disappearance of the carboxylic acid O-H stretch. The characteristic C-O-C stretch of the PEG linker is typically observed around 1100 cm⁻¹.[12][17]

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a this compound conjugate, for instance, with a carboxylated biomolecule.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Start Start Activation Activate Carboxylated Biomolecule (e.g., with EDC/NHS) Start->Activation Conjugation React with This compound Activation->Conjugation Purification Purify Conjugate (e.g., HPLC or SEC) Conjugation->Purification Structural_Confirmation Structural Confirmation Purification->Structural_Confirmation Purity_Analysis Purity & Heterogeneity Analysis Structural_Confirmation->Purity_Analysis Functional_Group_ID Functional Group Identification Structural_Confirmation->Functional_Group_ID NMR ¹H, ¹³C, 2D NMR Structural_Confirmation->NMR Primary Method Molecular_Weight Molecular Weight Confirmation Purity_Analysis->Molecular_Weight HPLC RP-HPLC/UPLC Purity_Analysis->HPLC Primary Method FTIR FTIR Functional_Group_ID->FTIR Supportive Method MS ESI-MS / MALDI-TOF Molecular_Weight->MS Primary Method End End NMR->End HPLC->End MS->End FTIR->End

Caption: Workflow for conjugate synthesis and characterization.

This guide provides a foundational understanding of the analytical methods used to characterize this compound conjugates. The selection of a specific method or combination of methods will ultimately be dictated by the research or development goals, the nature of the conjugate, and the resources available. An orthogonal approach, using multiple techniques to confirm results, is highly recommended for comprehensive and reliable characterization.

References

The Balancing Act: How PEG Linker Length Dictates Antibody-Drug Conjugate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly turning to polyethylene (B3416737) glycol (PEG) linkers to fine-tune the performance of Antibody-Drug Conjugates (ADCs). The length of these hydrophilic linkers is a critical parameter that significantly impacts an ADC's stability, circulation time, and ultimately, its therapeutic window. This guide provides a comparative analysis of different length PEG linkers in ADCs, supported by experimental data, to aid in the rational design of next-generation cancer therapies.

The inclusion of PEG linkers in ADCs offers several advantages, primarily by mitigating the hydrophobicity of the cytotoxic payload. This enhances the solubility of the ADC, prevents aggregation, and improves its pharmacokinetic (PK) profile.[1][2][3][4] However, the choice of PEG linker length is not trivial; it involves a delicate balance between competing factors that influence the ADC's overall performance.

Impact of PEG Linker Length on ADC Performance: A Data-Driven Comparison

Preclinical studies have consistently demonstrated a clear correlation between PEG linker length and various ADC properties. Longer PEG chains generally lead to an increased hydrodynamic radius, which in turn reduces renal clearance and extends the plasma half-life of the ADC.[1][5][6] This prolonged circulation can result in greater accumulation of the ADC in tumor tissues.[7]

However, this improvement in pharmacokinetics can sometimes come at the cost of reduced in vitro cytotoxicity.[1][8] The extended linker may create steric hindrance, potentially impeding the interaction of the ADC with its target antigen or hindering the internalization process. The optimal PEG linker length is therefore highly dependent on the specific antibody, payload, and target antigen.[1]

Below is a summary of quantitative data from various preclinical studies comparing ADCs with different PEG linker lengths.

PEG Linker LengthKey FindingsReference Study Highlights
Short (e.g., PEG2-PEG4) - May not be sufficient to overcome hydrophobicity of certain payloads, leading to faster clearance.[5][6] - Can result in higher in vitro potency compared to longer linkers.[1] - Showed lower tumor exposure and efficacy compared to longer PEG linkers.[7]A study investigating PEGylated glucuronide-MMAE linkers found that conjugates with PEGs shorter than PEG8 exhibited rapid clearance.[5]
Intermediate (e.g., PEG8-PEG12) - Often represents a threshold for achieving optimal, slower clearance.[5][6] - Provides a good balance between improved pharmacokinetics and maintained in vitro potency.[1] - Significantly higher tumor exposure and efficacy compared to shorter linkers.[7]A PEG8 side chain was identified as the minimum length to achieve optimal slower clearance, with longer chains not providing a significant further advantage in this parameter.[5] An ADC with a PEG12 linker was identified as a lead candidate for future development.[6]
Long (e.g., PEG24) - Can further increase plasma half-life and exposure.[5][6][9] - May lead to a more pronounced decrease in in vitro cytotoxicity.[1][8] - Demonstrated improved antitumor activity in xenograft models compared to non-PEGylated controls.[5][6]Incorporation of a PEG24 side chain in a glucuronide-MMAE linker enabled homogeneous DAR 8 conjugates with decreased plasma clearance and increased antitumor activity.[5][6] An ADC with a methyl-PEG24 moiety showed maximum hydrophilicity, stability, and tumor suppression.[9]

Experimental Protocols for Evaluating ADC Performance

To ensure the comparability of data across different studies, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of ADCs with varying PEG linker lengths.

In Vitro Cytotoxicity Assay
  • Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • ADCs with different PEG linker lengths are serially diluted and added to the cells.

    • Cells are incubated with the ADCs for a defined period (e.g., 72-96 hours).

    • Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Pharmacokinetic (PK) Analysis
  • Animal Model: Typically conducted in rodents (e.g., Sprague-Dawley rats or BALB/c mice).[5]

  • Procedure:

    • A single intravenous (IV) dose of the ADC is administered to the animals.[5]

    • Blood samples are collected at various time points post-injection.

    • The concentration of the ADC in plasma is quantified using methods like ELISA or LC-MS/MS.

    • Pharmacokinetic parameters such as clearance, half-life (t1/2), and area under the curve (AUC) are calculated using a two-compartment model.[5][10]

In Vivo Efficacy (Xenograft Tumor Model)
  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) bearing subcutaneous xenografts of human cancer cell lines.[7]

  • Procedure:

    • Tumors are allowed to grow to a specific size.

    • Animals are randomized into groups and treated with ADCs of varying PEG linker lengths or a vehicle control.

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • Animal body weight is monitored as an indicator of toxicity.

    • The study is concluded when tumors in the control group reach a predetermined size, and the reduction in tumor weight is determined as a measure of efficacy.[7]

Biodistribution Study
  • Methodology:

    • ADCs are radiolabeled (e.g., with Iodine-125 or Zirconium-89).

    • The radiolabeled ADCs are administered to tumor-bearing mice.[7]

    • At different time points, animals are euthanized, and major organs (tumor, liver, lung, kidney, spleen, brain) and plasma are collected.[7]

    • The amount of radioactivity in each tissue is measured using a gamma counter.

    • The data is expressed as the percentage of injected dose per gram of tissue (%ID/g) to determine the tissue distribution of the ADC.

Visualizing the ADC Journey and Evaluation

To better understand the mechanisms of action and the experimental processes involved, the following diagrams illustrate the ADC internalization pathway and a typical experimental workflow for ADC evaluation.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding EarlyEndosome Early Endosome Antigen->EarlyEndosome 2. Internalization (Endocytosis) Membrane LateEndosome Late Endosome EarlyEndosome->LateEndosome 3. Trafficking Lysosome Lysosome LateEndosome->Lysosome 4. Fusion Payload Released Cytotoxic Payload Lysosome->Payload 5. Linker Cleavage & Payload Release Target Cellular Target (e.g., DNA, Tubulin) Payload->Target 6. Target Binding Apoptosis Apoptosis Target->Apoptosis 7. Cell Death ADC_Evaluation_Workflow cluster_design ADC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization ADC_Synthesis Synthesis of ADCs with Varying PEG Linker Lengths Cytotoxicity Cytotoxicity Assays (IC50 Determination) ADC_Synthesis->Cytotoxicity Binding Antigen Binding Assays (e.g., ELISA, SPR) ADC_Synthesis->Binding PK Pharmacokinetic (PK) Studies Cytotoxicity->PK Binding->PK Efficacy Xenograft Efficacy Studies PK->Efficacy Biodistribution Biodistribution Studies PK->Biodistribution Data_Analysis Comparative Data Analysis Efficacy->Data_Analysis Biodistribution->Data_Analysis Optimization Lead Candidate Optimization Data_Analysis->Optimization

References

Navigating Protein Modification: A Comparative Guide to Propargyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted modification of proteins is a cornerstone of innovation. The choice of chemical tools for bioconjugation is critical, as it can profoundly influence a protein's stability, activity, and overall function. This guide provides an objective comparison of Propargyl-PEG3-amine, a popular linker for PEGylation and click chemistry, with a conventional alternative, N-hydroxysuccinimide (NHS) esters.

This compound is a bifunctional linker molecule featuring a terminal alkyne group and a primary amine. This structure allows for a two-step modification strategy: the amine can be coupled to a protein, and the alkyne can then be used for subsequent "click" reactions. This approach offers high specificity and efficiency. In contrast, NHS esters are widely used for their ability to directly react with primary amines on proteins, such as the side chains of lysine (B10760008) residues, forming stable amide bonds.

Performance Comparison: this compound vs. NHS Ester

The selection of a protein modification strategy hinges on the desired outcome and the specific protein of interest. While both this compound (via click chemistry) and NHS esters are effective, they offer different advantages and potential impacts on protein function.

FeatureThis compound (with Click Chemistry)NHS Ester
Reaction Specificity High: Targets specific, bioorthogonally-introduced azide (B81097) groups.Moderate: Reacts with available primary amines (lysine residues, N-terminus), which can be numerous and distributed across the protein surface.
Potential Impact on Active Sites Lower risk: Modification site can be precisely controlled, avoiding active or binding sites.Higher risk: Non-specific labeling of lysine residues within or near active sites can lead to a loss of function.[1]
Reaction Conditions Mild, bioorthogonal conditions (can be performed in complex biological mixtures).pH-dependent (typically pH 7.0-9.0); susceptible to hydrolysis.
Control over Stoichiometry High: Can achieve a well-defined number of modifications per protein.Poor: Can result in a heterogeneous mixture of protein molecules with varying numbers of modifications.
Versatility High: The alkyne handle can be used to attach a wide variety of molecules (fluorophores, drugs, etc.) via click chemistry.Moderate: Directly conjugates the molecule of interest.
Potential for Aggregation PEG linker can improve solubility and reduce aggregation.Can sometimes lead to aggregation if surface charges are significantly altered.

Impact on Protein Function: A Closer Look

The ultimate goal of most protein modification strategies is to enhance or monitor function without causing unintended disruptions. The choice between a site-specific approach like that enabled by this compound and a more general approach like NHS ester labeling can have significant consequences.

This compound and Click Chemistry: The key advantage of using this compound is the ability to perform click chemistry, a set of bioorthogonal reactions.[2] This means the reaction is highly specific and can be carried out in a complex biological environment without interfering with native cellular processes. By first introducing an azide-containing amino acid at a specific site in the protein (e.g., through genetic code expansion), the propargyl-PEG linker can be attached with high precision. This site-specific PEGylation minimizes the risk of altering the protein's conformational stability or blocking its active site.[3][4]

NHS Ester Chemistry: NHS esters react with primary amines, most commonly the ε-amine of lysine residues. Since proteins often have numerous lysine residues on their surface, NHS ester chemistry can lead to heterogeneous labeling, where different protein molecules are modified at different sites and to different extents.[1] This lack of specificity can be detrimental, potentially leading to a loss of biological activity if lysine residues crucial for function are modified.

Experimental Protocols

Protocol 1: Two-Step Protein Modification using this compound and Click Chemistry

This protocol assumes the target protein has been engineered to contain a specific azide-bearing amino acid.

Step 1: Amine Coupling of this compound to a Protein's Carboxylic Acid

  • Protein Preparation: Dissolve the protein in a suitable buffer (e.g., 0.1 M MES, pH 6.0).

  • Activation of Carboxylic Acids: Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) to the protein solution to activate carboxyl groups (e.g., on aspartic or glutamic acid residues, or the C-terminus). Incubate for 15 minutes at room temperature.

  • Coupling Reaction: Add this compound to the reaction mixture. A molar excess of the linker is typically used. Incubate for 2 hours at room temperature.

  • Quenching and Purification: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer). Purify the propargylated protein using size-exclusion chromatography or dialysis to remove unreacted reagents.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare Click-Chemistry Cocktail: In a separate tube, prepare the click chemistry reaction mix. This typically includes a copper(I) source (e.g., CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

  • Click Reaction: Add the azide-containing molecule of interest (e.g., a fluorescent dye-azide) and the click-chemistry cocktail to the purified propargylated protein.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Purify the final conjugate using size-exclusion chromatography to remove excess reagents.

Protocol 2: Direct Protein Labeling using an NHS Ester
  • Protein Preparation: Dissolve the protein in an amine-free buffer at a pH between 7.0 and 9.0 (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5).[5] Avoid buffers containing primary amines like Tris.[5]

  • Reagent Preparation: Dissolve the NHS ester in a water-miscible organic solvent like DMSO or DMF immediately before use, as the NHS-ester group hydrolyzes quickly.

  • Labeling Reaction: Add a calculated molar excess of the NHS ester solution to the protein solution. A common starting point is a 20-fold molar excess. The final concentration of the organic solvent should typically not exceed 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching and Purification: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris-buffered saline). Remove the unreacted NHS ester by dialysis or gel filtration.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in each modification strategy.

G cluster_0 This compound Workflow (Two-Step) A Protein with Azide Group B Activate Carboxyl Groups (EDC/Sulfo-NHS) A->B C Couple this compound B->C D Purify Propargylated Protein C->D F Add Azide-Molecule & Cocktail D->F E Prepare Click-Chemistry Cocktail (CuSO4, Ascorbate, Ligand) E->F G Incubate (Click Reaction) F->G H Purify Final Conjugate G->H G cluster_1 NHS Ester Workflow (One-Step) I Protein in Amine-Free Buffer (pH 7-9) K Add NHS Ester to Protein I->K J Dissolve NHS Ester in DMSO/DMF J->K L Incubate K->L M Quench Reaction (Tris Buffer) L->M N Purify Final Conjugate M->N

References

Propargyl-PEG3-amine: A Comparative Guide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development and molecular biology, the precise and efficient linking of molecules is paramount. Propargyl-PEG3-amine has emerged as a versatile heterobifunctional linker, finding extensive application in bioconjugation, drug delivery, and the synthesis of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Its structure, featuring a terminal propargyl group for "click chemistry" and a primary amine for conventional amide bond formation, offers a robust toolkit for researchers. This guide provides a comprehensive comparison of this compound with alternative linkers, supported by experimental data and detailed protocols to inform selection for specific research applications.

Performance Comparison of this compound and Alternatives

The choice of a linker can significantly impact the stability, solubility, and biological activity of the final conjugate. This compound, with its short, hydrophilic triethylene glycol (PEG3) spacer, offers a balance of properties that make it advantageous in many scenarios. Below is a comparison with other common linker types.

Linker TypeReactive GroupsKey AdvantagesPotential DisadvantagesRepresentative Alternative
This compound Propargyl, Amine- Hydrophilic PEG spacer enhances solubility.[1]- Bioorthogonal "click" reaction is highly efficient and specific.[2]- Amine group allows for straightforward conjugation to carboxylic acids.[3]- Copper catalyst required for standard click chemistry can be cytotoxic.[2]Azido-PEG3-Carboxylic Acid
SMCC NHS ester, Maleimide- Well-established and widely used in approved ADCs.[2]- Reacts with common functional groups (amines and thiols).- Maleimide group can exhibit instability, leading to drug deconjugation.[2]- Potential for heterogeneity in lysine (B10760008) conjugation.[2]Sulfo-SMCC
DBCO-PEG4-NHS Ester DBCO, NHS ester- Enables copper-free "click" chemistry (SPAAC), avoiding cytotoxicity.[2]- High reaction efficiency and specificity in biological media.[2]- The dibenzocyclooctyne (DBCO) group is relatively hydrophobic.[2]Other DBCO-containing linkers
Hydrazone Linkers Hydrazide, Carbonyl- Acid-labile, allowing for pH-dependent drug release in endosomes/lysosomes.[4]- Can be unstable in systemic circulation, leading to premature drug release.Various hydrazide derivatives
Disulfide Linkers Thiol, Disulfide- Cleavable in the reducing environment of the cell, enabling intracellular drug release.[4]- Potential for instability in the bloodstream due to circulating reducing agents.Boc-amino-PEG3-SSPy

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the application of this compound in bioconjugation.

Protocol 1: General Amide Coupling of this compound to a Carboxylic Acid

This protocol describes the activation of a carboxylic acid-containing molecule and its subsequent conjugation to this compound.

Materials:

  • Carboxylic acid-containing molecule (e.g., a protein, peptide, or small molecule)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., HPLC or size-exclusion chromatography)

Procedure:

  • Dissolve the carboxylic acid-containing molecule in anhydrous DMF.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).

  • Upon completion, quench the reaction and purify the conjugate using an appropriate chromatography method.

  • Characterize the final conjugate by mass spectrometry and other relevant analytical techniques.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between a propargyl-functionalized molecule (prepared using Protocol 1) and an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Solvent (e.g., DMF, DMSO, or a mixture with water)

  • Purification system

Procedure:

  • Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the chosen solvent.

  • Prepare a fresh solution of sodium ascorbate (10 equivalents) in water.

  • Prepare a solution of CuSO₄ (1 equivalent) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within a short time.

  • Monitor the reaction by LC-MS or another suitable method.

  • Once the reaction is complete, purify the triazole-linked conjugate using chromatography.

  • Characterize the final product to confirm the successful conjugation.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

experimental_workflow cluster_activation Activation Step cluster_conjugation Amide Coupling cluster_click Click Chemistry (CuAAC) Molecule_COOH Molecule with Carboxylic Acid EDC_NHS EDC, NHS in DMF Molecule_COOH->EDC_NHS Activation Activated_Molecule NHS Ester-Activated Molecule EDC_NHS->Activated_Molecule Propargyl_PEG3_Amine This compound Activated_Molecule->Propargyl_PEG3_Amine Conjugation Propargyl_Functionalized Propargyl-Functionalized Molecule Propargyl_PEG3_Amine->Propargyl_Functionalized Azide_Molecule Azide-Containing Molecule Propargyl_Functionalized->Azide_Molecule Reaction Final_Conjugate Final Triazole-Linked Conjugate CuSO4_Ascorbate CuSO4, Na-Ascorbate Azide_Molecule->CuSO4_Ascorbate CuSO4_Ascorbate->Final_Conjugate

Caption: Workflow for a two-step bioconjugation using this compound.

protac_mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC Molecule (with this compound linker) POI->PROTAC Ubiquitination Ubiquitination of POI POI->Ubiquitination Ub tags added E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeting for degradation Degradation Degradation of POI Proteasome->Degradation

Caption: Simplified mechanism of action for a PROTAC utilizing a this compound linker.

References

A Head-to-Head Comparison of Click Chemistry Reagents for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of protein labeling, the "click chemistry" toolbox offers an array of powerful and versatile reagents. This guide provides an objective, data-driven comparison of the most prominent click chemistry reactions—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse Electron-Demand Diels-Alder (IEDDA) ligation—to facilitate the selection of the optimal tool for your specific research needs.

The ability to specifically label proteins is paramount for elucidating their function, tracking their localization, and developing targeted therapeutics. Click chemistry has revolutionized this field by providing a set of bioorthogonal reactions—reactions that occur efficiently and selectively in complex biological environments without interfering with native biochemical processes.[1][2] This guide delves into a head-to-head comparison of the leading click chemistry methodologies, presenting quantitative data, detailed experimental protocols, and visual guides to aid in your experimental design.

Quantitative Performance Comparison

The choice of a click chemistry reaction often hinges on a trade-off between reaction kinetics, biocompatibility, and the steric footprint of the labeling reagents. The following table summarizes the key quantitative performance indicators for various reagents used in CuAAC, SPAAC, and IEDDA reactions.

ReactionReagent CombinationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)BiocompatibilityKey AdvantagesKey Disadvantages
CuAAC Azide + Terminal Alkyne10 - 10,000[3]Low (in vivo) due to copper toxicityHigh reaction rates, small alkyne tagRequires cytotoxic copper catalyst, potential for protein degradation[3][4]
SPAAC Azide + Cyclooctyne (B158145) (e.g., DBCO, BCN)0.1 - 1[5]HighExcellent biocompatibility, no catalyst requiredSlower kinetics than CuAAC and IEDDA, bulky cyclooctyne reagent[4]
Azide + DIBO62 ± 12[6]HighFaster than many other SPAAC reagents
Azide + OCT~0.0024[7]HighSlower kinetics
Azide + MOFO~0.045[7]High
Azide + DIFO~0.3[7]High
IEDDA Tetrazine + trans-Cyclooctene (B1233481) (TCO)1 - 1,000,000[3][4][8]HighExceptionally fast kinetics, catalyst-freePotential for slow oxidation of dihydropyridazine (B8628806) product[9]
Tetrazine + Norbornene0.15 x 10⁻² - 7.7 x 10⁻²[10]HighSlower than TCO
Tetrazine + Cyclopropene>30 times slower than TCO with mono-substituted tetrazine[8]High

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding and implementing these powerful techniques. The following diagrams, generated using Graphviz, illustrate a general experimental workflow for protein labeling and a representative signaling pathway that can be studied using these methods.

experimental_workflow cluster_introduction Step 1: Introduction of Bioorthogonal Handle cluster_labeling Step 2: Bioorthogonal Ligation cluster_analysis Step 3: Downstream Analysis Metabolic_Labeling Metabolic Labeling (e.g., Azide-modified amino acid) CuAAC CuAAC (Azide + Alkyne-Probe + Cu(I)) Metabolic_Labeling->CuAAC Labeled Protein Site_Specific_Incorporation Site-Specific Incorporation (e.g., Unnatural Amino Acid) SPAAC SPAAC (Azide + Strained Alkyne-Probe) Site_Specific_Incorporation->SPAAC Labeled Protein IEDDA IEDDA (Tetrazine + Strained Alkene-Probe) Site_Specific_Incorporation->IEDDA Labeled Protein Fluorescence_Microscopy Fluorescence Microscopy CuAAC->Fluorescence_Microscopy Proteomics Proteomics (MS-based) SPAAC->Proteomics Western_Blot Western Blot IEDDA->Western_Blot

General experimental workflow for protein labeling using click chemistry.

gpcr_signaling Ligand Ligand GPCR GPCR (Labeled with Click Probe) Ligand->GPCR Binding G_Protein G Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Simplified GPCR signaling pathway amenable to study via click chemistry labeling.

Experimental Protocols

Detailed and reproducible protocols are the bedrock of successful experimentation. Below are representative protocols for each of the major click chemistry labeling techniques.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Cell Lysate Labeling

This protocol is adapted from established methods for labeling azide-modified proteins in a cell lysate with an alkyne-containing probe.[11][12]

Materials:

  • Azide-modified protein lysate (1-5 mg/mL)

  • Alkyne-probe stock solution (1 mM in DMSO or water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)

  • Sodium ascorbate (B8700270) solution (300 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • In a microfuge tube, combine 50 µL of the protein lysate with 100 µL of PBS buffer.

  • Add 4 µL of the 1 mM alkyne-probe stock solution (final concentration 20 µM). Vortex briefly to mix.

  • Add 10 µL of the 100 mM THPTA solution. Vortex briefly.

  • Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly.

  • To initiate the click reaction, add 10 µL of the 300 mM sodium ascorbate solution. Vortex briefly.

  • Protect the reaction from light and incubate for 30 minutes at room temperature.

  • The labeled proteins in the lysate are now ready for downstream analysis. For purification, methanol/chloroform precipitation can be performed.[11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Labeling

This protocol outlines the labeling of cell-surface proteins containing a non-canonical amino acid with a strained alkyne using a fluorescently-labeled azide.[13][14]

Materials:

  • Mammalian cells expressing the protein of interest with an incorporated strained alkyne-containing unnatural amino acid.

  • Azide-conjugated fluorescent dye.

  • Cell culture medium.

  • Dulbecco's Phosphate-Buffered Saline (DPBS).

Procedure:

  • Culture the cells expressing the target protein to the desired confluency.

  • Prepare a stock solution of the azide-conjugated fluorescent dye in a suitable solvent (e.g., DMSO).

  • Dilute the azide-dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

  • Remove the existing medium from the cells and wash once with DPBS.

  • Add the medium containing the azide-dye to the cells.

  • Incubate the cells at 37°C for a period ranging from 30 minutes to 2 hours, depending on the reaction kinetics of the specific strained alkyne.

  • After incubation, remove the labeling medium and wash the cells three times with DPBS to remove any unreacted dye.

  • The cells are now ready for imaging or other downstream analyses.

Inverse Electron-Demand Diels-Alder (IEDDA) Ligation Protocol for Live Cell Labeling

This protocol describes the rapid labeling of a protein tagged with a trans-cyclooctene (TCO) derivative with a tetrazine-conjugated fluorophore.[15]

Materials:

  • Live cells expressing a TCO-tagged protein of interest.

  • Tetrazine-fluorophore conjugate.

  • Cell culture medium.

  • DPBS.

Procedure:

  • Grow cells expressing the TCO-modified protein in a suitable culture vessel.

  • Prepare a stock solution of the tetrazine-fluorophore in a biocompatible solvent like DMSO.

  • Dilute the tetrazine-fluorophore stock solution directly into the cell culture medium to a final concentration typically ranging from 0.5 to 5 µM.

  • Add the labeling medium to the cells and incubate at 37°C for 5 to 30 minutes. The extremely fast kinetics of the IEDDA reaction often allows for very short incubation times.

  • Following incubation, wash the cells twice with fresh, pre-warmed medium to remove excess tetrazine-fluorophore.

  • The cells can then be immediately imaged using fluorescence microscopy.

Conclusion

The selection of a click chemistry reagent for protein labeling is a critical decision that significantly impacts experimental outcomes. CuAAC offers rapid kinetics but is generally limited to in vitro or ex vivo applications due to copper toxicity.[4] SPAAC provides excellent biocompatibility for live-cell and in vivo studies, though with generally slower reaction rates compared to CuAAC and IEDDA.[4] The IEDDA reaction stands out for its exceptionally fast kinetics and biocompatibility, making it ideal for applications requiring rapid labeling of low-abundance proteins.[4][8] By carefully considering the quantitative data, experimental protocols, and the specific demands of your research question, you can effectively harness the power of click chemistry to advance your scientific discoveries.

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Propargyl-PEG3-amine, a bifunctional PEG linker commonly used in bioconjugation, drug delivery, and proteomics research. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.

This compound and related compounds require careful handling and disposal through approved chemical waste streams. Improper disposal, such as release into the environment or drains, is forbidden by law and poses a significant hazard.

Immediate Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar compounds—containing propargyl, amine, and PEG functionalities—indicate potential hazards. The propargylamine (B41283) component, in particular, is associated with significant health risks.

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity May be harmful if swallowed, fatal in contact with skin, and may cause respiratory irritation.[1][2][3]Do not eat, drink, or smoke when using this product. Avoid breathing dust/fumes. Wash hands and any exposed skin thoroughly after handling.[1][2][3]
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[1][2]Wear protective gloves, impervious clothing, and a lab coat. In case of skin contact, wash immediately with plenty of soap and water.[1]
Eye Damage/Irritation Causes serious eye irritation or damage.[1][2]Wear safety goggles with side-shields or other appropriate eye protection.[4] If in eyes, rinse cautiously with water for several minutes.[1]
Flammability The propargylamine component is a highly flammable liquid and vapor.[2][5]Keep away from heat, sparks, open flames, and hot surfaces.[1][2][5] Use non-sparking tools and take precautionary measures against static discharge.[2][5]
Aquatic Toxicity PEG derivatives can be very toxic to aquatic life with long-lasting effects.[6][7]Avoid release to the environment.[4][7]

Personal Protective Equipment (PPE): When handling this compound and its waste, the following PPE is mandatory:

  • Eye Protection: Safety goggles with side-shields.[6][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6][4]

  • Body Protection: Impervious clothing, such as a lab coat.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4][5]

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through a licensed chemical waste disposal service.[6][4][8]

Waste Segregation
  • Designate Specific Containers: Use separate, clearly labeled waste containers for liquid and solid waste containing this compound.[6][7]

  • Avoid Mixing: Never mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[1][5][7]

  • Solid vs. Liquid:

    • Solid Waste: Includes contaminated gloves, paper towels, weigh boats, and other disposable labware.[6]

    • Liquid Waste: Includes unused solutions, reaction mixtures, and solvent rinsates.[6]

Container Management
  • Material Compatibility: Use containers made of materials compatible with the chemical and any solvents used. The original product container is often a suitable choice.[7]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[9]

  • Sealing and Storage: Keep waste containers tightly sealed to prevent leaks or spills.[4][7] Store them in a designated, secure, and well-ventilated satellite accumulation area until pickup.[7][10]

  • Fill Level: Do not overfill containers; a maximum of 75-80% capacity is recommended to allow for expansion.[7]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[6] Ensure the area is well-ventilated.[6]

  • Absorb: Use a non-combustible, inert absorbent material such as sand, vermiculite, or diatomite to contain the spill.[6][4]

  • Collect: Carefully sweep or scoop up the absorbed material using non-sparking tools and place it into the designated hazardous solid waste container.[6][4][5]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., alcohol).[7] Collect all cleaning materials as hazardous waste.[6]

Disposal of Empty Containers
  • Rinsing: Thoroughly rinse empty containers with a suitable solvent.[7]

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid waste.[7]

  • Container Disposal: After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, or as directed by your institution's EHS office.[7]

Final Disposal
  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection, transport, and final disposal of the waste.[4][8][9]

  • Regulatory Compliance: Ensure all procedures comply with local, regional, and national regulations for hazardous waste disposal.[4][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_containment Containment cluster_storage Storage & Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Gloves, Paper Towels) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste Liquid spill Spill Occurs segregate->spill Potential Event solid_container Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container store Store in Designated Satellite Accumulation Area solid_container->store liquid_container->store pickup Arrange Pickup with Licensed Disposal Service store->pickup end Proper Final Disposal (e.g., Incineration) pickup->end spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Absorb with Inert Material 3. Collect as Solid Waste spill->spill_protocol spill_protocol->solid_container

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.